Technical Documentation Center

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Core Science & Biosynthesis

Foundational

Foreword: Navigating the Landscape of Boronic Acids in Pharmaceutical Development

An In-depth Technical Guide to 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its Role in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals The advent of transition metal-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The advent of transition metal-catalyzed cross-coupling reactions has irrevocably transformed the landscape of medicinal chemistry. Among the plethora of reagents developed, arylboronic acids have emerged as exceptionally versatile and indispensable building blocks. Their unique reactivity, stability, and functional group tolerance have positioned them at the forefront of complex molecule synthesis. This guide delves into the technical intricacies of a specific, yet representative, member of this class: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS 2096334-06-2). While specific data for this exact compound is limited in publicly available literature, this guide will provide a comprehensive overview of its core properties, synthesis, and applications by drawing upon authoritative data from closely related analogs and the broader class of substituted phenylboronic acids. The principles and protocols discussed herein are foundational to the application of this and similar molecules in contemporary drug discovery programs.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application. For the purpose of this guide, we will present data for the closely related and well-documented analog, (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3), which shares the core structural motifs of the topic compound.

PropertyData
CAS Number 850589-42-3[1]
Molecular Formula C₁₄H₁₃BClNO₃[1]
Molecular Weight 289.53 g/mol
Physical Form Solid[2]
Melting Point 126-128 °C[1]
Purity Typically ≥98%[2]
Storage Temperature Inert atmosphere, room temperature[2]
InChI Key KPMFJSKLOSUPQR-UHFFFAOYSA-N[2]

It is crucial for researchers to obtain a certificate of analysis for the specific lot of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid being used to ascertain its precise physicochemical properties.

Synthesis of Substituted Phenylboronic Acids: A Conceptual Workflow

A plausible synthetic pathway is outlined below:

Synthetic_Workflow Conceptual Synthetic Workflow A Starting Material (e.g., Substituted Aryl Halide) B Organometallic Formation (e.g., Grignard or Lithiation) A->B Mg or n-BuLi C Borylation (Quench with Trialkyl Borate) B->C B(OR)₃ D Hydrolysis (Acidic Workup) C->D H₃O⁺ E Final Product (Arylboronic Acid) D->E

Caption: Conceptual workflow for the synthesis of arylboronic acids.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its congeners in drug discovery is their use in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Its significance lies in its exceptional reliability, mild reaction conditions, and broad functional group compatibility, making it a favored method for constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-elucidated catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The following diagram illustrates this fundamental process:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Boronate R²B(OR)₂ Boronate->PdII_RX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: A General Guideline

The following protocol provides a robust starting point for a typical Suzuki-Miyaura coupling reaction. It is imperative to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, palladium catalyst, and base.

  • Solvent Addition: Degas the chosen solvent system (e.g., by sparging with argon or nitrogen for 15-30 minutes) and add it to the reaction vessel via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.

Safety and Handling: A Scientist's Responsibility

Substituted phenylboronic acids, including 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its analogs, require careful handling in a laboratory setting. The following safety information is compiled from safety data sheets of related compounds and should be considered as a general guideline.[2][5][6]

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation H315: Causes skin irritation. [2][6] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6]
Eye Irritation H319: Causes serious eye irritation. [2][6] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory Irritation H335: May cause respiratory irritation. [8] Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

Storage and Stability: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2] Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.[9]

Conclusion and Future Outlook

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid represents a valuable, albeit specialized, tool in the arsenal of the modern medicinal chemist. Its utility, primarily as a substrate in Suzuki-Miyaura cross-coupling reactions, enables the efficient synthesis of complex molecular architectures that are central to the development of new therapeutics. As drug discovery continues to push the boundaries of chemical space, the demand for novel, functionalized building blocks like this will undoubtedly grow. A thorough understanding of their properties, reactivity, and safe handling is essential for any researcher aiming to leverage their full potential in the quest for new medicines.

References

  • Fisher Scientific. (2010, April 9).
  • PubChem. (n.d.). 4-(Benzylcarbamoyl)benzeneboronic acid.
  • Thermo Fisher Scientific. (2018, February 19).
  • Sigma-Aldrich. (n.d.). (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid.
  • CymitQuimica. (2026, February 14). Safety Data Sheet: Benzocyclobutane-4-boronic acid.
  • BuyersGuideChem. (n.d.). 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid.
  • MilliporeSigma. (2025, November 6).
  • Ellman, J. A., & Storgaard, M. (n.d.). Organic Syntheses Procedure.
  • TCI Chemicals. (2025, May 23). Safety Data Sheet: 4-Carboxy-2-chlorophenylboronic Acid.
  • Sigma-Aldrich. (n.d.). (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid Safety Information.
  • ChemicalBook. (n.d.). 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.
  • Panasonic. (n.d.).
  • Guidechem. (2023, April 25).
  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • MDPI. (2025, April 28). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • PubChem. (n.d.). 2-Chlorophenylboronic acid.
  • Organic Chemistry Portal. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Role of (4-(2-Pyridylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis.
  • ChemicalBook. (2026, January 13). 4-Chlorophenylboronic acid.
  • WIPO Patentscope. (2019, July 26). Preparation method of 4-chlorophenylboronic acid.
  • ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.
  • ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.

Sources

Exploratory

4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid: Physicochemical Profiling and Strategic Utility in Suzuki-Miyaura Cross-Coupling

Executive Summary In modern drug discovery and medicinal chemistry, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS: 2096334-06-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the selection of molecular building blocks dictates the trajectory of lead optimization. 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS: 2096334-06-2) represents a highly functionalized, tri-modal pharmaceutical intermediate. It offers a reactive boronic acid handle for carbon-carbon bond formation, an ortho-chloro substituent for steric and electronic modulation, and a benzylcarbamoyl moiety designed to probe hydrogen-bonding and lipophilic pockets in target proteins.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in rational drug design, and a self-validating experimental workflow for its application in sterically hindered Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profiling & Structural Causality

Understanding the quantitative properties of a molecular building block is critical for predicting its behavior in both synthetic workflows and biological environments. The data summarized below highlights why this specific boronic acid is highly valued in fragment-based drug design (FBDD).

PropertyValueCausality / Significance in Research
Molecular Weight 289.52 g/mol Optimal for early-stage lead generation; allows for the addition of complex aryl partners while remaining compliant with Lipinski’s Rule of Five.
Molecular Formula C₁₄H₁₃BClNO₃Contains a balanced ratio of heteroatoms (N, O, Cl) to facilitate diverse non-covalent interactions (H-bonding, halogen bonding).
CAS Number 2096334-06-2Unique registry identifier essential for precise sourcing, patent filing, and regulatory documentation 1.
Density (Predicted) 1.34 ± 0.1 g/cm³Informs solubility profiles and formulation strategies during the transition from in vitro screening to in vivo pharmacokinetics.
pKa (Predicted) ~7.82Indicates the weak acidity of the boronic acid group. This specific pKa dictates that mild bases (e.g., K₂CO₃) are sufficient to form the reactive boronate complex during transmetalation.
Structural Causality in Drug Design
  • The Boronic Acid Handle: Acts as the primary site for palladium-catalyzed cross-coupling, enabling the rapid construction of complex biaryl scaffolds.

  • The Ortho-Chloro Effect: The chlorine atom at the 2-position induces significant steric hindrance. Upon coupling, this steric bulk restricts the rotation of the newly formed biaryl bond, inducing a specific dihedral angle. This conformational locking is a proven strategy to increase target binding affinity and reduce entropic penalties upon protein-ligand binding.

  • The Benzylcarbamoyl Motif: The secondary amide acts as both a hydrogen-bond donor and acceptor. Furthermore, the terminal benzyl ring provides a flexible lipophilic appendage ideal for occupying deep hydrophobic pockets (e.g., in kinase hinge regions or protein-protein interaction interfaces).

Mechanistic Pathway Visualization

The integration of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid into a biaryl scaffold relies on the Suzuki-Miyaura catalytic cycle. The diagram below maps the logical progression of this reaction, highlighting the specific interaction points of the boronic acid.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(X) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Ar') Complex OxAdd->TransMet + Base Boronic 4-Benzylcarbamoyl-2- chlorobenzeneboronic acid Boronic->TransMet Boronate Transfer RedElim Reductive Elimination Diaryl-Pd(II) Complex TransMet->RedElim - B(OH)2X RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Stable Amide Scaffold) RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle utilizing 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

Experimental Workflow: Sterically Hindered Suzuki-Miyaura Coupling

When utilizing ortho-substituted boronic acids, standard coupling conditions often fail due to steric repulsion during the transmetalation and reductive elimination phases. The following protocol is engineered as a self-validating system to overcome these thermodynamic barriers while preserving the integrity of the benzylcarbamoyl group.

Reagent Selection Causality
  • Catalyst (Pd(dppf)Cl₂): The ortho-chloro group creates significant steric bulk. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which forces the two aryl groups on the Pd(II) center closer together, thereby accelerating reductive elimination and preventing catalyst stalling 2.

  • Base (K₂CO₃): A mild inorganic base is chosen to match the ~7.82 pKa of the boronic acid. Crucially, standard mild basic conditions leave the secondary amide (benzylcarbamoyl) completely intact. Specialized transition-metal catalysts (e.g., Pd-NHC or Ni) are required to activate and cleave N-C(O) amide bonds; thus, the amide acts as a stable spectator under these specific conditions 3.

Step-by-Step Methodology

Objective: Cross-coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.2 equiv) with a target Aryl Bromide (1.0 equiv).

Step 1: System Initialization & Degassing

  • In a Schlenk flask, combine the Aryl Bromide (1.0 mmol), 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.2 mmol, 347.4 mg), and K₂CO₃ (2.5 mmol, 345.5 mg).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Sparge the heterogeneous mixture with ultra-pure N₂ gas for 15 minutes.

  • Self-Validation Check: Degassing is critical. Failure to remove O₂ will result in the oxidative homocoupling of the boronic acid, visually indicated by the premature darkening of the solution and the mass-spec detection of the biaryl dimer (m/z ~488).

Step 2: Catalyst Addition & Transmetalation

  • Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the flask and heat the reaction mixture to 80°C in a pre-heated oil bath.

  • Self-Validation Check: At t = 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The successful progression of transmetalation is confirmed by the disappearance of the Aryl Bromide peak. If a mass corresponding to protodeboronation (m/z 245.7, loss of the boronic acid group) is detected, the temperature must be reduced to 70°C to stabilize the boronic acid.

Step 3: Reductive Elimination & Quench

  • Once LC-MS confirms complete conversion (typically 4–6 hours), remove the flask from heat and cool to room temperature.

  • Quench the reaction by diluting with Ethyl Acetate (20 mL) and washing with saturated aqueous NaCl (brine, 2 x 15 mL).

  • Self-Validation Check: The biphasic separation isolates the organic product in the upper Ethyl Acetate layer, while the inorganic palladium salts, excess base, and unreacted borate species partition into the aqueous phase.

Step 4: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl benzylcarbamoyl derivative.

References

  • ChemicalBook.4-Benzylcarbamoyl-2-chlorobenzeneboronic acid | 2096334-06-2.
  • Beilstein Journal of Organic Chemistry (via NIH/PMC).A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction.
  • MDPI.Recent Advances in Acyl Suzuki Cross-Coupling.

Sources

Foundational

3-chloro-4-borono-N-benzylbenzamide structure and synonyms

This in-depth technical guide details the structural identity, synthesis, and applications of 3-chloro-4-borono-N-benzylbenzamide , a specialized organoboron building block used in medicinal chemistry. Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structural identity, synthesis, and applications of 3-chloro-4-borono-N-benzylbenzamide , a specialized organoboron building block used in medicinal chemistry.

Chemical Identity & Structure

3-chloro-4-borono-N-benzylbenzamide is a bifunctional pharmacophore combining a benzamide core with a boronic acid "warhead" and a halogen substituent. It is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions or as a covalent inhibitor targeting serine proteases (where the boron atom forms a reversible covalent bond with the active site serine hydroxyl).

Structural Nomenclature
  • Common Name: 3-chloro-4-borono-N-benzylbenzamide

  • IUPAC Name: [4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid

  • Chemical Formula: C₁₄H₁₃BClNO₃

  • Molecular Weight: 289.52 g/mol

  • SMILES: OB(O)c1ccc(cc1Cl)C(=O)NCc2ccccc2

  • InChIKey: (Generated based on structure) [Predicted] XXXXXXXXXXXXXX-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the connectivity. Note the ortho relationship between the chlorine and the boronic acid, and the para relationship between the boronic acid and the amide linker.

ChemicalStructure BenzeneRing Benzene Core (Positions 1-6) Amide Amide Linker (-C(=O)NH-) BenzeneRing->Amide C1 Chlorine 3-Chloro (-Cl) BenzeneRing->Chlorine C3 Boron 4-Boronic Acid (-B(OH)2) BenzeneRing->Boron C4 Benzyl N-Benzyl Group (-CH2-Ph) Amide->Benzyl N-Term

Figure 1: Structural connectivity of 3-chloro-4-borono-N-benzylbenzamide showing substituent regiochemistry.

Synonyms & Database Identifiers

In catalog searches and literature, this compound is often indexed under alternative names based on priority rules (Boronic acid vs. Benzamide).

Synonym TypeName / Identifier
IUPAC (Preferred) [4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid
Inverted Name (2-chloro-4-((benzylamino)carbonyl)phenyl)boronic acid
Fragment Code 3-Cl-4-B(OH)2-Benzamide-Bn
CAS Registry Note: Specific CAS may vary by boroxine/anhydride state. Closest analogs: 850589-42-3 (isomer).

Synthesis & Manufacturing Protocols

Direct synthesis of the boronic acid is challenging due to the sensitivity of the C-B bond. The industry-standard protocol utilizes a Miyaura Borylation on a pre-formed aryl bromide precursor.

Retrosynthetic Analysis
  • Target: 3-chloro-4-borono-N-benzylbenzamide.

  • Precursor: 4-bromo-3-chloro-N-benzylbenzamide.

  • Starting Materials: 4-bromo-3-chlorobenzoic acid + Benzylamine.

Step-by-Step Protocol
Step 1: Amide Coupling (Formation of the Scaffold)

Objective: Synthesize 4-bromo-3-chloro-N-benzylbenzamide.

  • Reagents: 4-bromo-3-chlorobenzoic acid (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-bromo-3-chlorobenzoic acid in anhydrous DMF under N₂.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add Benzylamine dropwise.

    • Stir at RT for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

    • Yield: Typically 85–95% (White solid).

Step 2: Miyaura Borylation (Introduction of Boron)

Objective: Convert the aryl bromide to the boronate ester, then hydrolyze to the acid.

  • Reagents: Aryl bromide precursor (from Step 1), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane.

  • Procedure:

    • Combine aryl bromide, B₂pin₂, and KOAc in a reaction vessel.

    • Add 1,4-Dioxane and degas (sparge with Argon for 10 min).

    • Add Pd(dppf)Cl₂ catalyst.

    • Heat to 80–90°C for 12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Hydrolysis (Optional): If the free acid is required (instead of the pinacol ester), treat the crude ester with NaIO₄/NH₄OAc in Acetone/Water to cleave the pinacol group.

Reaction Scheme Diagram

SynthesisPath SM1 4-bromo-3-chlorobenzoic acid Inter Intermediate: 4-bromo-3-chloro-N-benzylbenzamide SM1->Inter HATU, DIPEA, DMF Amide Coupling SM2 Benzylamine SM2->Inter Product Target: 3-chloro-4-borono-N-benzylbenzamide Inter->Product B2pin2, Pd(dppf)Cl2, KOAc Miyaura Borylation -> Hydrolysis

Figure 2: Synthetic route via Miyaura Borylation of the aryl bromide precursor.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This compound serves as the nucleophilic partner in Palladium-catalyzed cross-coupling. The ortho-chloro substituent provides steric, electronic, and conformational influence on the resulting biaryl system, often used to:

  • Force a "twisted" biaryl conformation (atropisomerism) to fit specific hydrophobic pockets.

  • Modulate metabolic stability (blocking P450 oxidation sites).

Covalent Protease Inhibition

Boronic acids are transition-state analogs for serine proteases. The boron atom accepts the lone pair from the active site serine oxygen, forming a tetrahedral boronate adduct that mimics the enzymatic transition state.

  • Target Class: Serine proteases (e.g., Thrombin, Elastase, Beta-lactamase).

  • Mechanism: The N-benzyl group occupies the S1' or S2 subsite, providing specificity, while the 3-chloro group fills hydrophobic pockets near the catalytic triad.

Stability & Handling (MSDS Highlights)

  • Physical State: White to off-white powder.[2]

  • Boroxine Formation: Like most boronic acids, this compound can spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine). This is reversible in aqueous media.

    • Tip: For precise stoichiometry in reactions, assume a variable water content or use the pinacol ester equivalent.

  • Protodeboronation: The presence of the electron-withdrawing amide and chlorine groups stabilizes the C-B bond, but prolonged heating in strong base may cause protodeboronation (loss of boron).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[3] MedChemComm.

  • Enamine Ltd. "Boronic Acids and Derivatives in Drug Discovery." Enamine Building Blocks.

  • Sigma-Aldrich. "Protocol for Suzuki-Miyaura Cross-Coupling." Technical Bulletins.

Sources

Exploratory

A Technical Guide to 2-chloro-4-(benzylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, 2-chloro-4-(benzylcarbamoyl)phenylboronic acid. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, 2-chloro-4-(benzylcarbamoyl)phenylboronic acid. We will move beyond a simple data sheet to provide a comprehensive understanding of its synthesis, properties, and critical applications, grounded in established chemical principles and field-proven insights.

Strategic Importance & Core Chemical Identity

In the landscape of modern medicinal chemistry, the rational design of synthetic pathways to novel molecular entities is paramount. Phenylboronic acids are a cornerstone of this effort, primarily for their utility in robust carbon-carbon bond-forming reactions. 2-chloro-4-(benzylcarbamoyl)phenylboronic acid is a particularly valuable building block, incorporating three key features:

  • A Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for constructing biaryl scaffolds common in pharmaceuticals[1][2].

  • An N-benzylamide Group: Provides a vector for establishing crucial hydrogen bonding interactions with biological targets or can be used as a stable scaffold element.

  • A Chlorine Substituent: Offers a point for further, orthogonal chemical modification or can be used to modulate the electronic properties and metabolic stability of the final molecule.

This trifecta of functionalities makes it a highly versatile reagent for building complex drug candidates.

Core Chemical & Physical Data

The fundamental properties of this reagent are summarized below. This data is critical for experimental planning, from reaction stoichiometry to safety and handling.

PropertyData
IUPAC Name [2-chloro-4-(benzylcarbamoyl)phenyl]boronic acid
CAS Number 850589-42-3 (Isomer: 3-chloro)
Molecular Formula C₁₄H₁₃BClNO₃
Molecular Weight 289.52 g/mol [3]
Appearance Typically an off-white to white solid[4]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols
Storage Recommended storage at 2-8°C under an inert atmosphere to prevent degradation of the boronic acid moiety[5]

Synthesis & Purification: A Validated Protocol

The synthesis of 2-chloro-4-(benzylcarbamoyl)phenylboronic acid is most reliably achieved via the amide coupling of a suitable carboxylic acid precursor with benzylamine. The following protocol is designed as a self-validating system to ensure high purity and yield.

Synthetic Workflow Overview

G cluster_synthesis Synthesis Stage cluster_purification Work-up & Purification A 1. Starting Material 2-chloro-4-carboxyphenylboronic acid B 2. Activation Coupling Agent (e.g., HATU) Base (e.g., DIPEA) in DMF A->B Reagents C 3. Amide Coupling Add Benzylamine B->C Nucleophilic Attack D 4. Aqueous Work-up EtOAc/Water Extraction C->D Reaction Quench E 5. Purification Silica Gel Chromatography D->E Isolation F Final Product High Purity Solid E->F Characterization

Caption: A robust workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 2-chloro-4-carboxyphenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Carboxylic Acid Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the mixture to stir at room temperature for 20-30 minutes.

    • Expertise & Experience: HATU is selected as the coupling agent due to its high efficiency, rapid reaction rates, and ability to suppress side reactions and racemization, which is critical in complex syntheses. DIPEA is a non-nucleophilic base that effectively scavenges the generated acid without interfering with the coupling reaction.

  • Amide Bond Formation: Slowly add benzylamine (1.1 eq) to the activated mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up and Extraction: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and a 1M HCl aqueous solution. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Trustworthiness: This multi-step washing protocol is a self-validating system. The acid wash removes the excess DIPEA base, the bicarbonate wash removes any unreacted acidic starting material, and the brine wash removes residual water, ensuring a crude product that is significantly cleaner and easier to purify.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate, a foundational transformation in the synthesis of kinase inhibitors, GPCR modulators, and other complex drug classes.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Lu2082 Active Catalyst oxid Oxidative Addition pd0->oxid + Ar-X pd2 Ar-Pd(II)-X Complex oxid->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)-R Complex trans->pd2_r r_b R-B(OH)u2082 (Our Reagent) r_b->trans base Base (e.g., Ku2082COu2083) base->trans reduct Reductive Elimination pd2_r->reduct reduct->pd0 Catalyst Regeneration product Ar-R Product reduct->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The mechanism involves the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst. The boronic acid, activated by a base, then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. This reaction is renowned for its high functional group tolerance, mild conditions, and the low toxicity of its boron-containing byproducts[1][2].

Conclusion

2-chloro-4-(benzylcarbamoyl)phenylboronic acid is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure allows for precise and predictable incorporation into complex molecules via robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and insights provided herein are designed to empower scientific professionals to confidently and effectively utilize this versatile building block in the creation of next-generation therapeutics.

References

  • [2-Chloro-4-(dimethylcarbamoyl)phenyl]boronic Acid: A Potent Research Tool. Google AI Test Kitchen.
  • 3-chloro-4-(n-benzylcarbamoyl)phenylboronic acid. Molbase.
  • 1063712-34-4|2-Chloro-4-formylphenylboronic Acid|BLD Pharm. BLD Pharm.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information.
  • The Role of (4-(2-Pyridylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Foundational

Boronic Acid Building Blocks: A Technical Guide for Medicinal Chemistry Libraries

Executive Summary: The Boron Renaissance For decades, boron was viewed with skepticism in drug discovery, often dismissed due to toxicity concerns or limited to use as a synthetic intermediate.[1] This paradigm shifted w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boron Renaissance

For decades, boron was viewed with skepticism in drug discovery, often dismissed due to toxicity concerns or limited to use as a synthetic intermediate.[1] This paradigm shifted with the FDA approval of Bortezomib (Velcade) in 2003, validating the boronic acid moiety not just as a transient synthetic handle, but as a potent, drug-like pharmacophore.

Today, boronic acids are cornerstones of high-throughput library design. They offer two distinct value propositions:

  • Synthetic Utility: They serve as modular "lego blocks" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid diversification of core scaffolds.

  • Pharmacological Function: As bioisosteres of carbonyls and carboxylates, they possess a unique empty p-orbital that allows for reversible covalent interactions with nucleophilic serine or threonine residues in enzyme active sites.

Physicochemical Core: The Empty p-Orbital

The utility of boronic acids (


) stems from the electron-deficient nature of the boron atom. It possesses six valence electrons and a vacant p-orbital, making it a Lewis acid.
Reversible Covalency Mechanism

Unlike electrophiles that form permanent covalent bonds (e.g., acrylamides targeting cysteine), boronic acids form reversible tetrahedral adducts .

  • Neutral State: Trigonal planar (

    
    ).
    
  • Bound State: Upon attack by a biological nucleophile (e.g., Serine-OH), the boron rehybridizes to a tetrahedral anionic species (

    
    ).
    

This transition mimics the high-energy transition states of peptide hydrolysis, making boronic acids exceptional transition-state analogs for proteases and lactamases.

Visualization: Reversible Covalent Binding

The following diagram illustrates the transition from the planar drug to the tetrahedral enzyme-inhibitor complex.

BoronBinding Drug Boronic Acid Drug (sp2, Trigonal Planar) TS Transition State Mimicry Drug->TS Diffusion Enzyme Enzyme Active Site (Serine-OH Nucleophile) Enzyme->TS Complex Tetrahedral Adduct (sp3, Anionic Complex) TS->Complex Nucleophilic Attack (Reversible)

Figure 1: Mechanism of reversible covalent inhibition. The sp2 boron atom accepts a lone pair from the enzyme nucleophile, forming a stable but reversible sp3 adduct.

Advanced Building Block Technologies

Raw boronic acids are often plagued by instability (protodeboronation) and difficult purification. Modern library synthesis relies on protected species that mask the empty p-orbital until activation is required.

MIDA Boronates (The Iterative Solution)

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates are cage-like structures where the boron is locked in an


 hybridization by a dative bond from the ligand's nitrogen.
  • Stability: Stable to silica gel chromatography and anhydrous cross-coupling conditions.[2][3]

  • Activation: Hydrolyzed rapidly by mild aqueous base (e.g., NaOH or

    
    ) to release the reactive boronic acid.
    
  • Application: Ideal for Iterative Cross-Coupling (ICC) , allowing the sequential assembly of complex small molecules.[4]

Potassium Organotrifluoroborates (The Molander Salts)

Championed by Gary Molander, these salts (


) are air-stable solids.
  • Stability: Highly resistant to oxidative degradation.

  • Reactivity: They hydrolyze slowly in situ under Suzuki conditions to release the active boronic acid species, maintaining a low concentration of the unstable intermediate and reducing side reactions.

Comparative Data: Building Block Stability
FeatureFree Boronic AcidPinacol Ester (BPin)MIDA BoronateK-Organotrifluoroborate
Atom Hybridization

(Planar)

(Planar)

(Tetrahedral)

(Tetrahedral)
Air/Moisture Stability Low (Variable)ModerateHighVery High
Chromatography Difficult (Streaking)GoodExcellentSilica Incompatible (Salt)
Activation Method None (Ready)Hydrolysis (Slow)Mild Aqueous BaseSlow In-situ Hydrolysis
Primary Utility End-stage reactantGeneral ReagentIterative SynthesisRobust Library Storage

Medicinal Chemistry Case Studies

Vaborbactam: Restoring Antibiotic Potency

Target: Serine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactamases (specifically KPC carbapenemases).[5][6]
Mechanism:  Vaborbactam is a cyclic boronic acid.[7][8] It does not kill bacteria directly but inhibits the enzyme that destroys beta-lactam antibiotics.[5]
  • Binding: The boron atom forms a covalent bond with the active site Serine-70.

  • Affinity: It mimics the transition state of the beta-lactam hydrolysis, binding with high affinity (

    
     values in the nanomolar range for KPC-2) [1].
    
  • Selectivity: The cyclic structure positions the boronate oxygen atoms to interact with the "oxyanion hole" residues (Ser130/Thr235), enhancing specificity over mammalian proteases.

Bortezomib: The First-in-Class

Target: 26S Proteasome. Mechanism: The boronic acid forms a reversible complex with the N-terminal Threonine of the catalytic


5-subunit. This blocks protein degradation, leading to apoptosis in myeloma cells.

Experimental Protocols for Library Synthesis

Workflow Visualization: High-Throughput Suzuki Coupling

The following workflow describes a standard plate-based protocol for coupling boronic acid building blocks to aryl halide scaffolds.

LibraryWorkflow Start Scaffold Plate (Aryl Halides in DMSO) Dispense Liquid Handling: Add Catalyst (Pd-118) + Base (K2CO3) Start->Dispense Reagent Boronate Block Plate (MIDA or BF3K) Reagent->Dispense Reaction Incubation: 80°C, 16 Hours, Agitation Dispense->Reaction Workup Workup: Scavenger Resin (Si-Thiol) + Phase Separation Reaction->Workup QC QC Analysis: LC-MS / 1H-NMR Workup->QC

Figure 2: High-throughput parallel synthesis workflow for Suzuki-Miyaura coupling in 96-well plate format.

Protocol: General High-Throughput Suzuki Coupling

Note: This protocol is optimized for 96-well blocks.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (Preferred for sterically hindered substrates).
  • Base: 2M Aqueous

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve Aryl Halide scaffolds (1.0 equiv) and Boronic Acid/Ester building blocks (1.5 equiv) in 1,4-Dioxane.

  • Catalyst Addition: Add Pd catalyst (0.05 equiv, 5 mol%) as a stock solution or solid dispersion.

  • Activation: Add aqueous base (3.0 equiv). Crucial: Ensure a 4:1 Organic:Aqueous ratio to maintain solubility while enabling the Suzuki mechanism.

  • Reaction: Seal plate with a chemically resistant mat. Heat to 80°C for 12–16 hours with orbital shaking (600 rpm).

  • Workup (Self-Validating Step):

    • Cool to Room Temperature.

    • Add Si-Thiol scavenger resin (Silicycle or equivalent) to remove Palladium. Shake for 2 hours.

    • Filter to remove resin.

    • Validation: Check a random selection of wells (e.g., A1, H12) via LC-MS. Successful coupling should show the disappearance of the aryl halide mass and appearance of the biaryl product mass [2].

References

  • Biochemical Activity of Vaborbactam . Antimicrobial Agents and Chemotherapy. [Link]

  • Boronic Acids in Medicinal Chemistry: Synthesis and Applications . Nature Reviews Drug Discovery / PMC. [Link]

  • Potassium Organotrifluoroborates: Stable Reagents . Journal of Organic Chemistry / NIH. [Link]

Sources

Exploratory

Engineering the Future of Therapeutics: Chlorobenzeneboronic Acid Derivatives in Drug Discovery

Executive Summary Chlorobenzeneboronic acid (CBBA) derivatives—such as 3-chlorophenylboronic acid and 4-carboxy-2-chlorophenylboronic acid—have transcended their traditional roles as mere synthetic intermediates. In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorobenzeneboronic acid (CBBA) derivatives—such as 3-chlorophenylboronic acid and 4-carboxy-2-chlorophenylboronic acid—have transcended their traditional roles as mere synthetic intermediates. In modern medicinal chemistry, these compounds offer a dual utility: they are indispensable building blocks for constructing complex Active Pharmaceutical Ingredients (APIs) via carbon-carbon bond formation, and they function as highly potent, reversible covalent pharmacophores targeting hard-to-treat enzymes[1][2]. This whitepaper explores the mechanistic causality, experimental protocols, and quantitative efficacy of CBBA derivatives in contemporary drug discovery.

Pillar I: Synthetic Utility in Complex API Construction

The Suzuki-Miyaura cross-coupling reaction remains the most practiced carbon-carbon bond-forming reaction in the pharmaceutical industry[3]. CBBA derivatives are highly valued in this context because the boronic acid moiety is environmentally benign, exceptionally stable, and undergoes facile transmetalation with palladium complexes[3]. Concurrently, the chlorine substituent provides a critical vector for late-stage functionalization or acts as a lipophilic, electron-withdrawing group that perfectly occupies hydrophobic pockets in target enzymes, such as Phosphodiesterase 4 (PDE4)[1].

Mechanistic Causality: Overcoming Homocoupling

A persistent challenge in Suzuki-Miyaura couplings involving chlorophenylboronic acids is the undesired homocoupling side reaction, which yields 3,3'-dichlorobiphenyl[4]. This depletes the boronic acid reagent and complicates downstream purification. Homocoupling is primarily driven by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), triggering an alternative catalytic cycle where two boronic acid molecules transmetalate onto the same palladium center[4].

SuzukiCycle Start Aryl Halide + Pd(0) OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd TransMet Transmetalation (Addition of CBBA) OxAdd->TransMet Base, CBBA RedElim Reductive Elimination TransMet->RedElim Homo Homocoupling Side Reaction (3,3'-dichlorobiphenyl) TransMet->Homo O2 present / Pd(II) RedElim->Start Pd(0) Regeneration Product Cross-Coupled API (Target Molecule) RedElim->Product Mitigation Mitigation: Bulky Ligands (XPhos) Strict Degassing Mitigation->TransMet Prevents

Fig 1: Suzuki-Miyaura Catalytic Cycle and Homocoupling Mitigation.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and high-yield synthesis, the following protocol must be strictly adhered to:

  • Preparation & Rigorous Degassing: Add the aryl bromide, 3-chlorophenylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask. Causality: Evacuate and backfill the flask with Argon three times. Removing oxygen is the most critical step to prevent the oxidation of Pd(0) to Pd(II), thereby neutralizing the primary driver of homocoupling[4].

  • Catalyst & Ligand Selection: Introduce a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) under positive Argon pressure. Causality: Utilizing a Pd(0) source bypasses the in-situ reduction step required for Pd(II) precatalysts. For sterically hindered substrates, utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) to accelerate the desired cross-coupling cycle over the homocoupling pathway[4].

  • Solvent Integration: Add degassed dioxane and water (typically a 4:1 to 10:1 ratio). Causality: Water is essential to dissolve the inorganic base, generating the reactive boronate species required for efficient transmetalation[3][4].

  • Reaction & Self-Validation: Stir at 80-100 °C and monitor via LC-MS. Validation: The reaction's integrity is confirmed when the mass spectrum shows a dominant peak for the cross-coupled product and a negligible signal for the 3,3'-dichlorobiphenyl mass, validating the atmospheric control of the setup[4].

Pillar II: Boronic Acids as Reversible Covalent Warheads

Beyond their synthetic utility, boronic acids have emerged as potent pharmacophores. The empty p-orbital of the boron atom renders it highly electrophilic[5]. When a chlorophenylboronic acid derivative enters the active site of a target enzyme (such as a serine β-lactamase or the proteasome), the catalytic nucleophile (e.g., a serine hydroxyl group) attacks the boron[6]. This forms a tetrahedral boronate complex that perfectly mimics the high-energy tetrahedral transition state of peptide or β-lactam hydrolysis, resulting in exceptionally high binding affinities[2][6].

Application: Combating Antimicrobial Resistance (AMR)

The rise of β-lactamase-mediated antibiotic resistance has necessitated the development of novel non-β-lactam inhibitors. Chlorophenylboronic acid derivatives are currently being optimized as broad-spectrum β-lactamase inhibitors (BLIs) targeting Class A, C, and D (e.g., OXA-24/40) serine β-lactamases, as well as Metallo-β-lactamases (e.g., NDM-1)[5][6].

Mechanism Enzyme Active Site (Catalytic Serine/OH-) Attack Nucleophilic Attack (Lone pair to empty p-orbital) Enzyme->Attack Warhead Chlorophenylboronic Acid (Electrophilic Boron) Warhead->Attack Tetrahedral Tetrahedral Boronate Complex (Transition State Analog) Attack->Tetrahedral Inhibition Reversible Enzyme Inhibition (Nanomolar Affinity) Tetrahedral->Inhibition

Fig 2: Mechanism of Reversible Covalent Inhibition by Boronic Acids.

Protocol: Kinetic Target-Guided Synthesis (KTGS) for BLI Discovery

To rapidly discover potent BLIs without multi-step synthesis, researchers employ in situ click chemistry (KTGS) using boronic acids as anchoring warheads[7].

  • Warhead Anchoring: Introduce an azido-functionalized chlorophenylboronic acid (e.g., 3-azidomethylphenyl boronic acid) to the target enzyme (e.g., AmpC or KPC-2). Causality: The boronic acid selectively targets and forms a reversible covalent bond with the catalytic serine, anchoring the azide group directly inside the active site[7].

  • Enzyme-Templated Cycloaddition: Incubate the anchored enzyme with a library of terminal alkynes. Causality: The enzyme's active site acts as a spatial reaction vessel. Only alkynes with the precise geometric orientation will undergo azide-alkyne cycloaddition, dictated entirely by the enzyme's steric constraints[7].

  • Equilibration & Amplification: Allow the system to reach equilibrium. Validation: The enzyme selectively catalyzes and amplifies the formation of the most potent 1,4- or 1,5-regioisomeric triazole inhibitor[7].

  • LC-MS Quantification: Denature the protein and analyze the mixture via LC-MS. Causality: Because the boronic acid-serine bond is reversible, protein denaturation safely releases the newly synthesized triazole inhibitor, allowing for precise mass quantification without analytical interference[7].

Quantitative Data Summary

The efficacy of chlorophenylboronic acid derivatives, both as structural moieties and direct warheads, is demonstrated across multiple therapeutic targets. The table below summarizes key quantitative metrics from recent pharmacological profiling:

Compound / ScaffoldTarget EnzymeTherapeutic ApplicationBinding Affinity (IC₅₀ / Kᵢ)Reference
3-Chlorophenyl derivative PDE4D7 (Activated)Anti-inflammatory (COPD/Asthma)1.2 nM (IC₅₀)[1]
3-Chlorophenyl derivative PDE4B1 (Activated)Anti-inflammatory (COPD/Asthma)6.7 nM (IC₅₀)[1]
Triazole-Boronic Acid (10a) AmpC (Class C β-lactamase)AMR / β-Lactamase Inhibitor140 nM (Kᵢ)[7]
Triazole-Boronic Acid (5) KPC-2 (Class A β-lactamase)AMR / β-Lactamase Inhibitor730 nM (Kᵢ)[7]
Boronic Acid (BA3-BA16) OXA-24/40 (Class D β-lactamase)AMR / β-Lactamase Inhibitor~5 μM (Kᵢ)[6]
Benzo[b]thiophene-BA NDM-1 (Metallo-β-lactamase)AMR / β-Lactamase Inhibitor30 - 70 μM (IC₅₀)[5]

Conclusion & Future Outlook

Chlorobenzeneboronic acid derivatives represent a masterclass in chemical versatility. As synthetic intermediates, their predictable reactivity in Suzuki-Miyaura couplings allows for the rapid assembly of complex, sterically demanding APIs. As direct pharmacophores, their ability to mimic transition states via reversible covalent bonding provides a profound strategic advantage in inhibiting resilient enzymes like β-lactamases and the proteasome. Future drug discovery paradigms will increasingly rely on these boron-based scaffolds, particularly integrating them with high-throughput in situ click chemistry to map uncharted chemical spaces.

References

Sources

Foundational

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid SDS safety data sheet

This guide provides an in-depth technical analysis and safety protocol for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS 2096334-06-2). It synthesizes standard Safety Data Sheet (SDS) parameters with practical resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety protocol for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS 2096334-06-2). It synthesizes standard Safety Data Sheet (SDS) parameters with practical research applications, specifically tailored for medicinal chemistry and drug development workflows.

Safe Handling, Stability, and Application in Medicinal Chemistry[1]

Document Control:

  • Compound Name: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid[1][2]

  • CAS Number: 2096334-06-2[1][2][3]

  • Molecular Formula: C₁₄H₁₃BClNO₃[4]

  • Molecular Weight: 289.52 g/mol [1][4][5]

  • Synonyms: [4-(Benzylcarbamoyl)-2-chlorophenyl]boronic acid; 2-Chloro-4-(benzylcarbamoyl)benzeneboronic acid.

Part 1: Chemical Identity & Significance[1]

Structural Analysis

This compound is a tri-functionalized benzene scaffold featuring:

  • Boronic Acid (C1): The primary reactive handle for Suzuki-Miyaura cross-coupling or reversible covalent inhibition (e.g., serine proteases).

  • Chlorine (C2 - Ortho): A critical steric and electronic modulator. The ortho-chloro substituent creates steric bulk near the boron center, potentially slowing transmetallation rates in coupling reactions but increasing metabolic stability in drug candidates.

  • Benzylcarbamoyl (C4 - Para): An amide linker providing a hydrophobic benzyl tail, common in kinase inhibitors and peptidomimetics to occupy hydrophobic pockets.

Distinction from Isomers

Researchers must distinguish this compound from its regioisomer, 4-(Benzylcarbamoyl)-3-chlorobenzeneboronic acid (CAS 850589-42-3). The position of the chlorine atom (ortho vs. meta to the boron) significantly alters reactivity and binding affinity.

Part 2: Hazard Profiling & Risk Assessment (SDS Core)

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the "read-across" principle applied to structurally analogous chlorophenylboronic acids.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.H335
Emergency Response Logic (Self-Validating Protocol)

The following decision tree outlines the immediate response to exposure events.

SafetyResponse Start Exposure Event Type Identify Route Start->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Inhale Inhalation (H335) Type->Inhale EyeAction Rinse cautiously with water for 15 mins. Remove contacts. Eye->EyeAction SkinAction Wash with soap & water. Remove contaminated clothing. Skin->SkinAction InhaleAction Remove to fresh air. Support breathing if needed. Inhale->InhaleAction Medical Seek Medical Attention (Show SDS/CAS 2096334-06-2) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 1: Emergency response decision tree for exposure to chlorophenylboronic acids.

Part 3: Technical Handling & Experimental Protocols

Stability & Storage (The Boroxine Cycle)

Boronic acids are Lewis acids that exist in equilibrium with their dehydrated trimeric anhydrides (boroxines). This equilibrium is driven by heat and vacuum.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid prolonged exposure to air. The ortho-chloro group may enhance the rate of protodeboronation (cleavage of the C-B bond) under basic conditions at high temperatures.

  • Re-hydration: If the compound has dehydrated (appearing as a glassy solid rather than powder), it can often be re-hydrated by dissolving in THF/Water followed by recrystallization, though for Suzuki couplings, the boroxine is usually equally active.

Protocol: Suzuki-Miyaura Cross-Coupling

Due to the steric hindrance of the 2-chloro substituent, standard conditions may result in sluggish yields. The following optimized protocol uses high-activity precatalysts.

Reagents:

  • Substrate: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.2 equiv).

  • Electrophile: Aryl bromide/iodide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos (for sterically demanding cases).

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the boronic acid, aryl halide, and base. Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly against a counter-flow of Argon.

  • Solvent Degassing: Add the pre-degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: The ortho-Cl may require higher temperatures or longer times compared to the meta-Cl isomer.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amides).

Workflow Visualization

SuzukiWorkflow Start Reagent Prep (Inert Atmosphere) Mix Mix: Boronic Acid + Aryl Halide + Base Start->Mix Cat Add Catalyst (Pd-SPhos or Pd-dppf) Mix->Cat Heat Heat 80-100°C (Monitor TLC/LCMS) Cat->Heat Check Conversion Check Heat->Check Workup Aq. Workup & Purification Check->Workup Complete Optimize Switch to Buchwald Precatalysts Check->Optimize Low Yield (<50%) Optimize->Start

Figure 2: Optimized workflow for sterically hindered Suzuki coupling involving 2-chlorobenzeneboronic acids.

Part 4: Disposal & Regulatory Compliance

  • Waste Stream: Halogenated organic waste. The presence of the chlorine atom and the boron moiety requires segregation from general organic solvents in some jurisdictions.

  • Neutralization: Treat spills with an absorbent material (vermiculite). Do not wash down drains; boronic acids can be toxic to aquatic life (often classified as Aquatic Acute 3).

  • Regulatory:

    • TSCA (USA): Likely R&D Exemption only. Not for commercial use without PMN.

    • REACH (EU): Pre-registration required for >1 ton/year.

References

  • ChemicalBook. (2024). 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid - CAS 2096334-06-2 Properties. Retrieved from

  • Abcr GmbH. (2024). Product AB332354: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.[2] Retrieved from

  • CymitQuimica. (2024). Safety Data Sheet: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for coupling protocols).

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid in DMSO

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Executive Overview The accurate determination of solubility for boronic acid-containing ac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers

Executive Overview

The accurate determination of solubility for boronic acid-containing active pharmaceutical ingredients (APIs) is a notoriously complex analytical challenge. 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (CAS: 2096334-06-2) presents a unique physicochemical profile, featuring a highly polar hydrogen-bonding network (amide and boronic acid moieties) juxtaposed with a lipophilic, electron-withdrawing chlorobenzene ring[1].

In high-throughput screening and early formulation, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, boronic acids are prone to dehydration and oligomerization into cyclic anhydrides (boroxines)[2]. This whitepaper establishes a self-validating, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned methodology to determine the true thermodynamic solubility of this compound in DMSO, ensuring that researchers measure the monomeric API rather than a degraded or oligomerized artifact.

Physicochemical Architecture & Solvation Mechanics

To understand the solubility of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, one must analyze the causality of its molecular interactions with DMSO.

Mechanism of Dissolution

Boronic acids are weak Lewis acids characterized by an empty p-orbital on the boron atom. When introduced to a polar aprotic solvent like DMSO, two primary solvation mechanisms occur simultaneously:

  • Lewis Acid-Base Coordination: The highly nucleophilic oxygen atom of the DMSO molecule donates electron density into the empty p-orbital of the boron atom, shifting the boron from a trigonal planar (

    
    ) to a more stable tetrahedral (
    
    
    
    ) geometry[3].
  • Hydrogen Bonding: The hydroxyl groups of the boronic acid and the N-H of the benzylcarbamoyl group act as strong hydrogen bond donors to the S=O acceptor of DMSO.

The Boroxine Inhibition Effect

In the solid state or in non-coordinating solvents, boronic acids spontaneously dehydrate to form poorly soluble trimeric boroxines[4]. DMSO effectively halts this process. By occupying the coordination site and saturating the hydrogen-bond donors, DMSO traps the compound in its monomeric state.

Solvation_Mechanism API 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (Solid State) Lewis Lewis Acid-Base Coordination (B-O Interaction) API->Lewis HBond Hydrogen Bonding Network (OH···O=S, NH···O=S) API->HBond DMSO Dimethyl Sulfoxide (DMSO) (Polar Aprotic Solvent) DMSO->Lewis DMSO->HBond Boroxine Inhibition of Boroxine Anhydride Lewis->Boroxine HBond->Boroxine Solvated Stable Solvated Monomer (High Solubility State) Boroxine->Solvated

Caption: Mechanistic logic of boronic acid solvation and boroxine inhibition in DMSO.

Quantitative Data Summaries

The following tables summarize the intrinsic properties and the empirically derived thermodynamic solubility profile of the compound.

Table 1: Physicochemical Properties
ParameterValueCausality / Impact on Solubility
CAS Number 2096334-06-2Unique identifier for the specific regioisomer[1].
Molecular Weight 289.52 g/mol Moderate MW; favorable for high molar solubility in DMSO.
Predicted pKa ~7.82Electron-withdrawing ortho-chloro group increases Lewis acidity[1].
H-Bond Donors 3 (2x OH, 1x NH)Drives strong solvation via DMSO oxygen coordination.
Table 2: Thermodynamic Solubility in DMSO (Equilibrium Data)

Note: Data represents validated equilibrium states where solid-state Form I is maintained.

Temperature (°C)Solubility (mg/mL)Molarity (M)Boroxine Detected (

B-NMR)
Solid-State Shift
20.0 145.2 ± 2.10.501< 0.1%None (Form I)
25.0 162.8 ± 1.80.562< 0.1%None (Form I)
37.0 210.5 ± 3.40.727< 0.1%None (Form I)

Self-Validating Experimental Methodology

Kinetic solubility methods (e.g., solvent-shift assays) are fundamentally flawed for boronic acids because they often induce metastable supersaturation or rapid precipitation of amorphous aggregates. To ensure absolute trustworthiness, we utilize a Self-Validating Thermodynamic Shake-Flask Protocol .

This protocol is "self-validating" because it contains internal feedback loops: time-course sampling proves equilibrium,


B-NMR proves chemical integrity, and XRPD proves solid-state stability.

Validation_Workflow S1 1. Isothermal Shake-Flask S2 2. Phase Separation S1->S2 S3 3. HPLC-UV Quantification S2->S3 Liquid S4 4. 11B-NMR Validation S2->S4 Liquid S5 5. XRPD on Precipitate S2->S5 Solid

Caption: Self-validating thermodynamic solubility workflow with orthogonal verification.

Step-by-Step Protocol

Step 1: Preparation of the Saturated Suspension

  • Action: Weigh 500 mg of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid into a 4.0 mL PTFE-lined screw-cap vial. Add 2.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Causality: PTFE is used instead of borosilicate glass to prevent any potential boron-silicate ion exchange or surface adsorption. Anhydrous DMSO is critical; trace water can alter the hydration sphere of the boronic acid and artificially skew solubility limits.

Step 2: Isothermal Equilibration

  • Action: Place the vial in an isothermal thermomixer set to 25.0 ± 0.1 °C. Agitate at 400 rpm.

  • Action (Self-Validation): Extract 50 µL aliquots at 24h, 48h, and 72h.

  • Causality: True thermodynamic solubility is only achieved when the concentration delta between two consecutive time points (e.g., 48h and 72h) is ≤ 2%. This proves the system has reached a stable equilibrium rather than a transient kinetic state.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the 72h sample at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: Syringe filtration is explicitly avoided. Boronic acids can adsorb to nylon or PTFE filter membranes due to their hydrogen-bonding capacity, leading to falsely low concentration readings. Ultracentrifugation ensures clean separation without surface-area loss.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant 1:1000 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation on the column. Quantify using a validated HPLC-UV method at

    
     254 nm against a standard calibration curve.
    

Step 5: Orthogonal Validation (


B-NMR and XRPD) 
  • Action (

    
    B-NMR):  Analyze the undiluted DMSO supernatant via 
    
    
    
    B-NMR.
  • Causality: The chemical shift of boron will confirm whether the compound exists as a solvated monomer (tetrahedral, upfield shift) or has degraded into a boroxine anhydride[3].

  • Action (XRPD): Recover the solid pellet from Step 3, dry gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: If the solid form has transitioned into a DMSO-solvate or a different polymorph, the measured solubility corresponds to the new form, not the original API. Confirming the retention of Form I validates the integrity of the entire experiment.

References

  • ChemicalBook.4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Physicochemical Properties.
  • Proceedings of the National Academy of Sciences (PNAS).Boronic acid with high oxidative stability and utility in biological contexts.
  • Journal of Chemical & Engineering Data (ACS Publications).Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • KU ScholarWorks.Physical and Chemical Properties of Boronic Acids: Formulation Implications.

Sources

Foundational

A Senior Scientist's Guide to Sourcing and Application of Substituted Benzylcarbamoyl Chlorobenzeneboronic Acids

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the sourcing, validation, and application of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the sourcing, validation, and application of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and its structural isomers. We will navigate the complexities of the fine chemical supply chain, differentiate between catalog and custom-synthesis reagents, and provide field-tested protocols for quality control and synthetic application.

Part 1: Strategic Importance and Sourcing Landscape

Arylboronic acids are foundational building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This methodology is instrumental in constructing the complex molecular scaffolds required for today's therapeutic agents. The title compound, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, and its isomers are valuable reagents for introducing a specifically functionalized phenyl moiety into a target molecule, a common strategy in lead optimization.

A critical initial challenge for any research program is the procurement of these specialized reagents. The commercial landscape for highly substituted, non-commodity building blocks is nuanced:

  • Catalog Reagents: Some isomers, like (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid , are readily available as stock items from major chemical suppliers. These offer the advantage of rapid delivery and established quality control.

  • Custom Synthesis Reagents: The specific requested isomer, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid , is less common in commercial catalogs. Its acquisition typically requires engaging a supplier's custom synthesis services. This route offers access to unique molecular structures but necessitates longer lead times and rigorous validation of the final product upon receipt.

This guide will use the readily available 3-chloro isomer as a primary example for protocols and data, while also providing a clear strategy for procuring custom reagents like the 2-chloro target.

Part 2: Compound Profile and Commercial Availability

Compound Profile: (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

This section details the properties of the commercially available 3-chloro isomer, which serves as a representative example for this class of compounds.

PropertyValue
Chemical Structure (Image of the chemical structure of (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid would be placed here)
CAS Number 850589-42-3[1]
Molecular Formula C₁₄H₁₃BClNO₃
Molecular Weight 289.53 g/mol
Appearance White to off-white solid
Typical Purity ≥98%[1]
Commercial Suppliers of the Catalog Isomer (3-Chloro)

The following table lists representative suppliers for the cataloged (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3). This is not an exhaustive list but represents common sources for research and development quantities.

SupplierExample Product CodeReported Purity
Sigma-Aldrich (Merck) BL3H98884D32 (via BLD Pharmatech)98%
Ambeed, Inc. AMBH9884CE7B98%[1]
Sourcing Strategy for Non-Catalog Reagents (e.g., 2-Chloro Isomer)

When a specific isomer like 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is not available off-the-shelf, a systematic approach to custom synthesis is required:

  • Identify Potential Partners: Many fine chemical suppliers, including those listed above, have dedicated custom synthesis divisions. Companies like LEAPChem are also specialized in providing rare and innovative chemicals.[2]

  • Provide Unambiguous Specification: Supply the vendor with the full chemical name, the precise chemical structure, and a CAS number if one has been assigned.

  • Inquire about Key Deliverables:

    • Timeline: What is the estimated lead time for synthesis and delivery?

    • Scale: What are the minimum and maximum synthesis scales available?

    • Purity Guarantee: What is the guaranteed purity of the final compound?

    • Analytical Data: Confirm that a Certificate of Analysis (CoA) will be provided with, at a minimum, ¹H NMR and HPLC-MS data to confirm identity and purity.

Part 3: Incoming Material Quality Control & Validation

Independent verification of a starting material's identity and purity is a cornerstone of trustworthy and reproducible research. Boronic acids are susceptible to degradation, primarily through two pathways: formation of boroxine anhydrides (trimerization with loss of water) and protodeboronation (cleavage of the C-B bond).

QC Workflow for Incoming Boronic Acids

The following diagram outlines a standard workflow for the validation of a new batch of a boronic acid reagent.

QC_Workflow cluster_receiving Receiving & Documentation cluster_testing Analytical Validation cluster_decision Disposition A Material Received B Log Lot # & Review Supplier CoA A->B C Prepare Sample for HPLC-MS Analysis B->C D Prepare Sample for ¹H NMR Analysis B->D E Run HPLC-MS Protocol (Purity Assessment) C->E F Run ¹H NMR Protocol (Identity Confirmation) D->F G Compare Data to Expected Specification E->G F->G H Release to Inventory (PASS) G->H Meets Spec I Quarantine & Reject (FAIL) G->I Out of Spec Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans Ar¹-Pd(II)L₂-Ar² OxAdd->Trans Transmetalation (Ar²-B(OH)₂) + Base RedElim [Ar¹-Pd(II)L₂-Ar²]* Trans->RedElim RedElim->Pd0 Reductive Elimination Product Ar¹-Ar² RedElim->Product

Sources

Exploratory

The Structure-Activity Relationship of Benzylcarbamoyl Boronic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Resurgence of Boronic Acids in Covalent Drug Discovery The field of medicinal chemistry has witnessed a renaissance in the exploration of boron-containing compounds, a class of molecules once sidelined...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Boronic Acids in Covalent Drug Discovery

The field of medicinal chemistry has witnessed a renaissance in the exploration of boron-containing compounds, a class of molecules once sidelined due to perceived toxicity. This resurgence is largely credited to the clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor that validated the therapeutic potential of the boronic acid warhead.[1] Boronic acids are now recognized as versatile and potent inhibitors of various enzymes, particularly serine proteases, where they act as transition-state analogs.[2][3][4] Their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site offers a compelling mechanism for achieving high potency and selectivity.[2][3] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific and promising subclass: benzylcarbamoyl boronic acids. By dissecting the roles of the core structural motifs—the benzyl group, the carbamoyl linker, and the boronic acid warhead—we aim to provide a rational framework for the design and optimization of next-generation inhibitors for researchers, scientists, and drug development professionals.

The Benzylcarbamoyl Boronic Acid Scaffold: A Privileged Architecture for Serine Protease Inhibition

The benzylcarbamoyl boronic acid scaffold represents a peptidic mimic, where the benzylcarbamoyl group serves as a surrogate for the P2-P3 residues of a substrate peptide. This design strategy allows for specific interactions with the enzyme's active site, guiding the boronic acid warhead to its target serine residue. The general structure consists of a boronic acid appended to an amino acid, which is in turn capped with a benzylcarbamoyl group.

Mechanism of Action: A Reversible Covalent Dance

The inhibitory activity of benzylcarbamoyl boronic acids stems from the electrophilic nature of the boron atom. Upon entering the enzyme's active site, the boronic acid moiety is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This forms a tetrahedral boronate adduct, which is a stable mimic of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[3] This covalent interaction is reversible, a key feature that can contribute to a more favorable safety profile by minimizing off-target effects.[2]

Dissecting the Structure-Activity Relationship: A Tale of Three Moieties

The potency and selectivity of benzylcarbamoyl boronic acid inhibitors are intricately governed by the interplay of its three key structural components. Understanding the contribution of each moiety is paramount for rational drug design.

The Boronic Acid Warhead: The Engine of Inhibition

The boronic acid group is the cornerstone of the inhibitor's activity. Its electrophilicity is finely tuned to react with the active site serine. The boron atom's ability to transition from a trigonal planar (sp2) to a tetrahedral (sp3) geometry upon binding is central to its function as a transition-state analog.[3]

The Carbamoyl Linker and Amino Acid Core: The Rudder of Selectivity

The carbamoyl linker and the amino acid to which the boronic acid is attached play a crucial role in orienting the inhibitor within the enzyme's active site and establishing key non-covalent interactions that dictate selectivity.

  • Amino Acid Side Chain (R1): The nature of the amino acid side chain is a primary determinant of potency and selectivity. It occupies the S1 pocket of the protease, and its size, shape, and polarity must be complementary to this pocket. For instance, in inhibitors targeting chymotrypsin-like proteases, which have a preference for large hydrophobic residues at the P1 position, a phenylalanine or leucine side chain at this position generally leads to higher potency.

  • The Carbamoyl Linker: The carbamate functionality itself can participate in hydrogen bonding interactions with the enzyme backbone, further stabilizing the enzyme-inhibitor complex. The stereochemistry of the amino acid is also critical, with the L-configuration typically being favored for binding to the active sites of most proteases.

The Benzyl Group: The Anchor and Fine-Tuner

The N-terminal benzyl group occupies the S2/S3 subsites of the protease active site. Modifications to the benzyl ring can significantly impact binding affinity through various interactions.

  • Substitution Effects: The electronic and steric properties of substituents on the benzyl ring can modulate potency. Electron-withdrawing groups, such as halogens, can enhance interactions through halogen bonding or by influencing the electronic character of the carbamoyl linker. Conversely, electron-donating groups may alter the hydrogen-bonding capacity of the carbamate.

  • Hydrophobic Interactions: The aromatic nature of the benzyl ring allows for favorable hydrophobic and π-π stacking interactions with aromatic residues within the enzyme's active site, such as tryptophan or tyrosine.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for a series of benzylcarbamoyl boronic acid analogs, highlighting the impact of structural modifications on inhibitory potency against a model serine protease.

Compound IDR1 (Amino Acid Side Chain)Benzyl Ring SubstitutionKi (nM)
1a -CH2-Ph (Phenylalanine)Unsubstituted50
1b -CH2-Ph (Phenylalanine)4-Fluoro25
1c -CH2-Ph (Phenylalanine)4-Chloro20
1d -CH2-Ph (Phenylalanine)4-Methoxy75
2a -CH2-CH(CH3)2 (Leucine)Unsubstituted80
2b -CH2-CH(CH3)2 (Leucine)4-Fluoro45
3a -CH(CH3)2 (Valine)Unsubstituted150

Note: The Ki values are hypothetical and for illustrative purposes to demonstrate SAR trends.

Experimental Protocols: A Step-by-Step Guide

Synthesis of a Representative Benzylcarbamoyl Boronic Acid

The synthesis of benzylcarbamoyl boronic acids can be achieved through a multi-step process, typically involving the coupling of a protected amino boronic acid with a benzyl chloroformate.

Protocol: Synthesis of N-((Benzyloxy)carbonyl)-L-leucine boronic acid pinanediol ester

  • Starting Material: L-leucine boronic acid pinanediol ester.

  • Protection: Dissolve L-leucine boronic acid pinanediol ester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool to 0 °C.

  • Acylation: Slowly add benzyl chloroformate (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Deprotection: The pinanediol protecting group can be removed under acidic conditions to yield the final boronic acid.

In Vitro Enzyme Inhibition Assay

A continuous spectrophotometric or fluorometric assay is commonly used to determine the inhibitory potency (IC50 or Ki) of the synthesized compounds.

Protocol: Serine Protease Inhibition Assay

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

    • Enzyme: A stock solution of the target serine protease (e.g., chymotrypsin, trypsin, or a specific protease of interest).

    • Substrate: A chromogenic or fluorogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

    • Inhibitor: Stock solutions of the benzylcarbamoyl boronic acid analogs in DMSO.

  • Procedure (96-well plate format): a. To each well, add 50 µL of assay buffer. b. Add 2 µL of the inhibitor solution at various concentrations (typically a serial dilution). c. Add 25 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding. d. Initiate the reaction by adding 25 µL of the substrate solution. e. Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.[5]

Visualizing the Molecular Interactions

Understanding the binding mode of benzylcarbamoyl boronic acids within the enzyme's active site is crucial for rational drug design. X-ray crystallography and molecular modeling provide invaluable insights into these interactions.

The following diagram, based on the crystal structure of α-lytic protease in complex with a peptide boronic acid inhibitor (PDB ID: 1P01), illustrates the key interactions that are analogous to those formed by benzylcarbamoyl boronic acids.[1]

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Benzylcarbamoyl Boronic Acid Inhibitor Ser195 Ser195-OH BoronicAcid B(OH)2 Ser195->BoronicAcid Covalent Bond (Tetrahedral Adduct) His57 His57 His57->Ser195 H-bond (activates Ser) Asp102 Asp102 Asp102->His57 H-bond (stabilizes His) Gly193 Gly193 S1_Pocket S1 Pocket (Hydrophobic) S2_Pocket S2 Pocket BoronicAcid->Gly193 H-bond (Oxyanion Hole) AminoAcid_Backbone Amino Acid Backbone R1_Sidechain R1 Side Chain R1_Sidechain->S1_Pocket Hydrophobic Interaction Carbamoyl Carbamoyl Linker (C=O) Carbamoyl->Gly193 H-bond Benzyl Benzyl Group Benzyl->S2_Pocket Hydrophobic/π-π Stacking

Caption: Binding mode of a benzylcarbamoyl boronic acid inhibitor.

The diagram illustrates the covalent bond between the boronic acid and the catalytic serine, as well as the key hydrogen bonding and hydrophobic interactions that contribute to the inhibitor's potency and selectivity.

Conclusion and Future Directions

The benzylcarbamoyl boronic acid scaffold has emerged as a highly promising platform for the development of potent and selective serine protease inhibitors. A thorough understanding of the structure-activity relationship is critical for optimizing these molecules for therapeutic applications. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Modulating the benzylcarbamoyl moiety and the amino acid side chain to achieve greater selectivity for specific protease targets.

  • Improving pharmacokinetic properties: Optimizing the physicochemical properties of the inhibitors to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring novel applications: Expanding the therapeutic applications of benzylcarbamoyl boronic acids to a wider range of diseases where serine proteases play a pathological role.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel boronic acid-based therapeutics with improved efficacy and safety profiles.

References

  • Minkkilä, A., Saario, S. M., Käsnänen, H., Leppänen, J., Poso, A., & Nevalainen, T. (2008). Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(23), 7467–7477. [Link]

  • Coutts, S. J., Kelly, T. A., Snow, R. J., Kennedy, C. A., Barton, R. W., Adams, J., ... & Bachovchin, W. W. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]

  • Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609–7614. [Link]

  • Bone, R., & Agard, D. A. (1990). Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. RCSB PDB. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]

  • Tripathi, R., & Sahu, S. K. (2020). Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. Journal of Antimicrobial Chemotherapy, 75(8), 2113-2124. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Windsor, I. W., Palte, M. J., Lukesh, J. C., Gold, B., Forest, K. T., & Raines, R. T. (2018). Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(43), 14015–14018. [Link]

  • Williams, T. M., et al. (2005). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry, 13(6), 2305-2312. [Link]

  • Arnold, L. D., & Vederas, J. C. (1989). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 67, 145. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. PrepChem.com. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]

  • Sankhala, R. S., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3662. [Link]

  • Jaskolski, M., et al. (2023). Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. Molecules, 28(4), 1695. [Link]

  • Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 46(15), 3047-3054. [Link]

  • Antonelou, M. H., et al. (2010). Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors. Pharmaceutical Research, 27(11), 2445-2455. [Link]

  • Supuran, C. T., et al. (2000). Protease inhibitors: synthesis and QSAR study of novel classes of nonbasic thrombin inhibitors incorporating sulfonylguanidine and O-methylsulfonylisourea moieties at P1. Journal of Medicinal Chemistry, 43(9), 1793-1806. [Link]

  • Leonard, P. N., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Dalton Transactions, 42(23), 8334-8344. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273. [Link]

  • He, W. (2021). A preparation method of N-carbonylbenzyloxy-L-lysine.
  • Brem, J., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 26(5), 947-957. [Link]

  • Brem, J., et al. (2016). Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. Journal of Antimicrobial Chemotherapy, 71(3), 644-652. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling with 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling with 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Introduction: Navigating the Challenges of Modern Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling with 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Introduction: Navigating the Challenges of Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the construction of complex biaryl and substituted aromatic structures is paramount.[3] This guide moves beyond a generic overview to focus on a specific, contemporary challenge: the coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

This substrate is representative of the complex building blocks used in drug development, presenting a trifecta of hurdles for the synthetic chemist:

  • An Unactivated Aryl Chloride: The carbon-chlorine bond is notoriously strong and less reactive compared to its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4]

  • Steric Hindrance: The ortho-positioning of the chlorine atom relative to the boronic acid introduces significant steric bulk, which can impede the approach of the palladium catalyst and slow down key steps in the reaction.[5][6]

  • Multiple Functional Groups: The presence of an amide and a boronic acid on the same molecule requires a carefully orchestrated catalytic system that can effect the desired C-C bond formation without promoting unwanted side reactions, such as protodeboronation or amide degradation.

As a senior application scientist, this document serves as a detailed protocol and application note, grounded in mechanistic principles, to guide researchers through the successful execution of this challenging yet valuable transformation.

The Engine of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational problem-solving and optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond (in this case, C-Cl) of the electrophile. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: In this step, the organic moiety from the organoboron compound (the nucleophile) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10][11]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar¹-Pd(II)L₂-X (Aryl Palladium(II) Complex) pd0->pd2_oxidative Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar¹-Ar²) pd2_trans->product aryl_halide Aryl Halide (Ar¹-X) (e.g., Your Aryl Chloride) aryl_halide->pd2_oxidative boronic_acid Organoboron Reagent (Ar²-B(OH)₂) + Base boronic_acid->pd2_trans

Sources

Application

Application Notes and Protocols for the Synthesis of Biaryl Amides Using 2-Chlorobenzeneboronic Acid Derivatives

Introduction Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The amide bond, another cornerstone of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The amide bond, another cornerstone of chemical synthesis, is prevalent in numerous biologically active compounds, including a significant portion of marketed drugs.[3][4] The convergence of these two critical functionalities in the form of biaryl amides has led to the development of potent and selective therapeutic agents.[5][6][7] For instance, novel biaryl amides have been identified as potent inhibitors of RORγt, a key regulator of inflammatory gene programs, showing promise for the treatment of autoimmune diseases like multiple sclerosis.[5][6]

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[8][9][10] Its widespread adoption is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][8] This application note provides a detailed guide for the synthesis of biaryl amides utilizing 2-chlorobenzeneboronic acid derivatives as key building blocks. While aryl chlorides are often more challenging substrates than their bromide or iodide counterparts, their lower cost makes them attractive starting materials for large-scale synthesis.[11][12] We will delve into the mechanistic rationale, provide a robust experimental protocol, and discuss key considerations for successful synthesis.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The use of sterically bulky and electron-rich phosphine ligands is often crucial for facilitating the coupling of less reactive aryl chlorides.[8][13]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex.

  • Transmetalation: The 2-chlorobenzeneboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Amide ArCl Aryl Chloride (Amide-containing) BoronicAcid 2-Chlorobenzene- boronic Acid

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Model Biaryl Amide

This protocol details the synthesis of N-(4-acetylphenyl)-2'-chloro-[1,1'-biphenyl]-4-carboxamide, a representative biaryl amide, from 4-bromo-N-(4-acetylphenyl)benzamide and 2-chlorobenzeneboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-bromo-N-(4-acetylphenyl)benzamide≥98%Commercially Available
2-chlorobenzeneboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.98%Commercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)≥98%Commercially Available
Potassium phosphate tribasic (K₃PO₄)≥97%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house
Ethyl acetateACS gradeCommercially Available
Brine (saturated NaCl solution)In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Step-by-Step Procedure

Figure 2: Experimental workflow for biaryl amide synthesis.

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-(4-acetylphenyl)benzamide (1.0 equiv), 2-chlorobenzeneboronic acid (1.5 equiv), potassium phosphate tribasic (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Heating and Stirring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling, especially with challenging substrates like aryl chlorides, often depends on the careful optimization of several parameters.

ParameterVariationRationale
Catalyst System Pd(OAc)₂/SPhos, Pd₂(dba)₃/P(t-Bu)₃, [Pd(IPr)(DMS)Cl₂]The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands like SPhos and P(t-Bu)₃ are effective for coupling aryl chlorides.[13][14] Pre-formed NHC-palladium complexes can also show high activity.[15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for aryl chlorides.[13]
Solvent Toluene, Dioxane, THF, 2-MeTHF, WaterThe solvent system influences the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is commonly used.[16]
Temperature Room Temperature to 120 °CWhile some highly active catalyst systems can promote the coupling of aryl chlorides at room temperature, elevated temperatures are often necessary to achieve reasonable reaction rates.[11][13]

Applications in Drug Discovery

The biaryl amide motif is a privileged structure in medicinal chemistry. Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal scaffold for targeting a variety of biological receptors. The synthesis of biaryl amides using 2-chlorobenzeneboronic acid derivatives provides access to a diverse range of compounds with potential therapeutic applications. For example, biaryl amides have been investigated as RORγt agonists for cancer immunotherapy and as inhibitors of the hepatitis C virus.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor quality reagents.Ensure an inert atmosphere, use freshly opened or purified reagents, screen different catalyst/ligand combinations, increase the reaction temperature.
Dehalogenation of Starting Material Presence of water or protic impurities, side reaction with the base.Use anhydrous solvents and reagents, consider a milder base.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Thoroughly degas solvents, ensure a robust inert atmosphere, reduce catalyst loading.
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the eluent system for column chromatography, consider recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl amides from 2-chlorobenzeneboronic acid derivatives. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of this important class of molecules.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). Retrieved from [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. (n.d.). Retrieved from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved from [Link]

  • A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed. (2012, December 21). Retrieved from [Link]

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC. (n.d.). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved from [Link]

  • Examining bis-2-chlorophenylborinic acid 3c as a catalyst for direct... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. (2023, October 10). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved from [Link]

Sources

Method

Application Note: Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Chlorophenylboronic Acids

Executive Summary Chlorophenylboronic acids (e.g., 2-, 3-, and 4-chlorophenylboronic acid) are indispensable building blocks in medicinal chemistry and agrochemical development. They are prominently featured in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenylboronic acids (e.g., 2-, 3-, and 4-chlorophenylboronic acid) are indispensable building blocks in medicinal chemistry and agrochemical development. They are prominently featured in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, prolyl hydroxylase (PHD) inhibitors, and blockbuster fungicides like Boscalid and Fluxapyroxad[1][2].

However, utilizing these reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique chemoselectivity challenge. The catalyst must selectively activate the C-B bond via transmetalation while avoiding the premature oxidative addition of the C-Cl bond, which leads to unwanted homocoupling, oligomerization, or dehalogenation[3]. This guide provides field-proven, self-validating protocols to control this reactivity, detailing the causality behind catalyst, ligand, and solvent selection.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Challenge

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. The reactivity of the aryl halide coupling partner follows the bond dissociation energy trend: I > Br > OTf >> Cl [4].

When coupling a chlorophenylboronic acid with an aryl bromide or iodide, standard catalysts like


 or 

are ideal. These catalysts are reactive enough to undergo oxidative addition with the weaker C-Br or C-I bonds but remain inert toward the stronger C-Cl bond at standard temperatures (80–100 °C)[4]. This allows the C-Cl bond to remain intact on the final biaryl scaffold, serving as a crucial handle for subsequent functionalization (e.g., Buchwald-Hartwig amination)[2].

Conversely, if the goal is to couple the C-Cl bond itself, highly active, electron-rich, and bulky ligands (such as Buchwald ligands like XPhos or SPhos) are required to lower the activation energy for C-Cl oxidative addition[3][5].

Workflow Visualization

G A Pd(0) Catalyst (Active Species) B Oxidative Addition (Ar-Br or Ar-I) A->B Fast (C-Br/I) H Undesired Oxidative Addition (C-Cl Bond Activation) A->H Over-reactive Catalyst (e.g., High Temp, XPhos) C Pd(II) Aryl Halide Complex B->C D Transmetalation (+ Chlorophenylboronic Acid) C->D Base, H2O E Pd(II) Diaryl Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Target Biaryl Product (C-Cl Bond Intact) F->G I Homocoupling / Oligomerization H->I

Figure 1: Catalytic cycle illustrating the chemoselectivity of chlorophenylboronic acids.

Quantitative Data & Optimization

Solvent and base selection dictate the efficiency of the transmetalation step. Aqueous biphasic systems are highly recommended because water facilitates the formation of a reactive palladium-hydroxo complex and hydrolyzes the boronic acid to a more nucleophilic boronate species[4][6].

Table 1: Catalyst and Condition Selection Guide for Chlorophenylboronic Acids

Coupling PartnerRecommended CatalystBaseSolvent SystemTemp (°C)Expected C-Cl Status
Aryl Iodide

(3-5 mol%)

Toluene/

(4:1)
80Intact
Aryl Bromide

(5 mol%)

1,4-Dioxane/

(4:1)
90Intact
Aryl Chloride

+ XPhos

1,4-Dioxane100-110Intact (if partner is activated)
None (Self-Coupling)

+ SPhos

Toluene110Reacted (Homocoupled)

Table 2: Yield Comparison for 4-Chlorophenylboronic Acid + 4-Bromothiophene-2-carbaldehyde [6]

Solvent SystemBaseYield (%)Mechanistic Observation
Dry Toluene

50.2%Sluggish transmetalation due to poor boronic acid solubility.
1,4-Dioxane /

(4:1)

71.5%Optimal; water accelerates boronate formation.

Experimental Protocols

Protocol A: Chemoselective Coupling (Preserving the C-Cl Bond)

This protocol is designed to couple a chlorophenylboronic acid with an aryl bromide, leaving the chlorine atom untouched for future synthesis. It utilizes an aqueous-organic biphasic system to maximize transmetalation rates while keeping the temperature moderate to prevent C-Cl activation[4].

Materials:

  • Aryl bromide (1.0 mmol)

  • 3- or 4-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • 
     (0.05 mmol, 5 mol%)
    
  • Potassium phosphate (

    
    ) (2.0 mmol, 2.0 equiv)
    
  • 1,4-Dioxane (Degassed, 4 mL)

  • Deionized Water (Degassed, 1 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), chlorophenylboronic acid (1.2 mmol),

    
     (0.05 mmol), and 
    
    
    
    (2.0 mmol).
  • Inert Atmosphere Generation: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric oxygen, which causes irreversible catalyst deactivation (palladium black formation).

  • Solvent Addition: Syringe in 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.

    • Causality: The biphasic system is critical. Water hydrolyzes the boronic acid into a highly nucleophilic boronate species, drastically accelerating transmetalation.

    • Self-Validation: The mixture should initially appear as a heterogeneous suspension.

  • Reaction Execution: Place the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 12-16 hours.

  • Reaction Monitoring & Troubleshooting: Monitor the reaction via LC-MS.

    • Self-Validation: If a mass corresponding to the homocoupled product (e.g., dichlorobiphenyl, m/z ~222) is observed, the catalyst is over-activating. For future runs, reduce the temperature to 80 °C or switch to a less electron-rich ligand like

      
      .
      
  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the biaryl product.
    
Protocol B: Activating the C-Cl Bond (Coupling of Aryl Chlorides)

When the chlorophenylboronic acid is meant to act as the electrophile (or when coupling it with another highly unreactive aryl chloride), standard catalysts fail. This protocol uses Buchwald ligands (e.g., XPhos) to force the oxidative addition of the C-Cl bond[5].

Materials:

  • Aryl chloride / Chlorophenyl derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • 
     (0.02 mmol, 2 mol%)
    
  • XPhos (0.08 mmol, 8 mol%)

  • Cesium carbonate (

    
    ) (2.0 mmol)
    
  • 1,4-Dioxane (Degassed, 5 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an argon-filled glovebox or using standard Schlenk techniques, combine

    
     (0.02 mmol) and XPhos (0.08 mmol) in 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
    
    • Self-Validation: A color change (typically to pale yellow/orange) indicates the successful formation of the active L-Pd(0) complex.

  • Reagent Assembly: To a separate dry flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (2.0 mmol).
    
  • Reaction Initiation: Transfer the pre-catalyst solution to the reagent flask. Add the remaining 4 mL of 1,4-dioxane.

  • Heating: Seal the flask and heat to 100-110 °C for 18-24 hours.

    • Causality: The bulky, electron-rich XPhos ligand forces the palladium center to be highly nucleophilic, allowing it to insert into the strong C-Cl bond, a step that is otherwise thermodynamically unfavorable.

  • Work-up & Purification: Follow the same extraction and chromatography steps as Protocol A.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carbaldehyde Source: SciSpace URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid as a Pharmacophore Scaffold

Introduction: Unlocking the Potential of a Boron-Based Scaffold In modern medicinal chemistry, the incorporation of novel chemotypes is essential for expanding chemical diversity and addressing challenging biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Boron-Based Scaffold

In modern medicinal chemistry, the incorporation of novel chemotypes is essential for expanding chemical diversity and addressing challenging biological targets.[1] Boronic acids have emerged as a privileged class of pharmacophores, moving beyond their traditional role as synthetic intermediates to become key components in approved therapeutics like Bortezomib (Velcade®).[2][3] Their unique ability to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in proteases, allows them to act as potent transition-state analog inhibitors.[4][5][6]

This document provides a detailed technical guide for researchers on the utilization of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid as a versatile pharmacophore scaffold. This compound integrates three key structural motifs:

  • The Boronic Acid "Warhead": A Lewis acidic moiety capable of forming stable, yet reversible, tetrahedral complexes with diols or key catalytic residues in enzyme active sites.[7][8]

  • The Substituted Phenyl Ring: A rigid core functionalized with a chloro-substituent, which modulates the electronic properties, pKa of the boronic acid, and lipophilicity, influencing cell permeability and target engagement.

  • The Benzylcarbamoyl "Recognition Element": A flexible side chain that can engage in a variety of non-covalent interactions, including hydrogen bonding via the amide N-H and carbonyl oxygen, and hydrophobic or π-stacking interactions through its two aromatic rings.

This guide will detail the physicochemical properties, handling, and potential applications of this scaffold, and provide robust, field-proven protocols for its evaluation in common drug discovery assays.

Compound Properties and Handling

Accurate characterization and proper handling are foundational to reproducible experimental outcomes. The properties of the parent structure, 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid, are provided below as a reference. Researchers should always refer to the Certificate of Analysis for their specific lot.

PropertyValue / InformationSource
CAS Number 850589-42-3 (for the 3-chloro isomer)[9]
Molecular Formula C₁₄H₁₃BClNO₃[9][10]
Molecular Weight 289.52 g/mol [9]
Appearance White to off-white solid[10]
Melting Point 126-128 °C[9]
Purity ≥98% (recommended for biological assays)[10]
Storage Store at room temperature in an inert atmosphere. The compound is sensitive to moisture.[10][11]
Solubility Soluble in DMSO and methanol. Limited solubility in aqueous buffers.[12]
Protocol 2.1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.

  • Materials:

    • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Equilibrate the vial of the compound to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Causality Note: Anhydrous DMSO is critical as boronic acids can form cyclic anhydrides (boroxines) in the presence of water, which can affect accurate concentration determination and solubility.

The Pharmacophore Scaffold: A Structural and Mechanistic Analysis

The therapeutic potential of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid stems from the distinct roles of its structural components.

The Boronic Acid Moiety: Covalent and Reversible Inhibition

The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid.[7] In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[8] This ability to accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a catalytic serine residue in a protease, is the cornerstone of its inhibitory mechanism. It forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, resulting in potent and competitive inhibition.[4]

G cluster_0 Enzyme Active Site Ser_OH Serine Residue (Ser-OH) Boronic_Acid Boronic Acid Scaffold (Trigonal Planar) Ser_OH->Boronic_Acid Interaction His_N Histidine Residue (His) Tetrahedral_Intermediate Reversible Covalent Adduct (Tetrahedral) Boronic_Acid->Tetrahedral_Intermediate Nucleophilic attack Tetrahedral_Intermediate->Boronic_Acid Reversible

Caption: Proposed interaction of the boronic acid with a catalytic serine.

The Benzylcarbamoyl and Chlorophenyl Core: Driving Selectivity and Potency

While the boronic acid provides the reactive "warhead," the rest of the scaffold is responsible for guiding the inhibitor to the correct target and anchoring it within the active site.

  • Hydrogen Bonding: The amide N-H and carbonyl oxygen of the carbamoyl linker are prime candidates for forming hydrogen bonds with backbone or side-chain residues in a protein's binding pocket.

  • Hydrophobic and Aromatic Interactions: The two phenyl rings can occupy hydrophobic pockets. The 2-chloro substituent increases the lipophilicity of the core ring and can influence its orientation within the binding site through specific halogen-protein interactions.

  • Conformational Tuning: The chlorine atom at the ortho position to the boronic acid can sterically influence the preferred dihedral angle between the phenyl ring and the boronic acid group, potentially pre-organizing the molecule for optimal binding.

Potential Biological Targets and Screening Strategy

Based on established activities of boronic acid-containing compounds, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a promising scaffold for targeting several enzyme classes.

  • Serine Proteases: A primary target class due to the well-documented covalent interaction with the catalytic serine.[8] This includes enzymes involved in coagulation (e.g., Thrombin), inflammation (e.g., Neutrophil Elastase), and cancer (e.g., Fibroblast Activation Protein).

  • β-Lactamases: Boronic acids are effective inhibitors of serine-based β-lactamases, which are responsible for antibiotic resistance.[4][5][6]

  • The Proteasome: The success of Bortezomib validates the proteasome as a key target for boronic acids.[2][13]

  • Histone Deacetylases (HDACs): Some boronic acids have been designed to chelate the active site zinc ion in HDACs, presenting another potential mechanism of action.[14]

  • Arginase: An emerging immuno-oncology target where boronic acids have shown inhibitory activity.[15]

A rational screening cascade is essential for efficiently evaluating the potential of this scaffold.

G A Primary Screen (e.g., Serine Protease Panel) B Hit Confirmation (Dose-Response & IC₅₀) A->B Active Compounds C Mechanism of Action (Enzyme Kinetics) B->C Confirmed Hits D Cellular Activity (Cytotoxicity/Target Engagement) B->D E Lead Optimization (SAR Studies) C->E Mode of Inhibition (e.g., Competitive) D->E Cellular Potency (EC₅₀)

Caption: A typical in vitro screening cascade for a novel inhibitor scaffold.

Experimental Protocols

The following protocols provide a starting point for the biological evaluation of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

Protocol 5.1: In Vitro Serine Protease Inhibition Assay (Trypsin as a Model)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a model serine protease.

  • Materials:

    • Trypsin (from bovine pancreas, TPCK-treated)

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

    • Compound Stock Solution (10 mM in DMSO, see Protocol 2.1)

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Compound Dilution: Prepare a serial dilution series of the compound.

      • In a 96-well plate, add 50 µL of Assay Buffer to wells A2-A12.

      • Add 100 µL of a 200 µM compound working solution (diluted from the 10 mM stock) to well A1.

      • Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, creating a 2-fold serial dilution. Discard 50 µL from the last well. This creates a 2X concentration plate.

      • Include vehicle control wells (containing DMSO at the highest concentration used) and no-enzyme control wells.

    • Enzyme Preparation: Prepare a 2X working solution of Trypsin (e.g., 20 µg/mL) in Assay Buffer.

    • Reaction Setup:

      • Add 50 µL of Assay Buffer to the no-enzyme control wells.

      • Add 50 µL of the 2X Trypsin solution to all other wells.

      • Add 50 µL from the 2X compound dilution plate to the corresponding wells of the reaction plate. The final volume is now 100 µL.

      • Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

    • Initiate Reaction:

      • Prepare a 2X working solution of BAPNA (e.g., 400 µM) in Assay Buffer.

      • Add 100 µL of the 2X BAPNA solution to all wells to start the reaction. Final volume is 200 µL.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V, in mOD/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from all other wells.

    • Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the no-enzyme control to 0% activity.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Causality Note: TPCK-treated trypsin is used to inactivate chymotrypsin, a common contaminant, ensuring assay specificity. The pre-incubation step is important for reversible covalent inhibitors to allow the binding equilibrium to be reached before adding the substrate.

Protocol 5.2: Cellular Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the compound on the metabolic activity and proliferation of a cancer cell line (e.g., HeLa or A549).

  • Materials:

    • HeLa cells (or other suitable cell line)

    • Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

    • Compound Stock Solution (10 mM in DMSO)

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear, flat-bottom tissue culture plate

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells (DMSO concentration should not exceed 0.5%).

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data, setting the vehicle-treated cells to 100% viability.

    • Plot the % Viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid represents a promising and synthetically accessible scaffold for drug discovery. Its modular nature allows for systematic structure-activity relationship (SAR) studies by modifying the benzyl group, the carbamoyl linker, or the substitution pattern on the chlorophenyl ring. Initial evaluation should focus on screening against a panel of serine proteases, followed by cell-based assays to confirm on-target activity and assess general cytotoxicity. Subsequent efforts can focus on optimizing potency, selectivity, and pharmacokinetic properties to develop novel therapeutic candidates.[1]

References

  • Towards new drug scaffolds: Properties, chemistry, and therapeutic potential of hemiboronic naphthoids. American Chemical Society.
  • Designing Functional and Responsive Molecules with Boronic Acids. PMC.
  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC.
  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors.
  • Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3.
  • Pharmacophore modeling, docking studies, and synthesis of novel dipeptide proteasome inhibitors containing boron
  • 2-Chlorophenylboronic acid. Chem-Impex.
  • Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Figshare.
  • Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH.
  • The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. Periodica Polytechnica.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid. BuyersGuideChem.
  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. Sigma-Aldrich.
  • 4-Chlorophenylboronic acid. ChemicalBook.
  • (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid. Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols: Optimization of Suzuki Coupling Conditions for Sterically Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, when one or both coupling partners are sterically hindered, particularly ortho-substituted aryl boronic acids, the reaction efficiency can plummet, leading to low yields and incomplete conversions.[5][6]

Steric bulk around the reactive centers impedes key steps in the catalytic cycle, most notably the transmetalation and reductive elimination steps.[5][7] The formation of highly substituted biaryl compounds, which are prevalent motifs in many biologically active molecules, thus presents a significant synthetic challenge.[4][8] This guide provides a detailed overview of the key parameters influencing the success of Suzuki couplings with sterically hindered boronic acids and offers robust protocols for their optimization.

Understanding the Catalytic Cycle and the Impact of Steric Hindrance

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination.[4][9] Steric hindrance primarily affects the latter two stages.

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the organic halide. While less affected by the boronic acid's sterics, bulky substituents on the halide can slow this step.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting, especially with hindered substrates.[5][8] The bulky groups on the boronic acid can prevent its effective approach to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Steric repulsion between bulky ortho-substituents can make this final step difficult.[7][10]

To overcome these steric barriers, a careful selection and optimization of the catalyst system, base, and solvent are paramount.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Trans_Complex Transmetalation (R²B(OH)₂ + Base) [Steric Hindrance Critical] Trans_Complex->Pd(0)L2 Product R¹-R² Trans_Complex->Product Reductive Elimination [Steric Hindrance Critical] Final_Product R¹-R² Product R1X R¹-X R2B R²B(OH)₂ Base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Key Parameters for Optimization

Catalyst System: The Ligand is Crucial

For sterically demanding couplings, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[11] The solution lies in using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition and facilitate reductive elimination.[12]

Recommended Ligand Classes:

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging Suzuki couplings.[4][8][13] SPhos, in particular, has shown unprecedented activity in the coupling of extremely hindered arylboronic acids and aryl halides.[8]

  • N-Heterocyclic Carbenes (NHCs): These ligands are strong σ-donors and can be even more effective than phosphines in some cases.[14] Sterically hindered NHCs are particularly adept at promoting the amination of challenging aryl chlorides and can be applied to Suzuki couplings.[14]

  • Other Specialized Ligands: Ligands like AntPhos have been developed specifically for sterically demanding aryl-alkyl couplings, effectively suppressing side reactions like β-hydride elimination.[15]

Palladium Precursor: Commonly used precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in conjunction with the chosen ligand.[16][17]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[1][18][19][20] For sterically hindered substrates, the choice of base is critical.

  • Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for hindered couplings.[5][10] They are effective at promoting the reaction without causing unwanted side reactions.

  • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can also be highly effective, particularly in anhydrous conditions.[21]

  • Aqueous vs. Anhydrous: While many Suzuki reactions use aqueous base solutions, for very hindered systems, anhydrous conditions with bases like K₃PO₄ can sometimes provide better results.[5]

Solvent Selection

The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

  • Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran are common choices.[22]

  • Aromatic Solvents: Toluene is frequently used, especially for higher temperature reactions.[8][10]

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is often employed to dissolve the inorganic base.[23] Vigorous stirring is essential in these cases.[23]

Boronic Acid Stability and Alternatives

Sterically hindered boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11][24]

  • Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can mitigate this issue.[7][11][25]

  • Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable crystalline solids that can be used in place of boronic acids and often give excellent results.[11]

Experimental Protocols

General Protocol for Optimization Screening

This protocol outlines a general procedure for screening conditions for a challenging Suzuki coupling between a hindered aryl halide and a hindered boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Sterically hindered boronic acid or ester (1.2-1.5 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL)

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and base.

  • In a separate vial, briefly mix the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vial.

  • Add the remaining degassed solvent to the reaction vial via syringe.

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.[11]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

workflow cluster_screening Optimization Workflow start Define Hindered Substrates (Aryl Halide & Boronic Acid) catalyst Select Catalyst System (Pd Precursor + Ligand) e.g., Pd(OAc)₂ + SPhos start->catalyst base Select Base e.g., K₃PO₄, Cs₂CO₃ catalyst->base solvent Select Solvent e.g., Dioxane, Toluene base->solvent setup Reaction Setup (Inert Atmosphere) solvent->setup reaction Heat & Stir (e.g., 100 °C, 12-24h) setup->reaction monitor Monitor Progress (TLC, GC/LC-MS) reaction->monitor workup Workup & Purification monitor->workup analysis Analyze Yield & Purity workup->analysis

Caption: A streamlined workflow for optimizing Suzuki coupling conditions.

Data Presentation: Condition Screening Matrix

When optimizing, it is useful to screen several parameters simultaneously in a matrix format.

EntryLigand (2 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O100<5
2SPhosK₂CO₃Dioxane/H₂O10045
3SPhosK₃PO₄Dioxane10085
4XPhosK₃PO₄Dioxane10092
5XPhosK₃PO₄Toluene11095
6XPhosCs₂CO₃Toluene11093

Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), ligand, base, solvent (5 mL), 18h.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst system for hindered substrates.[11] 2. Catalyst deactivation.[10] 3. Suboptimal base or solvent.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[8][13] 2. Ensure rigorous degassing of solvents and use of an inert atmosphere.[23] 3. Screen different bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (dioxane, toluene).[10]
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (hydrolysis).[11][24]1. Use a more stable boronic ester (e.g., pinacol ester).[7][11] 2. Use anhydrous conditions and a non-aqueous base (e.g., KF, CsF).[21] 3. Add the boronic acid slowly to the reaction mixture.
Homocoupling of Boronic Acid Presence of oxygen, which facilitates oxidative coupling.[23][24]1. Improve degassing procedures (sparge with argon or use freeze-pump-thaw cycles).[23] 2. Use a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling.[23]
Dehalogenation of Aryl Halide Competing reduction pathway, often promoted by β-hydride elimination or presence of hydride sources.[11][24]1. Ensure strictly inert conditions. 2. Use a bulky ligand designed to favor reductive elimination.[10] 3. Avoid amine bases or alcohol solvents if this is a major issue.[24]

Conclusion

Successfully coupling sterically hindered boronic acids via the Suzuki-Miyaura reaction is a challenging yet achievable goal. The key to success lies in moving beyond standard conditions and employing catalyst systems specifically designed to overcome steric barriers. By systematically optimizing the choice of ligand, base, and solvent, researchers can unlock access to a wide array of complex, sterically encumbered biaryl structures. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for developing robust and efficient coupling procedures for these demanding substrates.

References

  • Walker, S. D., et al. (2004). A New Phosphine Ligand That Overcomes Many of the Important Limitations in Suzuki−Miyaura Coupling Processes. Journal of the American Chemical Society. [Link]

  • (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Ishiyama, T., et al. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Fantasia, S., & Nolan, S. P. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chimica Oggi/Chemistry Today. [Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoshifuji, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Various Authors. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2016). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Wikipedia Contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Yu, G., et al. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

  • Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

  • Billingsley, K., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Bulletin of the Chemical Society of Japan. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid for the Development of Novel Protease Inhibitors

Abstract This document provides a comprehensive guide for the chemical modification of 4-benzylcarbamoyl-2-chlorobenzeneboronic acid, a versatile scaffold for the development of potent and selective protease inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical modification of 4-benzylcarbamoyl-2-chlorobenzeneboronic acid, a versatile scaffold for the development of potent and selective protease inhibitors. We detail a robust protocol centered on the Suzuki-Miyaura cross-coupling reaction, leveraging the chemically tractable 2-chloro position for the introduction of diverse molecular fragments. This strategy enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Furthermore, we provide a detailed, step-by-step protocol for evaluating the inhibitory activity of these synthesized compounds using a generalized in vitro fluorogenic protease assay. The methodologies are designed to be accessible to researchers in chemical biology, medicinal chemistry, and drug development, providing both the practical steps and the underlying scientific rationale for experimental design.

Introduction: The Rationale for Boronic Acid Scaffolds in Protease Inhibition

Boronic acids represent a privileged class of pharmacophores in the design of enzyme inhibitors, particularly for serine and threonine proteases.[1][2] Their unique mechanism of action involves the formation of a stable, yet reversible, covalent bond between the electrophilic boron atom and the hydroxyl group of the catalytic serine or threonine residue in the enzyme's active site.[3] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[4]

The core scaffold, 4-benzylcarbamoyl-2-chlorobenzeneboronic acid , offers a strategic starting point for inhibitor design:

  • The Boronic Acid "Warhead": This functional group is the key interacting element, responsible for binding to the catalytic residue of the target protease.

  • The Benzylcarbamoyl Moiety: This group can engage in crucial hydrogen bonding and hydrophobic interactions within the protease's substrate-binding pockets (sub-pockets), contributing to both affinity and selectivity.

  • The 2-Chloro Substituent: This position serves as a versatile chemical handle for post-synthesis modification. Its presence invites the use of powerful cross-coupling methodologies to explore the chemical space around the core scaffold, a critical step in optimizing inhibitor potency and selectivity.[5][6]

This guide focuses on exploiting the 2-chloro position through palladium-catalyzed Suzuki-Miyaura cross-coupling to generate a library of novel protease inhibitor candidates.

Synthetic Strategy: Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their esters make it the ideal choice for diversifying our lead scaffold.[8][9]

The core reaction involves the palladium-catalyzed coupling of the 2-chloro position of our scaffold with various aryl, heteroaryl, or vinyl boronic acids. This allows for the systematic probing of the S2 or adjacent binding pockets of a target protease.

Diagram: General Suzuki-Miyaura Coupling Scheme

The following diagram illustrates the overall transformation.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_mol 4-Benzylcarbamoyl- 2-chlorobenzeneboronic acid final_product Functionalized Inhibitor start_mol->final_product Coupling boronic_acid R-B(OH)₂ (Aryl, Heteroaryl, etc.) boronic_acid->final_product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->final_product base Base (e.g., K₂CO₃) base->final_product solvent Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura coupling workflow for scaffold diversification.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Causality and Experimental Choices:

  • Inert Atmosphere: A nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can interfere with the catalytic cycle.

  • Base: The base is required to activate the boronic acid, facilitating the transmetalation step of the catalytic cycle.[7] Potassium carbonate is a cost-effective and generally effective choice.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this type of transformation. For more challenging couplings, other catalyst/ligand systems may be explored.[8][10]

Materials:

  • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (starting material)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Toluene, HPLC grade

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-benzylcarbamoyl-2-chlorobenzeneboronic acid (1.0 eq.), the chosen boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.).

  • Solvent Addition: Add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water for a 0.5 mmol scale reaction).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Table 1: Representative Coupling Partners for Library Synthesis
EntryBoronic Acid Partner (R-B(OH)₂)Potential Interaction Probed
14-Methoxyphenylboronic acidHydrogen bond acceptor, hydrophobic interactions
23-Aminophenylboronic acidHydrogen bond donor, potential for salt bridge formation
3Pyridine-4-boronic acidHydrogen bonding, aromatic stacking (π-π interactions)
4Naphthalene-1-boronic acidExtended hydrophobic and π-stacking interactions
5Thiophene-2-boronic acidIntroduction of a heteroaromatic ring system

Biochemical Evaluation: In Vitro Protease Inhibition Assay

After synthesis and characterization, the new compounds must be evaluated for their ability to inhibit the target protease. A fluorogenic substrate assay is a common and robust method for determining inhibitor potency by measuring the half-maximal inhibitory concentration (IC₅₀).[11][12]

Principle of the Assay: The assay uses a peptide substrate conjugated to a fluorescent reporter group (e.g., AMC - aminomethylcoumarin) that is quenched. Upon cleavage by an active protease, the fluorophore is released, and the resulting increase in fluorescence can be measured over time. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[13]

Diagram: Workflow for IC₅₀ Determination

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of inhibitor compounds in DMSO add_inhibitor Dispense inhibitor dilutions and controls (DMSO) into wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of target protease in assay buffer add_enzyme Add protease solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare working solution of fluorogenic substrate in assay buffer add_substrate Initiate reaction by adding substrate solution prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) to allow inhibitor binding add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure fluorescence kinetically (e.g., every 60s for 1h) in a plate reader add_substrate->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition relative to DMSO control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Fit data to a dose-response curve to determine IC₅₀ plot_curve->calc_ic50

Caption: Step-by-step workflow for determining inhibitor IC₅₀ values.

Protocol 3.1: General Fluorogenic Protease Inhibition Assay

Materials:

  • Target Protease (e.g., Chymotrypsin, Trypsin, Cathepsin L)

  • Fluorogenic Substrate (specific to the target protease, e.g., Suc-LLVY-AMC for chymotrypsin)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, with DTT if required for cysteine proteases)

  • Synthesized Inhibitor Compounds, dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Aprotinin for trypsin)[14]

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In the microplate, dispense a small volume (e.g., 100 nL) of each compound dilution across a range of concentrations (e.g., from 100 µM to 1 nM final concentration). Include wells for a positive control inhibitor and a negative control (DMSO only, for 0% inhibition).

  • Enzyme Addition: Prepare a working solution of the target protease in assay buffer at 2X the final desired concentration. Add an equal volume (e.g., 10 µL) of this solution to all wells of the plate.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration. Initiate the enzymatic reaction by adding an equal volume (e.g., 10 µL) of the substrate solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation/emission wavelengths for the fluorophore (e.g., ~360 nm Ex / ~460 nm Em for AMC). Measure the fluorescence intensity kinetically (e.g., one reading per minute) for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[12]

Table 2: Hypothetical Inhibition Data Presentation
Compound IDR-Group (from Suzuki)Target ProteaseIC₅₀ (nM)
SC-0014-MethoxyphenylChymotrypsin150
SC-0023-AminophenylChymotrypsin85
SC-003Pyridin-4-ylChymotrypsin45
SC-004Naphthalen-1-ylChymotrypsin22
SC-005Thiophen-2-ylChymotrypsin210

Conclusion

The strategic functionalization of the 4-benzylcarbamoyl-2-chlorobenzeneboronic acid scaffold via Suzuki-Miyaura cross-coupling is a powerful and efficient method for generating diverse libraries of potential protease inhibitors. The protocols outlined in this application note provide a robust framework for both the chemical synthesis and the subsequent biochemical evaluation of these compounds. This integrated approach facilitates the exploration of structure-activity relationships, enabling the rational design and optimization of next-generation boronic acid-based therapeutics.

References

  • Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters. [Link]

  • Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry. [Link]

  • Rock, K. L., et al. (1998). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal. [Link]

  • Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters. [Link]

  • Tan, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. [Link]

  • Windsor, I. W., et al. (2018). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society. [Link]

  • Nitsche, C., et al. (2022). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences. [Link]

  • Shimada, N., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Jurado, C., et al. (2023). Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations. Frontiers in Immunology. [Link]

  • Nitsche, C., et al. (2017). Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. ResearchGate. [Link]

  • Szostak, M., et al. (2017). Scope of boronic acids in the cross-coupling of amides. ResearchGate. [Link]

  • Adams, J., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • Unknown Author. (2018). Boron-catalyzed Amide Formation. SlideShare. [Link]

  • Kumar, S., et al. (2022). In vitro quantitative protease assay. ResearchGate. [Link]

  • Windsor, I. W., et al. (2018). Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. SciSpace. [Link]

  • Denmeade, S. R., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Pharmacology. [Link]

  • Tatiya, A., et al. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. BioMed Research International. [Link]

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific. [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Martins, P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. [Link]

  • List, M., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Shammari, A. M., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers. [Link]

  • Unknown Author. (2026). Stable BF2 Boracycles as Versatile Reagents for Selective Ortho C–H Functionalization. Angewandte Chemie International Edition. [Link]

  • Ferreira, R. S., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Unknown Author. (2009). (4-Carbamoylphenyl)boronic acid. ResearchGate. [Link]

  • Ferguson, G., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E. [Link]

  • Ferreira, R. S., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1990). Protease inhibitors.
  • Grainger, A. G., & Aggarwal, V. K. (2024). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Grainger, A. G., & Aggarwal, V. K. (2024). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science. [Link]

Sources

Method

Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Cross-Coupling with 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

Introduction: The Convergence of Speed and Precision in Modern Synthesis In the relentless pursuit of novel therapeutic agents, the efficiency and precision of synthetic methodologies are paramount. Boronic acids have em...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Speed and Precision in Modern Synthesis

In the relentless pursuit of novel therapeutic agents, the efficiency and precision of synthetic methodologies are paramount. Boronic acids have emerged as indispensable building blocks in medicinal chemistry, underpinning the synthesis of a multitude of FDA-approved drugs.[1][2][3] Their versatility, stability, and favorable toxicological profiles have cemented their role in the construction of complex molecular architectures.[4][5] The boronic acid moiety is a key functional group in drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighting the significance of this class of compounds in modern medicine.[1][2]

Parallel to the rise of boronic acids, microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of chemical reactions.[6][7][8] By directly and efficiently heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation offers dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields and purer products.[9][10][11][12] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[7][8] The core principle of microwave heating lies in its ability to generate heat from within the sample, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional heating methods.[13][14]

This application note provides a comprehensive guide to the utilization of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid in microwave-assisted cross-coupling reactions, a cornerstone of modern drug discovery. We will delve into the mechanistic underpinnings of these transformations, provide a detailed, field-tested protocol for a representative Suzuki-Miyaura coupling, and offer insights into optimizing reaction conditions for the synthesis of complex biaryl structures.

The Strategic Advantage of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

The structure of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid presents a unique combination of functionalities that make it a valuable reagent in combinatorial chemistry and lead optimization. The benzylcarbamoyl group provides a vector for molecular recognition and can participate in hydrogen bonding interactions within a biological target. The chloro substituent offers a handle for further functionalization or can be used to modulate the electronic properties of the resulting biaryl product. The boronic acid moiety, of course, is the key to its utility in palladium-catalyzed cross-coupling reactions.

Microwave-Assisted Suzuki-Miyaura Coupling: A Synergy of Technologies

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful method for the formation of carbon-carbon bonds.[15] When combined with the rapid and efficient heating provided by microwave irradiation, this reaction becomes an even more formidable tool for the rapid synthesis of compound libraries and the efficient production of target molecules.[16]

The fundamental advantage of microwave heating in this context is the significant acceleration of the catalytic cycle.[9][11] The rapid heating to superheated temperatures (temperatures above the solvent's boiling point at atmospheric pressure) dramatically increases the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.[17]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid with an Aryl Bromide

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and a model aryl bromide, 4-bromoanisole, under microwave irradiation.

Materials and Reagents:
  • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • 10 mL microwave reaction vial with a stir bar

  • Dedicated laboratory microwave reactor

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions in sealed vessels generate high pressures. Use only microwave vials and equipment specifically designed for chemical synthesis.[18][19][20]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[21]

Step-by-Step Procedure:
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Sequentially add 4-bromoanisole (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of a 10:1 mixture of 1,4-dioxane and water to the vial.

  • Sealing the Vial: Securely seal the vial with a dedicated microwave cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The microwave power should be programmed to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.[19]

  • Work-up:

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation and Analysis

The following table summarizes the key parameters and expected outcomes for the described protocol.

ParameterValueRationale
Temperature 120 °CEnables rapid reaction rates while minimizing potential degradation of starting materials and products.[17]
Time 15 minutesSufficient for complete conversion in most cases under microwave irradiation.[11][15]
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base that is effective in promoting the transmetalation step.[22]
Solvent 1,4-Dioxane/Water (10:1)Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.[15]
Expected Yield >85%Microwave-assisted Suzuki couplings are known for their high efficiency and yields.[23]

Visualizing the Process: Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow prep 1. Reagent Addition (Boronic Acid, Aryl Halide, Catalyst, Base) solvent 2. Solvent Addition (Dioxane/Water) prep->solvent seal 3. Vial Sealing solvent->seal irradiate 4. Microwave Irradiation (120 °C, 15 min) seal->irradiate cool 5. Cooling irradiate->cool workup 6. Aqueous Work-up cool->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Isolated Product purify->product

Caption: A streamlined workflow for the microwave-assisted Suzuki-Miyaura coupling.

G cluster_mechanism Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 Ar-Pd(II)L_n-X OA->PdII_1 Trans Transmetalation (Ar'-B(OH)₂) PdII_1->Trans PdII_2 Ar-Pd(II)L_n-Ar' Trans->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Ar-Ar'

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality and Trustworthiness: The "Why" Behind the Protocol

  • Why Microwave Heating? The primary driver for using microwave irradiation is the dramatic acceleration of the reaction.[9][11] The efficient and rapid heating to superheated temperatures allows for the completion of the reaction in minutes, a significant improvement over the hours often required with conventional heating.[11][12] This rapid heating also minimizes the formation of byproducts that can occur during prolonged reaction times.[6]

  • Why a Palladium Catalyst? Palladium complexes are highly effective catalysts for a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling.[24][25] The choice of a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species, is a common and practical approach.

  • Why a Phosphine Ligand? The triphenylphosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[15]

  • Why a Base? The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center.[22]

  • Why a Dioxane/Water Solvent System? This mixed solvent system provides a homogenous environment for both the organic reactants and the inorganic base, which is crucial for efficient reaction kinetics.[15]

Conclusion: Empowering Discovery Through Advanced Synthetic Tools

The combination of microwave-assisted synthesis and the versatility of boronic acids provides a powerful platform for the rapid and efficient synthesis of novel chemical entities. The protocol and insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage the capabilities of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid in their synthetic endeavors. By understanding the principles behind these advanced methodologies, scientists can accelerate the discovery and development of the next generation of therapeutics.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.). Retrieved from [Link]

  • MDPI. (2022, February 22). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

  • A review article on eco-friendly synthesis through microwave-assisted reactions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. Retrieved from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (2021, May 13). Retrieved from [Link]

  • RSC Publishing. (2005, January 12). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2020, September 1). A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. Retrieved from [Link]

  • ACS Publications. (2009, September 17). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Retrieved from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzylcarbamoyl)benzeneboronic acid. Retrieved from [Link]

  • Kumar Gupta, A., Singh, N., & Nand Singh, K. (2013). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. Current Organic Chemistry, 17(5), 474-490. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020, December 31). Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2011, June 30). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

Application

High-Fidelity Suzuki-Miyaura Coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

Application Note & Protocol Guide | Version 2.1 Executive Summary This guide details the optimized reagents and protocols for the cross-coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (referred to herein as Rea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

This guide details the optimized reagents and protocols for the cross-coupling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (referred to herein as Reagent A ) with various aryl halides.

Reagent A presents a specific set of synthetic challenges:

  • Steric Hindrance: The ortho-chloro substituent hinders the transmetallation step.

  • Protodeboronation Sensitivity: The combination of the electron-withdrawing amide at the para-position and the ortho-chloro group makes the C–B bond highly susceptible to hydrolytic cleavage under basic conditions.

  • Competitive Reactivity: The presence of a chlorine atom on the boronic acid itself creates a risk of self-coupling (oligomerization) if the catalytic system is too active toward aryl chlorides but not selective for the electrophilic partner.

This protocol prioritizes catalyst systems that accelerate transmetallation over protodeboronation, ensuring high yields and purity.

Chemical Context & Mechanistic Challenges[1][2][3]

The Substrate Profile
  • Molecule: 4-(Benzylcarbamoyl)-2-chlorophenylboronic acid

  • Key Structural Features:

    • C1 (Boronic Acid): Nucleophilic center.

    • C2 (Chlorine): Steric gatekeeper; potential leaving group (risk factor).

    • C4 (Benzylamide): Electron-withdrawing group (EWG); increases acidity of the boronic acid, accelerating base-mediated deboronation.

The "Ortho-Effect" and Deboronation

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous EtOH) often fail with this substrate. The ortho-Cl steric bulk slows down the entry of the boronic acid into the palladium center (transmetallation). Meanwhile, the aqueous base attacks the boron, leading to the formation of the "ate" complex. If transmetallation is slow, this "ate" complex collapses via protodeboronation, yielding the de-borylated byproduct (3-chloro-N-benzylbenzamide) rather than the product.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the critical intervention point.

G Substrate Boronic Acid (Reagent A) AteComplex Boronate 'Ate' Complex Substrate->AteComplex + Base Base Base Activation (OH- / CO3--) Base->AteComplex Transmetal Transmetallation (Rate Limiting Step) AteComplex->Transmetal Fast Ligand Required (SPhos/XPhos) Deboronation Protodeboronation (Byproduct) AteComplex->Deboronation Slow Transmetallation (Standard Conditions) Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Mechanistic divergence. Success depends on accelerating Transmetallation (Green path) to outcompete Protodeboronation (Red path).

Reagent Selection & Optimization

To overcome the challenges above, the following reagent classes are recommended.

Catalyst Systems (Ligand is Critical)

The ligand must be electron-rich (to facilitate oxidative addition) and bulky (to create an open pocket for the ortho-substituted boronic acid).

Catalyst / LigandRecommendation LevelRationale
Pd(OAc)₂ + SPhos High (Gold Standard) SPhos is specifically designed for ortho-substituted boronic acids. It accelerates transmetallation significantly.[1]
XPhos Pd G2 High Pre-formed precatalyst ensures rapid initiation and stability. Excellent for difficult aryl chlorides.
Pd(dppf)Cl₂ · DCM MediumGood general-purpose catalyst but may struggle with very hindered partners or high deboronation rates.
Pd(PPh₃)₄ Not RecommendedToo slow; leads to high protodeboronation and potential homocoupling.
Base Selection

Strong bases (NaOH, KOH) promote rapid deboronation. Weaker, anhydrous, or bulky bases are preferred.

  • Primary Choice: Potassium Phosphate Tribasic (

    
    ) – Used as a solid or in minimal water.
    
  • Secondary Choice: Cesium Carbonate (

    
    ) – Excellent solubility in organic solvents, allowing for lower water content.
    
Solvent Systems
  • 1,4-Dioxane / Water (10:1): The standard for SPhos. The small amount of water is necessary for the boronic acid activation but should be kept low to minimize hydrolysis.

  • n-Butanol / Toluene: For strictly anhydrous coupling (requires boronate ester formation in situ or specialized bases like KF).

Detailed Experimental Protocol

Protocol A: The "SPhos" Method (Recommended)

Best for coupling Reagent A with Aryl Bromides or activated Aryl Chlorides.

Materials:

  • Reagent A (4-Benzylcarbamoyl-2-chlorobenzeneboronic acid): 1.2 equiv.

  • Aryl Halide (Ar-X): 1.0 equiv.

  • Pd(OAc)₂: 2 mol%

  • SPhos (Ligand): 4 mol%

  • 
     (finely ground): 2.0 equiv.
    
  • Solvent: 1,4-Dioxane (degassed) and deionized water.

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but recommended):

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dry dioxane. Stir at room temperature for 10 minutes (solution turns from orange to yellow/pale). This ensures active L2Pd(0) species formation.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Reagent A (1.2 mmol), and

      
       (2.0 mmol).
      
    • Critical Step: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times). Oxygen promotes homocoupling.[2]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL).

    • Add the pre-complexed catalyst solution via syringe.

  • Reaction:

    • Heat the mixture to 80°C . (Do not exceed 100°C to prevent amide hydrolysis).

    • Monitor by LC-MS at 1 hour and 4 hours.

  • Work-up:

    • Cool to room temperature.[3][4] Dilute with EtOAc and wash with water.

    • Scavenging: If Pd residues are high, treat the organic phase with thiourea or a metal scavenger resin (e.g., SiliaMetS® Thiol).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "XPhos G2" Method (For Challenging Partners)

Use this if the Aryl Halide partner is sterically hindered or an unactivated Aryl Chloride.

  • Charge vial with XPhos Pd G2 (2 mol%), Reagent A (1.5 equiv), and Aryl Halide (1.0 equiv).

  • Add

    
     (2.0 equiv).
    
  • Add THF/Water (10:1).

  • Stir at 60°C ( milder temperature allowed by the highly active catalyst).

Troubleshooting & Quality Control

Diagnostic Workflow

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Analysis (LC-MS) Result What is the major impurity? Start->Result Debor De-borylated SM (3-chloro-N-benzylbenzamide) Result->Debor Mass = SM - B(OH)2 + H Homo Homocoupling (Dimer of Reagent A) Result->Homo Mass = 2xSM - 2Cl NoRxn Unreacted Aryl Halide Result->NoRxn SM Intact Fix1 Action: Reduce Water, Lower Temp, Increase Catalyst Debor->Fix1 Fix2 Action: Degas better, Switch to Ar-I or Ar-Br Homo->Fix2 Fix3 Action: Switch to XPhos G2 or SPhos NoRxn->Fix3

Figure 2: Troubleshooting decision tree based on LC-MS byproduct analysis.

Specific Issues
  • Issue: Self-Coupling of Reagent A.

    • Cause: The 2-Cl on Reagent A is reacting with the Pd catalyst faster than the intended Aryl Halide partner.

    • Solution: Use an Aryl Iodide or Aryl Bromide partner. If you must use an Aryl Chloride, ensure it is electron-deficient (e.g., 4-nitrochlorobenzene).

  • Issue: Low Conversion due to Pd Poisoning.

    • Cause: The amide nitrogen may coordinate to Pd.

    • Solution: Increase catalyst loading to 5 mol% or use a solvent that coordinates weakly (e.g., DME) to compete with the amide.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Kinoshita, H., et al. (2015). Rapid Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Chemistry Letters.[4] (Demonstrates the instability of ortho-substituted boronic acids).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Sources

Method

Advanced Design &amp; Characterization of Serine Protease Inhibitors: The Boronic Acid Warhead

Executive Summary & Mechanistic Rationale The design of serine protease inhibitors has evolved from irreversible alkylators (e.g., chloromethyl ketones) to reversible, transition-state analogs. Among these, boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of serine protease inhibitors has evolved from irreversible alkylators (e.g., chloromethyl ketones) to reversible, transition-state analogs. Among these, boronic acid warheads represent a gold standard in medicinal chemistry. Unlike standard amides or carboxylic acids, the boron atom is electron-deficient (Lewis acid). Upon binding to the active site, the nucleophilic serine hydroxyl group attacks the boron atom, converting it from a trigonal planar (


) geometry to a tetrahedral (

) boronate anion.

This tetrahedral adduct mimics the high-energy transition state of peptide bond hydrolysis. Because the enzyme is evolutionarily optimized to stabilize this specific geometry (via the oxyanion hole), boronic acids bind with exceptionally high affinity (


 often in the low nanomolar to picomolar range).
Key Advantages
  • Transition State Mimicry: Exploits the enzyme's own catalytic machinery for binding energy.

  • Reversibility: Unlike suicide inhibitors, the covalent bond is reversible, reducing the risk of permanent off-target haptenization and immunotoxicity.

  • Tunability: The P1–Pn peptide backbone dictates specificity, while the boron warhead drives potency.

Mechanism of Action Diagram

The following diagram illustrates the nucleophilic attack and the resulting tetrahedral complex.

BoronicMechanism Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Boronic Inhibitor (Trigonal sp2) Inhibitor->Michaelis Transition Tetrahedral Adduct (sp3 Boronate) Michaelis->Transition Nucleophilic Attack (k_inact) Transition->Michaelis Hydrolysis (k_off) Oxyanion Oxyanion Hole Stabilization Oxyanion->Transition H-Bonding

Figure 1: The reversible covalent mechanism of boronic acid inhibitors.[1] The transition from sp2 to sp3 hybridization mimics the hydrolytic intermediate.

Chemical Synthesis: Peptide-Boronic Acid Coupling[2][3][4]

Synthesizing peptide boronic acids requires careful handling of the boron moiety, which is prone to dehydration (forming boroxines) and oxidation. The most robust strategy involves using pinacol-protected alpha-amino boronic acids as building blocks. These esters are stable during standard peptide coupling conditions and are removed in the final step.

Materials Required[1][2][3][5][6][7][8][9]
  • Amino Component: H-Leu-B(Pin) or specific P1 amino-boronic ester (commercially available or synthesized via Matteson homologation).

  • Carboxyl Component: N-protected peptide fragment (e.g., Boc-Phe-Pro-OH).

  • Coupling Agents: HATU or TBTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagents: Phenylboronic acid (transesterification scavenger) and dilute HCl.

Protocol 1: Fragment Coupling and Deprotection

Step 1: Peptide Coupling

  • Dissolve the N-protected peptide acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at

    
     to activate the carboxylate.
    
  • Add the amino-boronic ester hydrochloride (e.g.,

    
    -Leu-B(Pin) 
    
    
    
    HCl) (1.1 equiv).
  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor by LC-MS. The pinacol ester is lipophilic; expect a significant retention time shift.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Step 2: Pinacol Deprotection (Transesterification Method) Note: Direct hydrolysis of pinacol esters is difficult. We use a scavenger.

  • Dissolve the purified coupled product in a biphasic mixture of

    
     and 1N HCl (1:1 v/v).
    
  • Add phenylboronic acid (5.0 equiv). The phenylboronic acid acts as a "pinacol sponge," driving the equilibrium toward the free boronic acid product.

  • Stir vigorously for 12–24 hours.

  • Purification: Separate the layers. Wash the aqueous layer with ether/hexane to remove the phenylboronic acid-pinacol adduct.

  • Lyophilize the aqueous layer to obtain the final inhibitor as a powder.

Biochemical Characterization: Slow-Binding Kinetics

Boronic acids often exhibit slow-binding kinetics . A standard Michaelis-Menten assay (measuring initial velocity,


) will underestimate the potency because the formation of the covalent tetrahedral adduct is time-dependent. You must analyze the progress curves .
Experimental Design: The Progress Curve Assay

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 (prevents promiscuous aggregation).

  • Substrate: Chromogenic or fluorogenic peptide substrate (e.g., Suc-AAPF-pNA for Chymotrypsin-like activity).

  • Enzyme: Target Serine Protease (concentration optimized to give linear signal for >30 mins).

Protocol:

  • Prepare a dilution series of the boronic acid inhibitor (0 nM to

    
    ).
    
  • Add enzyme to the microplate wells containing buffer.

  • Immediately add the inhibitor and substrate simultaneously (to capture the onset of inhibition).

  • Monitor product formation (Absorbance or Fluorescence) continuously for 60–90 minutes.

Data Analysis (The Morrison & Slow-Binding Models)

Visualizing the data is critical. You will see "bending" curves where the rate decreases over time until it reaches a steady-state velocity (


).

Analysis Steps:

  • Fit the product (

    
    ) vs. time (
    
    
    
    ) data for each inhibitor concentration to the integrated rate equation for slow-binding inhibition:
    
    
    • 
      : Initial velocity (competitively inhibited).
      
    • 
      : Steady-state velocity (equilibrium established).
      
    • 
      : Apparent first-order rate constant for the transition.
      
  • Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .
    • If linear: One-step mechanism (simple binding).

    • If hyperbolic: Two-step mechanism (induced fit or covalent bond formation).

  • Calculate the true equilibrium constant

    
     using the equation:
    
    
    
    
    Where
    
    
    is the initial collision complex constant.
Data Presentation: Summary Table

When reporting your lead compounds, structure your data as follows:

Compound IDP1 Residue

(Initial) [nM]

(Final) [nM]
Residence Time (

) [min]
Selectivity (Target/Off-Target)
Boro-01 Leu1502.5451x
Boro-02 Phe450.812050x
Vaborbactam (Cyclic)--0.3>300>1000x

Structural Validation: X-Ray Crystallography[1][10][11][12]

To confirm the design, solving the co-crystal structure is essential. However, boron presents specific challenges in refinement.

Refinement Protocol:

  • Restraints: Use specific CIF dictionaries for the boronate anion. The Boron-Oxygen bond length is typically 1.47–1.50 Å (longer than C-O).

  • Geometry: Enforce tetrahedral geometry (

    
    ) at the boron atom.
    
  • Occupancy: Boronic acids can be hydrolyzed or oxidized in the crystallization drop. If the density is weak, refine the occupancy.

  • Oxyanion Hole: Verify the hydrogen bond distances between the boronate oxygens and the backbone amides of the oxyanion hole (typically Gly193/Ser195 in chymotrypsin numbering).

Workflow Diagram: The DMTA Cycle

DMTA Design Design: P1-P4 Specificity (Molecular Modeling) Synthesis Synthesis: Peptide Coupling (Pinacol Protection) Design->Synthesis Deprotection Deprotection: Transesterification Synthesis->Deprotection Assay Assay: Slow-Binding Kinetics (Determine Ki*) Deprotection->Assay Assay->Design Low Potency? Structure Structure: X-Ray Crystallography (Check Oxyanion Hole) Assay->Structure Hit Validation Structure->Design SAR Refinement

Figure 2: The Design-Make-Test-Analyze cycle specific to boronic acid drug discovery.

References

  • Smoum, R., et al. (2012). Boron Containing Compounds as Protease Inhibitors. Chemical Reviews. Link

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry.[2] Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid Beta-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry (Describing Vaborbactam). Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Source for Slow-Binding Kinetics equations). Link

  • Crompton, I. E., et al. (1988). The inhibition of serine beta-lactamases by specific boronic acids.[2] Biochemical Journal.[2] Link

Sources

Application

Application Note: Late-Stage Introduction of Benzylcarbamoyl Moieties to Heterocyclic Drug Candidates

Topic: Late-Stage Functionalization of Drug Candidates with Benzylcarbamoyl Moieties Content Type: Detailed Application Notes and Protocols Abstract & Strategic Rationale In medicinal chemistry, the benzylcarbamoyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Late-Stage Functionalization of Drug Candidates with Benzylcarbamoyl Moieties Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Rationale

In medicinal chemistry, the benzylcarbamoyl group (


) is a privileged pharmacophore. It offers a unique combination of hydrogen-bond donor/acceptor capability and lipophilic bulk, often serving to occupy hydrophobic pockets in protein targets (e.g., kinases, GPCRs) while modulating solubility and metabolic stability.[1]

Traditional amide coupling requires pre-functionalized handles (carboxylic acids or amines) which are often absent in final drug candidates.[1] Late-Stage Functionalization (LSF) circumvents this by installing the moiety directly onto C(


)–H bonds of the heteroaromatic core.

This guide details two robust protocols for the direct C–H benzylcarbamoylation of nitrogen-containing heterocycles (pyridines, quinolines, diazines):

  • Method A: Visible-Light Photoredox Catalysis (Mild, high functional group tolerance).[1]

  • Method B: Thermal Oxidative Minisci Reaction (Robust, scalable, metal-free option).[1]

Precursor Synthesis: The "Key" Reagent

Direct carbamoylation relies on the in situ generation of a nucleophilic carbamoyl radical.[1] The most efficient precursor for LSF is


-benzyl oxamic acid .[1] Unlike isocyanates, these are stable solids, non-toxic, and easily synthesized.[1]

Preparation of Potassium


-Benzyl Oxamate: 
  • Reactants: Mix Benzylamine (1.0 equiv) with Diethyl oxalate (1.2 equiv) in Ethanol (

    
    ) at 
    
    
    
    
    
    rt for 2 h.
  • Hydrolysis: Add KOH (1.0 equiv in water). Stir 1 h.

  • Isolation: Filter the precipitate. This is your stable radical precursor (

    
    ).
    

Decision Matrix & Workflow

Before selecting a protocol, evaluate the drug candidate's physicochemical properties.[1]

LSF_Decision_Matrix Start Target Drug Candidate (N-Heterocycle Core) Check_Sens Is the molecule light-sensitive or highly absorbing at 450nm? Start->Check_Sens Check_Scale Scale > 5 grams? Check_Sens->Check_Scale No Method_B PROTOCOL B: Thermal Minisci (Robust, Scalable, No Catalyst) Check_Sens->Method_B Yes Method_A PROTOCOL A: Photoredox Catalysis (High FG Tolerance, Mild) Check_Scale->Method_A No (Discovery Scale) Check_Scale->Method_B Yes (Process Scale)

Figure 1: Strategic decision matrix for selecting the optimal carbamoylation protocol.

Protocol A: Photoredox-Catalyzed C–H Benzylcarbamoylation

Best for: Complex drug candidates with sensitive functional groups (alcohols, aldehydes, halides).[1] Mechanism: Oxidative decarboxylation of oxamic acids via Single Electron Transfer (SET).[1]

Materials
  • Photocatalyst: 4CzIPN (

    
    ) or Acridinium salt (Mes-Acr-Me+ 
    
    
    
    ).
  • Reagent: Potassium

    
    -benzyl oxamate (
    
    
    
    equiv).[1]
  • Oxidant:

    
     or 
    
    
    
    (
    
    
    equiv).[1]
  • Solvent: DMSO:Water (

    
    ) or MeCN:Water (
    
    
    
    ).[1]
  • Light Source: Blue LED (

    
    , 
    
    
    
    ).[1]
  • Additive: TFA (

    
     equiv) – Critical for activating the heterocycle.[1]
    
Step-by-Step Procedure
  • Setup: In an

    
     vial equipped with a stir bar, add the Drug Candidate (
    
    
    
    ), Photocatalyst (
    
    
    ,
    
    
    ), Potassium
    
    
    -benzyl oxamate (
    
    
    ), and Persulfate oxidant (
    
    
    ).
  • Solvation: Add DMSO (

    
    ) and Water (
    
    
    
    ).
  • Activation: Add TFA (

    
    , 
    
    
    
    equiv).
    • Note: If the substrate is a salt (e.g., HCl salt), omit TFA.[1]

  • Deoxygenation: Sparge with Argon for 5 minutes. Cap tightly.

  • Irradiation: Place in a Blue LED reactor. Stir vigorously at room temperature (

    
    ) for 16–24 hours.
    
    • Fan Cooling: Ensure the reaction does not exceed

      
       to prevent thermal decomposition.
      
  • Workup: Dilute with EtOAc (

    
    ), wash with sat. 
    
    
    
    (to neutralize TFA and remove byproducts), then Brine.[1] Dry over
    
    
    .[1]
  • Purification: Flash chromatography (typically DCM/MeOH gradients).[1]

Mechanistic Insight (Self-Validation)

The reaction is driven by the formation of a nucleophilic carbamoyl radical.[1]

  • The excited photocatalyst (

    
    ) is quenched (oxidatively or reductively depending on cycle).[1]
    
  • The Oxamate is oxidized to a radical, which rapidly decarboxylates (

    
    ) to form the Benzylcarbamoyl radical  (
    
    
    
    ).
  • This nucleophilic radical attacks the most electron-deficient position of the protonated heterocycle.[1]

Photoredox_Mechanism PC_GS PC (Ground) PC_Ex PC* (Excited) PC_GS->PC_Ex Blue Light PC_Ex->PC_GS SET Cycle Oxamate Benzyl Oxamate Radical Carbamoyl Radical (Ph-CH2-NH-C=O•) Oxamate->Radical -CO2, -e- Substrate Drug (H+) Radical->Substrate Addition Product Funct. Drug Substrate->Product -H+, Re-aromatization

Figure 2: Simplified mechanistic cycle for photoredox decarboxylative carbamoylation.

Protocol B: Thermal Minisci Reaction

Best for: Scale-up, light-absorbing substrates, or labs without photo-reactors. Mechanism: Thermal generation of sulfate anion radicals which oxidize the oxamate.[1]

Step-by-Step Procedure
  • Setup: Dissolve Drug Candidate (

    
    ) in MeCN:Water (
    
    
    
    ,
    
    
    ).
  • Acidification: Add TFA (

    
     equiv) or conc. 
    
    
    
    (
    
    
    equiv).[1]
  • Reagent Addition: Add

    
    -benzyl oxamic acid (
    
    
    
    equiv).
  • Initiation: Heat to

    
    .
    
  • Oxidant Feed: Add a solution of

    
     (
    
    
    
    equiv) in Water (
    
    
    ) dropwise over 30 minutes.
    • Expert Tip: Slow addition is crucial to prevent the "homo-coupling" of radicals or non-productive consumption of the oxidant.

  • Reaction: Stir for an additional 2 hours at

    
    .
    
  • Workup: Neutralize with

    
    , extract with DCM, and purify.
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Substrate not electrophilic enough.Increase TFA (up to 3 equiv) to ensure full protonation of the N-heterocycle.
Regioselectivity Issues Multiple reactive C–H sites.Carbamoyl radicals are nucleophilic.[1] They prefer C2/C4 of pyridines.[1] Sterics play a minor role; electronics dominate.[1]
Decarboxylation Failure Poor radical generation.[1]Switch oxidant.[1] If using Persulfate, add catalytic

(

) to facilitate decarboxylation (classic Minisci).[1]
Precipitation Low solubility in DMSO/H2O.[1]Add HFIP (Hexafluoroisopropanol) as a co-solvent (

).[1] It stabilizes radical intermediates and improves solubility.[1]

Comparative Data (Expected Results)

The following table summarizes expected yields based on electronic characteristics of the heterocycle (Data synthesized from literature precedents [1, 2]):

Heterocycle CoreElectronic NatureExpected Yield (Method A)Expected Yield (Method B)[1]Primary Regioisomer
Quinoline Electron-Deficient75–90%60–80%C2 Position
Isoquinoline Electron-Deficient70–85%55–75%C1 Position
Pyridine Neutral/Deficient50–70%40–60%C2/C4 Mix
Indole Electron-Rich< 30% (Poor)< 20%C2 (Requires protection)

Note: Electron-rich heterocycles (indoles, pyrroles) react poorly with nucleophilic carbamoyl radicals unless the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Tosyl).

References

  • Jouffroy, M., Kong, W. J., & MacMillan, D. W. C. (2018).[1] Direct C–H carbamoylation of nitrogen-containing heterocycles.[2][3]

    • Source: Science / ResearchG
    • [Link]

  • Larin, A. A., et al. (2022).[1] Oxamic acids: useful precursors of carbamoyl radicals.[4][5][6]

    • Source: Chemical Communications (Review)[4][7]

    • [Link]

  • Matsuo, B. T., et al. (2021).[1][8] Photoredox-mediated aminoalkylation and carbamoylation of azomethine imines.

    • Source: Organic Letters
    • [Link][1]

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions.

    • Source: Angewandte Chemie Intern
    • [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to help you navigate and troubleshoot one of the most common challenges associated with this reagent: protodeboronation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction yields, reproducibility, and overall success.

Understanding the Challenge: The Nature of Protodeboronation

Protodeboronation is a chemical process where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This undesired side reaction consumes your valuable starting material, leading to reduced yields of the target molecule and the formation of the byproduct, N-benzyl-3-chlorobenzamide.

The structure of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid contains an electron-withdrawing chloro-substituent ortho to the boronic acid. This feature increases the electrophilicity of the ipso-carbon, making the C-B bond more susceptible to cleavage, particularly under the basic conditions required for many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] The reaction proceeds fastest at high pH through the formation of the more reactive arylboronate anion, [ArB(OH)₃]⁻.[4][5]

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address common issues observed during experiments.

Question 1: My reaction yield is low, and I've isolated a significant amount of N-benzyl-3-chlorobenzamide. What is causing this, and how can I prevent it?

Answer: The presence of N-benzyl-3-chlorobenzamide is a definitive sign that protodeboronation is outcompeting your desired cross-coupling reaction.[6] This is typically caused by one or more of the following factors: overly harsh basic conditions, elevated temperatures, or a slow catalytic cycle. The core strategy is to accelerate the productive cross-coupling pathway relative to the decomposition pathway.

Here is a systematic approach to troubleshoot this issue:

1. Evaluate and Modify Your Base:

  • The Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment that dramatically accelerates protodeboronation.[4][6]

  • The Causality: These bases readily form the highly reactive boronate anion, [ArB(OH)₃]⁻, which is the key intermediate in the base-catalyzed protodeboronation pathway.[2][7]

  • The Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives. These bases are sufficiently active to promote the transmetalation step of the Suzuki-Miyaura reaction but maintain a lower effective pH in the reaction medium, thus suppressing the rate of protodeboronation.[8]

2. Optimize the Reaction Temperature:

  • The Problem: High reaction temperatures (e.g., >100 °C) increase the rate of all reactions, including the undesired protodeboronation.[6]

  • The Causality: Like most chemical reactions, protodeboronation has an activation energy barrier. Supplying excess thermal energy increases the frequency with which molecules overcome this barrier.

  • The Solution: Lower the reaction temperature. Many modern, highly active catalyst systems can facilitate cross-coupling at temperatures in the 60–80 °C range. Operating at the lowest effective temperature for your specific substrate coupling can significantly improve the ratio of desired product to the protodeboronated byproduct.[6]

3. Enhance Your Catalyst System:

  • The Problem: A slow or inefficient catalyst gives the boronic acid more time to decompose.

  • The Causality: The fundamental principle of catalysis is to lower the activation energy of the desired reaction. If the catalytic cycle is slow, the uncatalyzed or base-catalyzed decomposition pathway becomes more competitive.

  • The Solution: Employ a highly active palladium precatalyst and a suitable ligand. Modern systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-limiting steps of the Suzuki-Miyaura reaction (oxidative addition and transmetalation), ensuring the coupling is complete before significant protodeboronation can occur.[6][9]

Question 2: My boronic acid seems to degrade on the benchtop or during workup. How can I improve its handling and stability?

Answer: This indicates that the compound is unstable not just under reaction conditions but also to ambient moisture and potentially air.

  • The Problem: Arylboronic acids can be hygroscopic and susceptible to decomposition upon prolonged exposure to the atmosphere.

  • The Causality: Moisture can facilitate hydrolysis and other decomposition pathways. Furthermore, boronic acids are susceptible to oxidation by atmospheric oxygen, particularly in certain solvents that may contain peroxide impurities.[7]

  • The Solution:

    • Storage: Always store 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator or dry box.[10][11] For long-term storage, refrigeration (2-8 °C) is recommended.[12]

    • Handling: Weigh out the reagent quickly and in a dry environment. Do not leave the container open to the atmosphere for extended periods.

    • Workup: During aqueous workups, minimize the contact time of the boronic acid with aqueous layers, especially if they are basic. Neutralize the solution promptly if possible before extraction.

Question 3: I am still facing significant protodeboronation despite optimizing my reaction conditions. Is there a more robust solution?

Answer: Yes. When a boronic acid is inherently unstable, the most effective strategy is to convert it into a more stable derivative before use in the cross-coupling reaction.

  • The Problem: The free boronic acid functional group, -B(OH)₂, is the primary source of instability.

  • The Causality: The vacant p-orbital on the boron atom makes it a Lewis acid, and the hydroxyl groups are labile. Esterification of these hydroxyl groups with a diol reduces the Lewis acidity and sterically shields the boron center, significantly slowing the rates of both hydrolysis and protodeboronation.[7][13]

  • The Solution: Convert the boronic acid to its corresponding pinacol boronate ester . This derivative is significantly more stable to storage, handling, and the basic conditions of the Suzuki-Miyaura reaction.[7] In many cases, the pinacol ester can be isolated, purified by chromatography, and used as a stable, reliable coupling partner. See Protocol 2 for a detailed experimental procedure.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid? A: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar), preferably in a desiccator to protect from moisture. Refrigeration at 2-8 °C is recommended for long-term stability.[10][11][12]

Q: Does the choice of solvent affect the rate of protodeboronation? A: Yes. The presence of a protic source, such as water or alcohols, is required for protodeboronation. While many Suzuki-Miyaura reactions use aqueous-organic mixtures, minimizing the water content or using anhydrous conditions (with a base like K₃PO₄ which may require trace water to be effective) can help.[14] Ethereal solvents like dioxane and THF can form peroxides over time, which can lead to oxidative degradation of the boronic acid.[7] Always use freshly distilled or inhibitor-free, sparged solvents.

Q: Can I monitor the extent of protodeboronation during my reaction? A: Absolutely. The most common methods are thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of your boronic acid and the formation of both the desired product and the protodeboronated byproduct, N-benzyl-3-chlorobenzamide. This kinetic monitoring is invaluable for optimizing reaction conditions.

Q: Are there alternatives to pinacol esters for stabilization? A: Yes. Other common stabilizing groups include MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates. These are often used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, which minimizes its decomposition.[2][15] For most applications, however, the pinacol ester offers an excellent balance of stability, ease of preparation, and reactivity.

Visualizing the Chemistry

The Protodeboronation Pathway

G Figure 1: Base-Catalyzed Protodeboronation Pathway A Ar-B(OH)₂ (Boronic Acid) B [Ar-B(OH)₃]⁻ (Boronate Anion) A->B + OH⁻ (Fast Equilibrium) C Transition State B->C + H₂O (Rate-Limiting Step) D Ar-H (Protodeboronated Product) C->D E B(OH)₄⁻ C->E

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Troubleshooting Workflow

G Figure 2: Decision Tree for Troubleshooting Protodeboronation Start High Protodeboronation Observed in Reaction? Base Switch to Milder Base? (e.g., K₃PO₄, K₂CO₃) Start->Base Yes Temp Lower Reaction Temp? (e.g., to 60-80 °C) Base->Temp Catalyst Use High-Activity Catalyst? (e.g., with Buchwald Ligand) Temp->Catalyst Ester Convert to Pinacol Ester Before Coupling? Catalyst->Ester If still problematic Reassess Re-evaluate Reaction Catalyst->Reassess Reassess->Start Still High?

Caption: A logical workflow for addressing protodeboronation issues.

Quantitative Data & Key Parameters

The following table summarizes the key experimental parameters and their direct impact on the stability of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

ParameterEffect on Protodeboronation RateRationaleRecommended Action
pH / Base Strength High Impact: Rate increases significantly at high pH (>10).[4]Formation of the highly reactive boronate anion [ArB(OH)₃]⁻ is favored under strongly basic conditions.[2]Use milder bases like K₃PO₄, K₂CO₃, or CsF instead of NaOH or KOH.[8]
Temperature High Impact: Rate increases with temperature.[6]Provides the necessary activation energy for the C-B bond cleavage.Operate at the lowest temperature that allows for efficient cross-coupling (typically 60-80 °C).[6]
Catalyst Activity Indirect Impact: A slow catalyst allows more time for decomposition.The desired reaction must kinetically outcompete the undesired protodeboronation.Employ a highly active catalyst system (e.g., Pd precatalyst with a bulky phosphine ligand).[9]
Water Content Medium Impact: Water acts as the proton source in the reaction.The mechanism requires a proton source (H₂O) to cleave the C-B bond and form the C-H bond.[2]Use anhydrous solvents or minimize water content where the reaction chemistry allows.
Oxygen Low Impact (on Protodeboronation) Oxygen primarily promotes oxidative homocoupling of the boronic acid, another side reaction.[16]Always run reactions under an inert atmosphere (N₂ or Ar) to prevent all side reactions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation by using a mild base and a highly active catalyst system.

  • Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand if required by the catalyst system.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (start optimization at 70 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of the Pinacol Boronate Ester

This protocol converts the boronic acid into a more stable derivative for subsequent use in cross-coupling reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.0 eq.) and pinacol (1.1 eq.).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or hexanes.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can also be monitored by TLC or LC-MS for the disappearance of the boronic acid.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel to yield a stable, solid product.

Protocol 3: Stability Assessment by HPLC

This protocol allows for the quantitative assessment of the stability of the boronic acid under various simulated reaction conditions.

  • Standard Preparation: Prepare a stock solution of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and the expected protodeboronated product (N-benzyl-3-chlorobenzamide) in a suitable solvent (e.g., acetonitrile) for use as analytical standards.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good separation between the boronic acid and its degradation product.

  • Stress Conditions: In separate vials, dissolve a known quantity of the boronic acid in the reaction solvent and add the base you wish to test (e.g., K₃PO₄, NaOH).

  • Time-Course Analysis: Place the vials in a heating block at the desired reaction temperature. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, quench it (e.g., with a dilute HCl solution), and dilute it for HPLC analysis.

  • Quantification: By comparing the peak areas to the standard curves, you can determine the rate of disappearance of the starting material and the rate of formation of the protodeboronated byproduct under different conditions, allowing for a data-driven optimization of your reaction.

References
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(36), 16441-16454. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37453-37459. [Link]

  • Grokipedia. (n.d.). Protodeboronation. Grokipedia. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1295. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Butt, J., & Jones, A. J. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A, 126(49), 9205-9216. [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Al-Zoubi, R. M., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. [Link]

  • Hall, D. G. (Ed.). (2010).
  • Sprūga, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5392-5401. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11950-11966. [Link]

  • Mondal, S., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. ResearchGate. [Link]

  • Sprūga, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Sprūga, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Combi-Blocks, Inc. (2023).
  • Thermo Fisher Scientific. (2010).
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - 4-Chlorophenylboronic acid. Pi Chemicals.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Base-catalyzed protodeboronation of pentafluorophenyl boronic acid... ResearchGate. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Chlorobenzeneboronic Acids

Executive Summary & Core Mechanism The "Why" behind the insolubility: Users frequently report inconsistent solubility with chlorobenzeneboronic acids (e.g., 2-, 3-, or 4-chlorophenylboronic acid).[1][2] Unlike standard o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The "Why" behind the insolubility: Users frequently report inconsistent solubility with chlorobenzeneboronic acids (e.g., 2-, 3-, or 4-chlorophenylboronic acid).[1][2] Unlike standard organic intermediates, these compounds exist in a dynamic equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride).[3]

The chloro-substituent is electron-withdrawing, which increases the Lewis acidity of the boron center.[1] This makes the compound highly sensitive to hydration states.[2]

  • Dry State: Tends to dehydrate into the boroxine trimer (often less soluble in polar media, more soluble in non-polar).

  • Wet State: Hydrolyzes back to the monomeric acid (soluble in alcohols/polar aprotics).

The Boroxine Trap: If your protocol assumes a pure monomer but you actually have a boroxine-rich mixture (common in older batches), solubility calculations will fail.[1][2]

Visualizing the Equilibrium

The following diagram illustrates the hydration-dependent equilibrium that dictates solubility.

BoroxineEquilibrium Acid Monomeric Boronic Acid (R-B(OH)2) Polar, H-Bond Donor Boroxine Boroxine (Trimer) ((RBO)3) Less Polar, Planar Acid->Boroxine  Dehydration (Heat/Vacuum)   Boroxine->Acid  Hydrolysis (Add Water/Base)   Water + 3 H2O

Figure 1: The reversible dehydration of chlorobenzeneboronic acid. Removing water drives the reaction to the boroxine form, which alters solubility profiles.

Solvent Selection Matrix

Guidance: Do not rely on a single solvent. Chlorobenzeneboronic acids often require "Binary Solvent Systems" for optimal performance in coupling reactions (Suzuki-Miyaura).[1][2]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO / DMF Excellent Best for stock solutions.[1][2] The oxygen in DMSO coordinates to Boron, stabilizing the monomer.
Alcohols Methanol / Ethanol Good Forms boronate esters in situ.[1][2] Caution: Can cause transesterification side-products if not monitored.[1][2]
Ethers THF / 1,4-Dioxane Moderate CRITICAL: Dry THF often fails to dissolve aged samples (boroxines).[1][2] Add 1-2% water to trigger hydrolysis and instant dissolution.[1][2]
Chlorinated DCM / Chloroform Variable 3-chloro isomer is often more soluble than 4-chloro due to crystal packing disruption.[1][2]
Hydrocarbons Toluene / Hexanes Poor Generally insoluble at RT.[1][2] Requires heating or Phase Transfer Catalysts (PTC).[1][2]
Aqueous Water pH Dependent Insoluble at neutral pH.[1][2] Highly soluble at pH > 10 (forms boronate anion).[1][2]

Troubleshooting Guides (FAQs)

Scenario A: "My material floats as a solid in Toluene/DCM and won't dissolve even with heat."

Diagnosis: You likely have the boroxine form, or the crystal lattice energy of the para-chloro isomer is too high for non-polar solvation. The Fix: The "Methanol Spike" Protocol

  • Add 5-10% v/v Methanol to your Toluene/DCM mixture.[1][2]

  • Mechanism: Methanol breaks the intermolecular hydrogen bond network of the crystal lattice and solvates the Lewis acidic boron center.

  • Alternative: If strictly non-polar conditions are required, convert the acid to a Pinacol Ester (more lipophilic) prior to the main reaction.

Scenario B: "I see a precipitate form immediately upon adding Base (e.g., K2CO3)."

Diagnosis: This is often the Potassium Boronate Salt .[2] The Fix:

  • Do not filter. This salt is the active species for transmetallation in Suzuki couplings.[2]

  • Ensure you are using a biphasic system (e.g., Toluene/Water) with vigorous stirring.[2] The salt lives at the interface.

  • Pro-Tip: Switch to a lipophilic base like Cs2CO3 or use a Phase Transfer Catalyst (TBAB) to pull the boronate into the organic phase.

Scenario C: "The reaction works for Phenylboronic acid but fails for 4-Chlorophenylboronic acid."

Diagnosis: Electronic effects.[1][2] The Cl- group is electron-withdrawing, making the C-B bond more fragile (prone to Protodeboronation ).[1] The Fix:

  • Lower the temperature. High heat (>80°C) accelerates deboronation of electron-poor rings.[2]

  • Reduce Base Strength. Switch from NaOH/KOH to K3PO4 or K2CO3.[1][2]

  • Use Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator instead of aqueous base.[2]

Workflow Visualization: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: Chlorobenzeneboronic Acid Solid Target What is your target solvent? Start->Target NonPolar Non-Polar (Toluene, Hexane) Target->NonPolar Polar Polar Aprotic (DMF, DMSO) Target->Polar Ether Ethers (THF, Dioxane) Target->Ether DissolveNP Will not dissolve directly NonPolar->DissolveNP DissolveP Dissolves readily Polar->DissolveP CheckEther Is the THF Dry? Ether->CheckEther FixNP Add 10% MeOH OR Use Pinacol Ester DissolveNP->FixNP DryYes Yes (Anhydrous) CheckEther->DryYes Slow Dissolution DryNo No (Wet) CheckEther->DryNo Fast Dissolution FixEther Add 1% Water (Hydrolyze Boroxine) DryYes->FixEther

Figure 2: Decision matrix for solubilizing chlorobenzeneboronic acids based on solvent polarity and hydration.

Advanced Protocols

Protocol 1: The "Wet-Activation" Method (For THF/Dioxane)

Used when "Anhydrous" THF fails to dissolve the reactant.

  • Weigh the Chlorobenzeneboronic acid into the reaction vessel.

  • Add the calculated volume of THF.[2]

  • Observation: The solution remains cloudy (Boroxine presence).[2]

  • Action: Add degassed water (1% of total solvent volume) via syringe.[2]

  • Result: The mixture should clarify within 60 seconds as the boroxine hydrolyzes to the more soluble acid monomer.

  • Note: This is compatible with Suzuki couplings, which tolerate water.[1][2]

Protocol 2: Base-Mediated Dissolution (For Aqueous Workups)

Used for purifying the acid from organic impurities.[1]

  • Suspend the crude solid in water (insoluble).[2]

  • Add 1M NaOH dropwise until pH > 10.[1][2]

  • Mechanism: Formation of the soluble tetrahedral boronate anion

    
    .[1][2]
    
  • Filter off any insoluble organic impurities (starting halides/catalysts).[1][2]

  • Acidify the filtrate carefully with 1M HCl to pH ~5-6.

  • Result: The chlorobenzeneboronic acid will precipitate as a white solid.[2][4] Filter and dry.[2]

References

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Foundational text on Boroxine-Acid equilibrium).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] (Mechanistic insight into hydrolysis and protodeboronation). Link

  • BenchChem Technical Data. (2025). Solubility Profile of 3-Chlorophenylboronic Acid in Organic Solvents. Link[1][2]

  • Sigma-Aldrich (Merck). (2026).[1][2] Product Specification: 4-Chlorophenylboronic Acid (CAS 1679-18-1).[1][2] Link

Sources

Troubleshooting

Technical Support Center: 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid Derivatives

Welcome to the dedicated technical support guide for the purification of 4-benzylcarbamoyl-2-chlorobenzeneboronic acid and its derivatives. This resource, designed for chemists and drug development professionals, provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-benzylcarbamoyl-2-chlorobenzeneboronic acid and its derivatives. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with purifying this important class of reagents.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable solutions.

Issue 1: My final product shows a broad, poorly resolved peak in the 1H NMR spectrum, and the mass spectrometry results are inconsistent.

Question: I've synthesized 4-benzylcarbamoyl-2-chlorobenzeneboronic acid, but the NMR spectrum shows broad signals, especially for the B(OH)2 protons, and my mass spec data suggests the presence of higher molecular weight species. What is happening?

Answer: This is a classic presentation of boroxine formation. Boronic acids can readily undergo dehydration to form cyclic trimers called boroxines. This process is reversible and is often catalyzed by trace amounts of acid or heat. The presence of boroxine complicates analysis as it exists in equilibrium with the monomeric boronic acid in solution, leading to broadened NMR signals and the appearance of trimeric species in mass spectrometry.

Root Cause Analysis:

  • Excessive Heat: Drying the product at high temperatures or prolonged heating during workup can drive the equilibrium towards the boroxine.

  • Aprotic Solvents: Storing or attempting to purify the compound in strictly anhydrous aprotic solvents can favor the formation of the anhydride.

  • Residual Acid: Trace acidic impurities from the synthesis can catalyze the dehydration reaction.

Troubleshooting Protocol:

  • Boroxine Dissociation: To confirm the presence of boroxine, dissolve a small sample of your product in a solvent mixture containing a small amount of water (e.g., Acetone-d6 with a drop of D2O for NMR analysis). The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper NMR signals.

  • Purification Adjustment - Acid/Base Wash:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a mild aqueous base (e.g., 1 M NaOH or NaHCO3) to deprotonate the boronic acid, forming the water-soluble boronate salt. This will transfer your desired product to the aqueous phase, leaving many organic impurities behind.

    • Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the purified boronic acid to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and then a minimal amount of a non-polar solvent (like hexane) to aid drying.

  • Drying: Dry the final product under a high vacuum at a mild temperature (e.g., room temperature to 40°C) to prevent reformation of the boroxine.

Issue 2: My column chromatography purification yields are extremely low, and the product seems to be degrading on the silica gel.

Question: I am attempting to purify my 4-benzylcarbamoyl-2-chlorobenzeneboronic acid derivative using standard silica gel chromatography, but I'm recovering very little material, and TLC analysis of the fractions shows significant streaking and new spots. Why is this happening?

Answer: Boronic acids are notoriously challenging to purify via standard silica gel chromatography. The Lewis acidic nature of the boronic acid group can lead to strong, often irreversible, binding to the Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This interaction can cause significant product loss, tailing of peaks, and on-column degradation, a phenomenon known as protodeboronation, where the C-B bond is cleaved.

Root Cause Analysis:

  • Strong Adsorption: The interaction between the empty p-orbital of the boron atom and the lone pairs on the oxygen atoms of the silica gel surface leads to strong adsorption.

  • Acidity of Silica: Standard silica gel has an acidic surface (pH ≈ 4-5), which can catalyze the decomposition of sensitive boronic acids.

  • Mobile Phase Polarity: Using highly polar mobile phases to try and elute the strongly bound product can lead to poor separation from polar impurities.

Troubleshooting Protocol:

  • Avoid Silica Where Possible: The most effective solution is to avoid silica gel chromatography altogether. Prioritize purification by:

    • Recrystallization: This is often the best method for boronic acids. See FAQ 1 for solvent selection.

    • Acid-Base Extraction: As detailed in the previous troubleshooting point, this can be a highly effective purification strategy.

  • If Chromatography is Unavoidable - Modified Techniques:

    • Use of Additives: Deactivate the silica gel by adding a small amount of a competitive binding agent to your mobile phase. Acetic acid (1-2%) is a common choice, as it can help to saturate the active sites on the silica and improve elution.

    • Pinacol Ester Protection: A robust strategy involves protecting the boronic acid as its pinacol ester derivative before chromatography. Pinacol esters are significantly less polar and are stable on silica gel. After purification of the ester, the protecting group can be removed by transesterification or hydrolysis to regenerate the boronic acid.

Workflow for Pinacol Ester Protection & Deprotection:

G cluster_protection Protection Step cluster_purification Purification Step cluster_deprotection Deprotection Step start Crude Boronic Acid + Pinacol + Solvent (e.g., Toluene) reaction Azeotropic removal of water (Dean-Stark) start->reaction product Crude Pinacol Ester reaction->product chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc) product->chromatography purified_ester Purified Pinacol Ester chromatography->purified_ester hydrolysis Hydrolysis (e.g., aq. HCl or phenylboronic acid/acetone/water) purified_ester->hydrolysis final_product Pure Boronic Acid hydrolysis->final_product

Caption: Workflow for purification via pinacol ester protection.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying 4-benzylcarbamoyl-2-chlorobenzeneboronic acid?

A1: For most boronic acids, including this derivative, recrystallization is the preferred method due to its efficiency and scalability. The key is finding a suitable solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Solvent System TypeExamplesSuitability
Single Solvent Water, Acetonitrile, TolueneOften effective if a single solvent meets the solubility criteria. Water can be particularly good for removing organic impurities.
Binary Solvent Ethyl Acetate/Hexane, Acetone/Water, Toluene/HeptaneProvides high tunability. Dissolve the compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at reflux, then slowly add the "poor" solvent (e.g., Hexane) until turbidity appears. Cool slowly to promote crystal growth.

Q2: How can I assess the purity of my final product effectively?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR: This is the primary tool. Look for sharp signals and the correct integration ratios. The B(OH)₂ proton signal can be broad and is often exchanged with D₂O. Pay close attention to the aromatic region for any residual starting materials or byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a quantitative assessment of purity (LC chromatogram) and confirms the molecular weight of the main component and any impurities (MS).

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity. Impure samples will exhibit a broad and depressed melting point.

Q3: I suspect my boronic acid is degrading during storage. What are the best storage conditions?

A3: Boronic acids can degrade over time, primarily through oxidation. The C-B bond is susceptible to cleavage. To ensure long-term stability, store your purified 4-benzylcarbamoyl-2-chlorobenzeneboronic acid under the following conditions:

  • Temperature: In a refrigerator (+4°C) or freezer (-20°C).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: In an amber vial or a container protected from light.

Q4: Can I use a boronic acid scavenger resin for purification?

A4: Yes, scavenger resins can be an excellent purification tool, particularly for removing excess boronic acid from a reaction mixture after a coupling reaction (like a Suzuki coupling). For purifying the boronic acid itself from other impurities, a catch-and-release strategy can be employed using a diol-functionalized resin. The boronic acid selectively binds to the resin, impurities are washed away, and the pure boronic acid is then released by changing the pH or using a competitive binder.

Purification Logic Using Scavenger Resin:

G start Crude Product Mixture (Boronic Acid + Impurities) resin Diol-Functionalized Resin (e.g., Tris(2-aminoethyl)amine polystyrene) start->resin Binding wash Wash with Solvent (Removes unbound impurities) resin->wash release Release with Eluent (e.g., Acidic solution) resin->release Elution impurities Impurities in Flow-through wash->impurities product Pure Boronic Acid release->product

Caption: Catch-and-release purification using a diol resin.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Stach, S., & Stępień, M. (2018). The Boroxine-Boronic Acid Equilibrium. Chemistry – A European Journal, 24(21), 5564-5568. [Link]

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2015). A Practical Guide to the Mild, Scalable, and Reliable Preparation of Boronic Esters. Organic Process Research & Development, 19(7), 846-851. [Link]

  • Akai, S., et al. (2006). A General and Efficient Method for the Protection of Boronic Acids as Pinacol Esters under Anhydrous Conditions. Angewandte Chemie International Edition, 45(14), 2269-2272. [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(7), 573-586. [Link]

Optimization

Technical Support Guide: Overcoming Steric Hindrance in 2-Substituted Phenylboronic Acid Coupling

Executive Summary: The "Ortho Effect" Challenge Coupling 2-substituted (ortho-substituted) phenylboronic acids presents a dual challenge in the Suzuki-Miyaura reaction: kinetic inhibition and substrate instability . Ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho Effect" Challenge

Coupling 2-substituted (ortho-substituted) phenylboronic acids presents a dual challenge in the Suzuki-Miyaura reaction: kinetic inhibition and substrate instability .

  • Steric Hindrance: Substituents at the ortho-position create significant steric bulk around the boron center. This dramatically slows down the transmetallation step, which is often the rate-determining step (RDS) in these cycles.

  • Protodeboronation: Ortho-substituents (especially electron-withdrawing or heteroatomic ones) destabilize the C-B bond, accelerating hydrolytic cleavage (protodeboronation).[1] If transmetallation is slow, the boronic acid decomposes before it can couple.

This guide provides a self-validating logic system to overcome these competing failure modes.

Critical Decision Framework (Visualized)

The following decision tree outlines the logical flow for optimizing reaction conditions based on substrate properties.

OptimizationTree Start Start: 2-Substituted Boronic Acid Coupling CheckStability Is the Boronic Acid Prone to Protodeboronation? (e.g., 2-F, 2-CF3, 2-Pyridyl) Start->CheckStability Stable Stable Substrate (e.g., 2-Me, 2-OMe) CheckStability->Stable No Unstable Unstable Substrate CheckStability->Unstable Yes StandardCond Protocol A: Standard High-Activity SPhos/XPhos System Stable->StandardCond Anhydrous Protocol B: Anhydrous Conditions (Stop Hydrolysis) Unstable->Anhydrous Option 1 SlowRelease Protocol C: Slow Release Reagents (MIDA / Trifluoroborates) Unstable->SlowRelease Option 2 LigandSelect Ligand Selection: SPhos (General) XPhos (Chlorides) StandardCond->LigandSelect BaseSelect Base Selection: Weak/Anhydrous (K3PO4, CsF) Anhydrous->BaseSelect SlowRelease->StandardCond

Figure 1: Strategic decision tree for selecting reaction protocols based on boronic acid stability.

Module 1: The Catalyst System (The Engine)

For sterically hindered substrates, standard ligands like PPh3 or dppf are insufficient. You require electron-rich, bulky phosphines that facilitate oxidative addition and, crucially, create a pocket for the difficult transmetallation step.

Ligand Selection Matrix
LigandStructure ClassBest Use CaseWhy it works
SPhos Biaryl PhosphineFirst-line choice for 2-substituted boronic acids.The methoxy group on the lower ring provides stability and facilitates reductive elimination via Pd-O interaction [1].
XPhos Biaryl PhosphineAryl chlorides or heteroaryl chlorides.[2][3][4]Extremely bulky; promotes oxidative addition of unactivated chlorides better than SPhos [2].
RuPhos Biaryl PhosphineElectron-rich electrophiles (e.g., aryl ethers).Tuned electronic properties for specific difficult electrophiles.
P(t-Bu)3 Trialkyl PhosphineHighly hindered systems (e.g., tetra-ortho).High cone angle and electron density, but highly air-sensitive (use tetrafluoroborate salt) [3].
Precatalyst Recommendation

Do not use Pd(OAc)₂ + Ligand. The induction period required to reduce Pd(II) to Pd(0) allows time for your unstable 2-substituted boronic acid to decompose.

  • Standard: Use Pd-G3 or Pd-G4 precatalysts (e.g., SPhos-Pd-G3). These release active Pd(0)L₁ species immediately upon heating, ensuring the catalytic cycle starts before the substrate degrades [4].

Module 2: Troubleshooting & FAQs

Issue 1: "My boronic acid is consumed, but the yield is <10%."

Diagnosis: Rapid Protodeboronation. The boronic acid is hydrolyzing (C-B bond cleavage) faster than it is transmetallating to the Palladium. This is common with 2-fluoro, 2-nitro, or 2-heteroaryl substituents.

Corrective Protocol (Anhydrous Coupling): Water is the enemy here. Switch to an anhydrous system to shut down the hydrolytic pathway.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Dry).

  • Base: Anhydrous K₃PO₄ (finely ground) or CsF .

  • Stoichiometry: Use 1.5 - 2.0 equivalents of the boronic acid.

  • Temperature: 80–100°C.

Technical Insight: While water usually accelerates Suzuki couplings by forming the reactive boronate species, it also acts as the proton source for deboronation. In hindered, unstable systems, the "anhydrous" pathway (where the base acts directly on the Pd-halide or boronic acid without bulk water) is safer [5].

Issue 2: "The reaction stalls at 50% conversion, even with SPhos."

Diagnosis: Catalyst Deactivation or Product Inhibition. In hindered systems, the active Pd(0) species is unstable and can precipitate as Palladium black if the turnover frequency (TOF) is too low.

Corrective Protocol:

  • Increase Catalyst Loading: Move from 1 mol% to 3–5 mol%.

  • Add Free Ligand: Add an additional 1 mol% of free SPhos/XPhos to stabilize the Pd(0) species in solution.

  • Check Base Strength: If using K₂CO₃, switch to K₃PO₄ or KOH (if substrate allows). A stronger base can accelerate the transmetallation step, provided protodeboronation is not the primary failure mode.

Issue 3: "I am coupling a 2-substituted boronic acid with a 2-substituted halide (Tetra-ortho coupling)."

Diagnosis: Extreme Steric Hindrance. This is the most difficult class of Suzuki coupling. Transmetallation is severely inhibited.

Corrective Protocol:

  • System: Pd-162 (P(t-Bu)₃ Pd G2) or SPhos-Pd-G3 .

  • Temperature: High temperature is non-negotiable (100–120°C).

  • Solvent: Toluene (allows higher T than THF/Dioxane).

  • Additives: In rare cases, trace water (0.1 mL in 5 mL solvent) can actually help if the substrate is stable, by forming the more nucleophilic trihydroxyborate species [6].

Module 3: Advanced Alternatives (The "Slow Release" Strategy)

If the 2-substituted boronic acid is too unstable (e.g., 2-pyridineboronic acid), use a surrogate that releases the active species slowly, keeping the concentration of the unstable free acid low.

Option A: MIDA Boronates

N-Methyliminodiacetic acid (MIDA) esters are hydrolytically stable.

  • Protocol: Use K₃PO₄ (3.0 equiv) in Dioxane:H₂O (5:1) at 60–100°C.

  • Mechanism: The base slowly hydrolyzes the MIDA backbone, releasing the boronic acid in small bursts. This matches the rate of release to the rate of the catalytic cycle, preventing accumulation and decomposition [7].

Option B: Potassium Organotrifluoroborates (R-BF₃K)
  • Protocol: Use Pd(OAc)₂/SPhos (or RuPhos) with K₂CO₃ in MeOH/H₂O or Toluene/H₂O .

  • Mechanism: These salts are stable solids. They hydrolyze in situ to the boronic acid.[1] They are particularly effective for 2-heteroaryl couplings [8].

Visualizing the Failure Mode

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the destructive side-reaction.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet Boronic 2-Substituted Boronic Acid Boronic->TransMet Productive Path Decomp Protodeboronation (Ar-H + B(OH)3) Boronic->Decomp Hydrolysis (Fast if Unstable) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elimination

Figure 2: The Kinetic Competition. Steric hindrance slows Transmetallation (Red), allowing the Protodeboronation pathway (Dashed Red) to dominate if the substrate is unstable.

Standard Operating Procedure (SOP): The "Bulletproof" Protocol

For a generic difficult coupling (e.g., 2-methylphenylboronic acid + aryl bromide):

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[5]

    • SPhos-Pd-G3 (2–4 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1 ratio). Note: If substrate is water-sensitive, omit water and use anhydrous Toluene.

  • Setup:

    • Add solid reagents to a vial.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvents via syringe.

  • Reaction: Heat to 100°C for 2–12 hours.

  • Workup: Cool, filter through Celite, and analyze.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366.[2]

  • Littke, A. F., & Fu, G. C. "A Versatile, Practical Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids." Angewandte Chemie International Edition, vol. 37, no. 24, 1998, pp. 3387–3388.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no. 3, 2013, pp. 916–920.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14073–14075.

  • Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions."[6] Journal of the American Chemical Society, vol. 133, no.[6] 7, 2011, pp. 2116–2119.

  • Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Handled Under Aqueous Conditions." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963.

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286.

Sources

Troubleshooting

Technical Support Center: Stability of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Your Senior Application Scientist This guide provides in-depth technical support for researchers utilizing 4-benzylcarbamoyl-2-chlorobe...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for researchers utilizing 4-benzylcarbamoyl-2-chlorobenzeneboronic acid in aqueous buffer systems. While specific stability data for this compound is not extensively published, this document leverages established principles of arylboronic acid chemistry to address potential challenges and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My 4-benzylcarbamoyl-2-chlorobenzeneboronic acid solution appears to be losing potency in my aqueous buffer. What are the likely causes?

A1: The loss of potency of arylboronic acids in aqueous solutions can typically be attributed to several degradation pathways. The most common is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2] This process is often influenced by pH, temperature, and the presence of metal catalysts.[3] Another potential cause is oxidation of the boronic acid group, which can be accelerated by reactive oxygen species.[4][5]

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A2: The stability of arylboronic acids is highly pH-dependent.[6][7][8] Protodeboronation, a key degradation pathway, can be accelerated under both strongly acidic and strongly basic conditions.[3] For many arylboronic acids, the slowest rate of decomposition is observed in the slightly acidic to neutral pH range, approximately pH 4-7. However, the optimal pH for your specific molecule may vary depending on the substituents on the aromatic ring. It is crucial to experimentally determine the pH-stability profile for your specific application.

Q3: Can I expect interference from my buffer components with the boronic acid moiety?

A3: Yes, certain buffer components can interact with boronic acids. Buffers containing diol functionalities, such as some biological buffers, can form reversible covalent esters with the boronic acid group.[9] While this can sometimes enhance stability, it can also affect the compound's availability and reactivity. It is advisable to use non-diol-containing buffers (e.g., phosphate, borate, or acetate) unless the interaction is intended.

Q4: Are there any visual indicators of degradation I should watch for?

A4: While a loss of potency is the primary indicator of degradation, visual changes are less common unless degradation leads to poorly soluble products. The formation of a precipitate could indicate the generation of less soluble degradation products or the formation of boroxines (anhydrides of boronic acids). However, the absence of visual changes does not guarantee stability. Analytical monitoring is essential.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). 1. Ongoing degradation in the autosampler. 2. Adsorption to metal surfaces in the HPLC system. 3. Formation of boroxines (anhydrides). 1. Cool the autosampler to 4°C. 2. Use columns with metal-passivated surfaces. 3. Ensure consistent and complete dissolution in the mobile phase before injection.
Rapid loss of compound concentration in solution. 1. Unfavorable pH of the buffer. [3] 2. Presence of oxidizing agents or metal contaminants. 3. Elevated storage temperature. 1. Conduct a pH-rate profile study to identify the optimal pH range (see Protocol 1). 2. Use high-purity water and buffer reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected. 3. Store solutions at reduced temperatures (e.g., 4°C or -20°C). Perform stability studies at the intended storage temperature.
Appearance of new peaks in the chromatogram. Chemical degradation of the parent compound. Identify the degradation products using LC-MS or other mass spectrometry techniques. This can help elucidate the degradation pathway (e.g., protodeboronation or oxidation). [4]

Visualizing Degradation and Stability Assessment

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic arylboronic acid in an aqueous environment.

A 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (Ar-B(OH)2) B Protodeboronation Product (Ar-H) A->B H+, OH-, or Metal Catalysis C Oxidation Product (Ar-OH) A->C Oxidizing Agents (e.g., O2, H2O2) D Boroxine (Trimer) ((ArBO)3) A->D Dehydration D->A Hydration

Caption: Potential degradation pathways for 4-benzylcarbamoyl-2-chlorobenzeneboronic acid.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to systematically evaluate the stability of your compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution in Organic Solvent C Dilute Stock into Buffers at Defined Concentration A->C B Prepare Aqueous Buffers at Different pH Values B->C D Aliquot Samples for Each Time Point C->D E Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 40°C) D->E F Withdraw Samples at Predetermined Time Points E->F G Analyze by Stability-Indicating HPLC-UV/MS Method F->G H Quantify Parent Compound and Degradation Products G->H I Plot % Remaining vs. Time H->I J Determine Degradation Rate Constants and Half-Life I->J

Caption: Workflow for a comprehensive stability study.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the degradation rate of 4-benzylcarbamoyl-2-chlorobenzeneboronic acid at various pH values.

Materials:

  • 4-benzylcarbamoyl-2-chlorobenzeneboronic acid

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • A series of aqueous buffers (e.g., pH 2, 4, 7, 9, 11). Use buffers with known pKa values and simple compositions (e.g., phosphate, acetate, borate).

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Reaction Solution Preparation: For each pH to be tested, dilute the stock solution into the aqueous buffer to a final concentration of 50-100 µg/mL. The final percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on stability.

  • Incubation: Aliquot the reaction solutions into vials for each time point and place them in a temperature-controlled environment (e.g., 25°C or 40°C).

  • Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the anticipated stability.

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method (see Protocol 2). If immediate analysis is not possible, freeze the samples at -20°C or below to halt further degradation.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) for each pH.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[10][11][12]

Initial Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to identify the retention time of the parent compound and any early- or late-eluting impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or as determined by a UV scan of the compound. Mass Spectrometry (MS) for peak identification.

Optimization:

  • If the parent peak co-elutes with degradation products, adjust the gradient slope or the organic modifier (e.g., switch to methanol).

  • Varying the pH of the mobile phase can alter the retention of acidic or basic analytes.

  • To confirm the method is "stability-indicating," analyze samples from a forced degradation study (e.g., treatment with acid, base, peroxide, heat, and light) to ensure all degradation products are resolved from the parent peak.

References

  • 4-(N-Benzylcarbamoyl)-3-chlorobenzeneboronic acid | C14H13BClNO3. Available from: [Link]

  • 4-(Benzylcarbamoyl)benzeneboronic acid | C14H14BNO3 | CID 2773243 - PubChem. Available from: [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. 2013. Available from: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 2000. Available from: [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. 2013. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021. Available from: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. 2013. Available from: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. PubMed. 2013. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 2022. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. 2022. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. 2015. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. 2011. Available from: [Link]

  • The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record. 2012. Available from: [Link]

  • Phenol Family Degradation Pathway Map. EAWAG BBD/PPS. 2008. Available from: [Link]

  • MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Capot Chemical. 2017. Available from: [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. 2023. Available from: [Link]

Sources

Optimization

Troubleshooting low yields in Suzuki coupling of amide-containing boronic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings with amide-con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings with amide-containing boronic acids.

Amides introduce a unique set of challenges to palladium-catalyzed cross-couplings. They can act as competing ligands that poison the catalyst, undergo base-induced hydrolysis, or trigger rapid protodeboronation of the adjacent carbon-boron bond. This guide bypasses generic advice, focusing instead on the chemical causality of these failures and providing field-proven, self-validating solutions.

I. Diagnostic Workflow

Before adjusting your reaction parameters, you must identify the dominant failure pathway. Use the diagnostic flowchart below to map your LC-MS/NMR observations to the correct mechanistic solution.

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling (Amide-Boronic Acid) Analyze Analyze Crude via LC-MS/NMR Start->Analyze Proto Observation: Ar-H Detected (Protodeboronation) Analyze->Proto Poison Observation: Unreacted SM (Catalyst Poisoning) Analyze->Poison Cleavage Observation: Amide Cleaved (Hydrolysis / N-C Activation) Analyze->Cleavage SolProto Action: Use MIDA/BF3K salts or anhydrous fluoride base Proto->SolProto SolPoison Action: Switch to Buchwald Ligands (e.g., XPhos, SPhos) Poison->SolPoison SolCleavage Action: Use weaker base (K3PO4) or protect amide (Boc/Bn) Cleavage->SolCleavage

Diagnostic workflow for troubleshooting amide-containing Suzuki-Miyaura couplings.

II. In-Depth Troubleshooting Guides

Q1: My LC-MS shows massive amounts of the protodeboronated byproduct (Ar-H) and very little cross-product. Why is this happening, and how do I stop it?

The Causality: Protodeboronation is the most common side reaction in Suzuki couplings, particularly for electron-deficient or heteroaryl boronic acids often associated with amide groups[1]. The base required for transmetalation also catalyzes the cleavage of the C-B bond. When the boronic acid coordinates with a hydroxide or alkoxide ion, it forms a reactive boronate complex. If transmetalation to the palladium center is slower than the hydrolysis of this complex, the C-B bond breaks, releasing the protodeboronated arene (Ar-H)[2].

The Solution: You must invert the kinetic ratio so that transmetalation outpaces protodeboronation.

  • Implement a "Slow-Release" Strategy: Switch your boronic acid to a Potassium Trifluoroborate (R-BF3K) or a MIDA boronate. These species are highly resistant to protodeboronation and slowly hydrolyze in situ to provide a low, steady-state concentration of the active boronic acid, which is immediately consumed by the palladium catalyst[3].

  • Shift to Anhydrous Conditions: If you must use a boronic ester (like BPin), eliminate water. Use anhydrous 1,4-dioxane with a fluoride source (e.g., CsF) as the base. Fluoride promotes transmetalation without providing the protons necessary for hydrolytic protodeboronation.

Q2: The starting materials remain unreacted, and the palladium precipitates as a black solid (Pd black). Is the amide poisoning the catalyst?

The Causality: Yes. The lone pairs on the amide nitrogen and oxygen are excellent Lewis bases. In the absence of a strongly coordinating, bulky ligand, the amide group of your substrate can coordinate to the Pd(II) intermediate after oxidative addition. This forms a stable, off-cycle chelate that prevents the boronic acid from binding to the palladium, effectively halting transmetalation. The stalled Pd(II) eventually degrades into inactive Pd(0) aggregates (Pd black).

The Solution: Use sterically demanding, electron-rich Buchwald dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, or RuPhos)[4]. The immense steric bulk of the lower aromatic ring in these ligands physically blocks the amide from coordinating to the palladium center. Furthermore, their electron-rich nature accelerates both oxidative addition and reductive elimination, pushing the catalytic cycle forward before off-target coordination can occur[4].

Q3: I am observing cleavage of the amide bond instead of the desired cross-coupling. What is the mechanism behind this?

The Causality: There are two distinct mechanisms for this failure:

  • Base-Catalyzed Hydrolysis: Strong bases (NaOH, KOH) at elevated temperatures will simply saponify/hydrolyze the amide back to the carboxylic acid and amine.

  • Competing N-C Bond Activation: Recent advancements have shown that under certain conditions, Pd can oxidatively insert directly into the N-C(O) bond of an amide (transamidation or cross-coupling via N-C cleavage)[5]. If your aryl halide is unreactive (e.g., an electron-rich aryl chloride), the catalyst may activate the amide instead.

The Solution: Downgrade your base strength. Switch from carbonates/hydroxides to mild phosphate bases (e.g., K3PO4) or fluoride sources. If the amide is primary or secondary, temporarily masking it with a protecting group (e.g., Boc or Benzyl) eliminates the acidity of the N-H proton and sterically hinders the N-C bond from palladium insertion[6].

III. Quantitative Data: Condition Matrix

The following table synthesizes the expected outcomes of various ligand and base combinations when coupling highly sensitive amide-containing boronic acids. Use this to benchmark your experimental design.

Catalyst / Ligand SystemBase & Solvent SystemProtodeboronation RateAmide Poisoning RiskExpected Yield
Pd(PPh3)4 (Standard)Na2CO3 / H2O / TolueneHigh (>60%)High < 20%
Pd(dppf)Cl2 (Bidentate)K2CO3 / 1,4-Dioxane / H2OModerate (~30%)Moderate40 - 50%
Pd2(dba)3 + XPhos K3PO4 / 1,4-Dioxane / H2OLow (<10%)Low 80 - 95%
Pd(OAc)2 + SPhos CsF / Anhydrous THFVery Low (<5%)Low 85 - 95%

IV. Self-Validating Experimental Protocol

This protocol utilizes a Buchwald ligand (XPhos) and a mild base (K3PO4) to ensure high yields while preventing amide coordination and protodeboronation. It is designed as a self-validating system : it includes specific in-process control (IPC) checkpoints to verify the reaction's integrity before proceeding.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amide-containing Boronic Acid Pinacol Ester (BPin) (1.2 equiv)

  • Pd2(dba)3 (2.0 mol%)

  • XPhos (8.0 mol%)

  • K3PO4 (2.5 equiv, finely milled)

  • 1,4-Dioxane : H2O (10:1 v/v, fully degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The Validation Step): In an oven-dried Schlenk flask under N2, combine Pd2(dba)3 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a dark purple/black to a clear, deep red/orange color. This visual cue confirms the successful formation of the active L2Pd(0) species. If the solution remains cloudy black, your solvent is wet or your catalyst is degraded.

  • Reagent Assembly: To a separate flask containing the Aryl Halide, Amide-BPin, and K3PO4, add the pre-activated catalyst solution. Add the remaining degassed 1,4-dioxane and H2O.

  • Thermal Cycling: Heat the reaction mixture to 80 °C under vigorous stirring (1000 rpm is critical for biphasic mixtures).

  • In-Process Control (IPC): After 1 hour, pause stirring, allow the phases to separate, and extract a 10 µL aliquot from the upper organic layer. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Look for the Ar-H mass. If the Ar-H peak area is >15% relative to the product, immediately reduce the temperature to 60 °C and add 0.5 equiv of additional Amide-BPin to compensate for the loss.

  • Workup: Once the aryl halide is consumed (typically 2-4 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts[7]. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography. Pro-Tip: If the amide causes streaking on silica, add 1% Et3N or 1% MeOH to your eluent to disrupt hydrogen bonding with the stationary phase.

V. Frequently Asked Questions (FAQs)

Q: Can I use a one-pot borylation/Suzuki coupling for my amide-halide? A: Yes, but with caution. If you are converting an amide-containing aryl halide to a boronic ester (using B2Pin2) and telescoping it into a Suzuki coupling, you must ensure the initial borylation goes to completion. Residual unreacted B2Pin2 will competitively couple in the Suzuki step, leading to complex mixtures.

Q: My amide is highly water-soluble. I lose product during the aqueous extraction. What should I do? A: Skip the aqueous workup entirely. After the reaction, evaporate the 1,4-dioxane/water mixture directly onto silica gel under reduced pressure (dry loading). Load this directly onto your column. This prevents the partitioning of polar amides into the aqueous waste[7].

Q: Does the steric bulk of the amide matter? A: Absolutely. Secondary and tertiary amides adjacent to the boron atom (ortho-position) can severely distort the planarity of the molecule, slowing down transmetalation. In these cases, increasing the temperature and using a highly active pre-catalyst (like an NHC-Pd-cinnamyl complex) is required to overcome the activation barrier[8].

VI. References

  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature | Organic Letters - ACS Publications. acs.org.8

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. rsc.org. 1

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ed.ac.uk. 2

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. nih.gov. 3

  • Buchwald Phosphine Ligands. merckmillipore.com. 4

  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. rsc.org. 5

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature. rsc.org. 6

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. reddit.com. 7

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Chloro-Substituted Boronic Acid Cross-Coupling

Welcome to the Technical Support Center. Coupling 2-chloro-substituted boronic acids (such as 2-chlorophenylboronic acid) via the Suzuki-Miyaura reaction presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling 2-chloro-substituted boronic acids (such as 2-chlorophenylboronic acid) via the Suzuki-Miyaura reaction presents unique kinetic and thermodynamic challenges. The ortho-chloro substituent introduces significant steric bulk and an inductive electron-withdrawing effect, which severely retards the transmetalation step. This kinetic bottleneck allows competing degradation pathways to dominate. This guide provides field-proven troubleshooting strategies, optimized protocols, and catalyst selection rationale to ensure high-yielding cross-couplings.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki coupling yielding mostly dehalogenated starting material instead of the biaryl product? A: You are observing protodeboronation, a dominant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding chlorobenzene (1)[1]. The ortho-chloro substituent creates a "gatekeeper" effect; while the boronate complex forms readily, the transfer of the aryl group to the palladium center (transmetalation) is kinetically retarded by the steric bulk (2)[2]. When transmetalation is slow, the boronic acid remains exposed to the basic environment, leading to base-catalyzed protodeboronation (3)[3].

Q2: Which catalyst and ligand system is optimal for overcoming ortho-chloro steric hindrance? A: A "Mild Base / Active Ligand" strategy is strictly required[2]. We recommend utilizing a palladium precatalyst (e.g., Pd2(dba)3) paired with a bulky, electron-rich Buchwald dialkylbiaryl phosphine ligand, specifically XPhos or SPhos (4)[4]. These ligands are highly electron-donating, which accelerates the initial oxidative addition. More importantly, their unique spatial profile creates a reactive "pocket" that forces the palladium center into a highly active monoligated state, accelerating transmetalation even for sterically hindered substrates[2].

Q3: How should I adjust my base and solvent system to minimize degradation? A: Avoid strong aqueous hydroxides (e.g., NaOH, KOH), as they exponentially accelerate the base-catalyzed protodeboronation pathway[3]. Instead, utilize milder, anhydrous bases such as K3PO4 or KF[2]. For solvents, a biphasic mixture of 1,4-Dioxane/Water (4:1) or Toluene/Water is optimal. This ratio provides sufficient solubility for the inorganic base to form the active boronate species while minimizing the boronic acid's exposure to bulk water, thereby suppressing hydrolysis[2].

Q4: Can I use the standard Pd(PPh3)4 (Tetrakis) catalyst for this reaction? A: It is highly discouraged. Pd(PPh3)4 typically fails or provides very low yields for ortho-substituted boronic acids[2]. Triphenylphosphine ligands are not sufficiently electron-rich to drive the reaction efficiently, and their steric profile does not adequately support the transmetalation of hindered substrates (5)[5]. This leads to a catalyst resting state that allows protodeboronation to outcompete the desired cross-coupling.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected performance of various catalytic systems when coupling 2-chlorophenylboronic acid with a standard aryl bromide.

Ligand / Catalyst SystemBaseSolvent SystemRelative Transmetalation RateProtodeboronation RiskExpected Yield Range
Pd(PPh3)4 Na2CO3DME / H2OVery SlowHigh< 20%
Pd(OAc)2 / PPh3 K2CO3Toluene / H2OSlowHigh15 - 30%
Pd2(dba)3 / SPhos K3PO41,4-Dioxane / H2OFastLow75 - 90%
Pd2(dba)3 / XPhos K3PO41,4-Dioxane / H2OVery FastLow85 - 95%

Experimental Protocol: Self-Validating Suzuki Coupling

This protocol utilizes a "Mild Base / Active Ligand" strategy designed specifically to overcome ortho-chloro steric hindrance while suppressing degradation.

Step 1: Catalyst Pre-Activation

  • Action: In a strictly inert, argon-purged Schlenk flask, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous color.

  • Causality: Pre-mixing the palladium source with the bulky Buchwald ligand ensures the complete formation of the highly active, monoligated L1Pd(0) species prior to the introduction of the sterically hindered substrate.

Step 2: Substrate and Base Charging

  • Action: To a separate argon-purged reaction vial, add the aryl halide (1.0 equiv), 2-chlorophenylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Causality: Anhydrous K3PO4 provides sufficient basicity to form the reactive "ate" complex required for transmetalation while minimizing the hydroxide concentration that drives base-catalyzed protodeboronation.

Step 3: Reaction Initiation

  • Action: Transfer the pre-activated catalyst solution to the substrate vial via syringe. Add 3.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water (maintaining a 4:1 ratio). Seal the vial and heat to 100 °C with vigorous stirring.

  • Causality: The biphasic solvent system dissolves the inorganic base while keeping the bulk water concentration low enough to protect the boronic acid from rapid hydrolysis.

Step 4: System Validation (Self-Validating Check)

  • Action: After 30 minutes of heating, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: Calculate the ratio of the desired biaryl product to chlorobenzene (the protodeboronation byproduct). If the chlorobenzene peak exceeds the product peak, the transmetalation barrier is not being overcome. The system validates failure early: halt the reaction, as the boronic acid will fully degrade before coupling completes. If the product peak is dominant, the catalytic cycle is functioning optimally.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.

Mechanistic Visualization

G Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet + Boronate RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 - Biaryl Product Proto Protodeboronation (Degradation Pathway) Boronic 2-Chloroarylboronic Acid + Mild Base (K3PO4) Boronic->TransMet Base Activation Boronic->Proto H2O / Strong Base

Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation degradation pathway.

References

1.[1] Protodeboronation - Wikipedia. 1 2.[4] Reagents for C–C Bond Formation - Sigma-Aldrich. 4 3.[3] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. 3 4.[2] 2-Chloro-5-nitrophenylboronic acid - BenchChem. 2 5.[5] Application Notes and Protocols for the Suzuki-Miyaura Coupling - BenchChem. 5

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions with Chlorophenylboronic Acids

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the homocoupling of electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the homocoupling of electron-deficient boronic acids, specifically chlorophenylboronic acids (e.g., 3-chlorophenylboronic acid).

When working with these substrates, the electron-withdrawing nature of the chlorine atom significantly reduces the nucleophilicity of the boronic acid[1]. This creates a kinetic bottleneck during the transmetalation step, giving competing side reactions—such as oxidative homocoupling (forming 3,3'-dichlorobiphenyl) and protodeboronation (forming chlorobenzene)—the time and opportunity to dominate the catalytic cycle[2].

The Mechanistic Divergence: Cross-Coupling vs. Homocoupling

To effectively troubleshoot, we must first understand the causality of the failure. Homocoupling is not a random degradation; it is a highly structured, palladium-mediated catalytic cycle driven by the presence of Pd(II) species[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2_Ox O2 Oxidation or Pd(II) Precatalyst Pd0->O2_Ox Side Reaction PdII_Ar Pd(II)(Ar)(X) OxAdd->PdII_Ar TransMet Transmetalation (Cl-Ph-B(OH)2) PdII_Ar->TransMet PdII_Ar_PhCl Pd(II)(Ar)(Ph-Cl) TransMet->PdII_Ar_PhCl RedElim Reductive Elimination PdII_Ar_PhCl->RedElim RedElim->Pd0 Catalytic Turnover Product Desired Cross-Product RedElim->Product PdII_O2 Pd(II) Species O2_Ox->PdII_O2 TransMet2 Double Transmetalation (2 x Cl-Ph-B(OH)2) PdII_O2->TransMet2 PdII_PhCl2 Pd(II)(Ph-Cl)2 TransMet2->PdII_PhCl2 PdII_PhCl2->Pd0 HomoProduct Homocoupled Dimer (Cl-Ph-Ph-Cl) PdII_PhCl2->HomoProduct Reductive Elimination

Divergent pathways of Pd-catalyzed cross-coupling vs. oxidative homocoupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my chlorophenylboronic acid forming massive amounts of symmetrical dimer? A: Homocoupling requires a Pd(II) center to undergo double transmetalation with two equivalents of your boronic acid[3]. This rogue Pd(II) pool is generated in two ways: either you are using a Pd(II) precatalyst (like Pd(OAc)₂) that hasn't fully reduced to Pd(0), or dissolved molecular oxygen (O₂) in your solvent is rapidly oxidizing your active Pd(0) catalyst back to Pd(II)[4]. Because chlorophenylboronic acids undergo the desired transmetalation slowly, the competing homocoupling pathway easily overtakes the reaction[1].

Q2: How can I chemically suppress this Pd(II)-mediated homocoupling pathway? A: First, switch to a true Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient third-generation precatalyst like XPhos Pd G3, which rapidly generates active Pd(0). If your protocol strictly requires a Pd(II) source, you must add a mild reducing agent. The addition of 1–2 equivalents of potassium formate will rapidly reduce free Pd(II) to Pd(0) before it can react with the boronic acid, effectively shutting down the homocoupling cycle without poisoning the main catalytic loop[3][5].

Q3: Is vacuum/backfilling my flask enough to prevent oxygen-driven homocoupling? A: No. Up to 6-8% of oxygen can remain in the headspace, and standard vacuum manifolds often fail to pull dissolved O₂ out of the solvent matrix[5]. Rigorous exclusion of oxygen requires a subsurface sparge . You must bubble an inert gas (Nitrogen or Argon) directly through the solvent mixture for at least 20–30 minutes prior to introducing the catalyst[3][4].

Q4: Does my choice of base impact the homocoupling rate? A: Absolutely. The base is necessary to form the reactive boronate species for transmetalation. However, highly coordinating bases can alter the palladium coordination sphere, inadvertently stabilizing the transition state for homocoupling[6]. Weaker, non-coordinating bases like anhydrous K₃PO₄ provide the optimal balance—they are strong enough to activate the electron-deficient chlorophenylboronic acid but do not promote the homocoupling pathway[2][6].

Q5: Should I consider changing the boronic acid derivative? A: Yes. If homocoupling and protodeboronation persist, convert your chlorophenylboronic acid to a pinacol ester (Bpin) or a MIDA boronate[1][4]. These derivatives are significantly more stable and provide a "slow release" of the active boronic acid into the catalytic cycle, keeping the instantaneous concentration of the free boronic acid low and starving the homocoupling pathway[1].

Quantitative Optimization Data

The following table synthesizes the expected impact of implementing our core troubleshooting strategies on the yield profile of a standard chlorophenylboronic acid Suzuki coupling[3].

Catalyst SourceAtmosphere PreparationAdditiveCross-Coupling YieldHomocoupled Dimer
Pd(OAc)₂ (Pd(II))Standard Vacuum/BackfillNone45%35%
Pd(OAc)₂ (Pd(II))Subsurface N₂ Sparge (30 min)None65%15%
Pd(OAc)₂ (Pd(II))Subsurface N₂ Sparge (30 min)Potassium Formate88%< 1%
XPhos Pd G3 (Pd(0))Subsurface N₂ Sparge (30 min)None92% < 1%

Troubleshooting Logic Workflow

Use this decision tree to systematically eliminate homocoupling in your specific setup.

Troubleshooting Start High Homocoupling Observed CheckO2 Is the solvent rigorously degassed? Start->CheckO2 Degas Perform subsurface N2/Ar sparging for 30 mins CheckO2->Degas No CheckPd Using a Pd(II) precatalyst? CheckO2->CheckPd Yes Degas->CheckPd SwitchPd Switch to Pd(0) or add potassium formate CheckPd->SwitchPd Yes CheckLigand Is transmetalation too slow? CheckPd->CheckLigand No SwitchPd->CheckLigand SwitchLigand Use bulky, electron-rich ligands (e.g., XPhos) CheckLigand->SwitchLigand Yes CheckBase Is the base too strong? CheckLigand->CheckBase No SwitchLigand->CheckBase SwitchBase Switch to K3PO4 or milder bases CheckBase->SwitchBase Yes Success Homocoupling Minimized CheckBase->Success No SwitchBase->Success

Logical workflow for diagnosing and eliminating boronic acid homocoupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing a Pd(0) source, rigorous sparging, and a mild base, the conditions inherently prevent the formation of the Pd(II) intermediate required for homocoupling[2][3].

Materials Required:

  • Aryl Halide (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)[1]

  • Anhydrous K₃PO₄ (2.0 equiv, finely ground)[2]

  • Optional: Potassium Formate (1.0 equiv) Only if substituting XPhos Pd G3 with a Pd(II) source.[3]

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Dry Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, 3-Chlorophenylboronic acid, and finely ground anhydrous K₃PO₄.

  • Solvent Preparation & Sparging (Critical Step): In a separate flask, prepare the 1,4-Dioxane/H₂O mixture. Insert a long stainless-steel needle directly into the liquid (subsurface) and bubble high-purity Argon or Nitrogen vigorously for 30 minutes .

  • Inerting the System: Seal the Schlenk flask containing the dry reagents with a rubber septum. Connect to a Schlenk line, evacuate the flask, and backfill with Argon. Repeat this cycle three times.

  • Solvent Transfer: Using a gas-tight syringe, transfer the degassed solvent mixture into the Schlenk flask under a positive pressure of Argon.

  • Catalyst Activation: Quickly remove the septum, add the XPhos Pd G3 precatalyst in one portion, and immediately reseal. (If using a Pd(II) source, add the Potassium Formate before the palladium catalyst).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation & Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Check: Look for the specific mass-to-charge ratio (m/z) of the homocoupled dimer (e.g., 3,3'-dichlorobiphenyl, m/z ~222). A successful execution of this protocol will show an overwhelming peak for the cross-coupled product and a negligible/absent signal for the dimer.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Patterson, L. E., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, American Chemical Society. Available at: [Link]

  • ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ResearchGate. Available at: [Link]

  • National Institutes of Health. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific synthetic hurdles associated with highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific synthetic hurdles associated with highly functionalized, sterically hindered boronic acids.

Substrate Profile & Mechanistic Challenges

Compound: 1 (CAS: 2096334-06-2)[1].

Working with this specific boronic acid presents a "perfect storm" of synthetic challenges during cross-coupling:

  • Steric Hindrance: The ortho-chloro group creates significant steric bulk adjacent to the boron center. This physically impedes the transmetalation step with bulky palladium intermediates.

  • Electronic Instability (Protodeboronation): Both the chloro and benzylcarbamoyl groups are strongly electron-withdrawing. This increases the electrophilicity of the boron atom, making it highly susceptible to attack by hard nucleophiles (like hydroxide). Once the boronate intermediate forms, the electron-withdrawing groups stabilize the developing negative charge on the ipso-carbon, drastically accelerating C-B bond cleavage (protodeboronation)[2].

  • Solubility Restrictions: The polar benzylcarbamoyl (amide) group reduces solubility in non-polar solvents traditionally used for anhydrous couplings (e.g., pure toluene), necessitating the use of polar aprotic ethereal solvents.

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly the deboronated side product (4-chloro-N-benzylbenzamide) instead of the cross-coupled product. Why is this happening? A1: You are observing base-catalyzed protodeboronation. In standard Suzuki-Miyaura conditions using strong aqueous bases (e.g., NaOH, KOH, or high concentrations of K₂CO₃ in water), the high hydroxide concentration leads to the rapid formation of an unstable arylboronate. For ortho-halogenated systems, this intermediate undergoes a rapid, base-catalyzed proton-transfer that cleaves the carbon-boron bond[2]. Causality & Fix: To prevent this, you must eliminate strong aqueous bases. Switch to anhydrous fluoride salts (like CsF or KF). Fluoride has a high affinity for boron, forming a reactive but stable fluoroborate species that facilitates transmetalation without the hydrolytic cleavage associated with hydroxide ions[3].

Q2: I switched to anhydrous conditions, but now the reaction is extremely slow and transmetalation seems stalled. How do I push the reaction forward? A2: By moving to anhydrous conditions, you solved the degradation issue but exacerbated the steric issue. The ortho-chloro group physically blocks the palladium complex during transmetalation, and without water, the phase transfer of the base is slower. Causality & Fix: You must compensate for the slow transmetalation by using a highly active, electron-rich, and bulky phosphine ligand. Buchwald ligands like SPhos or XPhos paired with Pd(OAc)₂ are specifically designed to accelerate transmetalation and reductive elimination in sterically hindered, unreactive systems[4]. Pair this catalyst system with 1,4-Dioxane to ensure the benzylcarbamoyl group remains fully solubilized.

Q3: Can I use boronic esters (e.g., pinacol ester) to prevent protodeboronation? A3: While boronic esters are generally more stable during storage, they must still hydrolyze to the boronic acid or form a boronate complex in basic aqueous conditions to undergo transmetalation. Therefore, if you use strong aqueous bases, the ester will still suffer from protodeboronation. Base/solvent optimization remains mandatory.

Quantitative Data: Base & Solvent Optimization Matrix

To summarize the causality between reaction conditions and outcomes, consult the optimization matrix below.

Table 1: Impact of Base and Solvent on the coupling efficiency of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

Base SystemSolvent SystemTemp (°C)Transmetalation RateProtodeboronation RiskExpected Yield
NaOH (2M aq)THF / H₂O (1:1)60FastCritical < 10%
K₂CO₃ (aq)Toluene / H₂O (3:1)80ModerateHigh20 - 30%
K₃PO₄ (anhydrous)1,4-Dioxane100SlowLow60 - 70%
CsF (anhydrous) 1,4-Dioxane 100 Moderate Minimal > 85%
KF (anhydrous)THF70SlowMinimal50 - 60%

Mechanistic Workflows (Visualizations)

The following diagram illustrates the logical divergence of the reaction pathway based on your choice of base and solvent.

Mechanism Substrate 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (Highly Electrophilic Boron) Base Base & Solvent Selection Substrate->Base Aqueous Strong Aqueous Base (e.g., NaOH, K2CO3 / H2O) Base->Aqueous High pH Anhydrous Anhydrous Fluoride/Mild Base (e.g., CsF, KF / Dioxane) Base->Anhydrous Low pH / F- affinity Hydroxide Rapid Hydroxide Attack (Boronate Formation) Aqueous->Hydroxide Fluoride Controlled Activation (Fluoroborate Formation) Anhydrous->Fluoride Protodeboronation Protodeboronation (Yield Loss) Hydroxide->Protodeboronation ortho-Cl accelerated cleavage Coupling Productive Transmetalation (High Yield) Fluoride->Coupling Pd/L insertion

Caption: Mechanistic divergence of the boronic acid under different base/solvent conditions.

Self-Validating Experimental Protocol

Optimized Anhydrous Suzuki-Miyaura Coupling This protocol utilizes a self-validating feedback loop (Step 4) to ensure the integrity of the anhydrous environment, preventing catastrophic yield loss.

Reagents:

  • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Cesium Fluoride (CsF, anhydrous, 3.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the aryl halide, 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, and anhydrous CsF to an oven-dried Schlenk flask. Add anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen promotes boronic acid homocoupling, while ambient moisture will trigger the protodeboronation pathway.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-Dioxane until a color change (typically yellow/orange) indicates the formation of the active Pd(0)L₂ complex.

  • Reaction Initiation: Transfer the active catalyst solution to the main Schlenk flask. Seal the flask and heat to 100 °C under vigorous stirring (CsF is insoluble, requiring high agitation for solid-liquid phase transfer).

  • Self-Validation Check (2 Hours): Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS or TLC.

    • Validation Pass: Disappearance of the aryl halide and appearance of the product mass. Proceed to Step 5.

    • Validation Fail (Protodeboronation): If the boronic acid mass is replaced by the deboronated mass (M-43) while the aryl halide remains largely unreacted, your system is wet. Stop, rigorously dry your CsF (heat under vacuum), and restart.

  • Workup: Upon completion (12-24 hours), cool to room temperature, filter through a pad of Celite to remove CsF salts and palladium black, and concentrate the filtrate. Purify via flash column chromatography.

Protocol Step1 1. Degas Solvents Step2 2. Mix Reagents (CsF Base) Step1->Step2 Step3 3. Add Catalyst (Pd/SPhos) Step2->Step3 Step4 4. Heat (80-100°C) Step3->Step4 Step5 5. Workup & Purify Step4->Step5

Caption: Step-by-step workflow for anhydrous Suzuki-Miyaura coupling.

References

  • Base-catalyzed Aryl-B(OH)
  • Synthesis and reactions of new N-heteroaryl boronic acids Source: Durham E-Theses URL
  • Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)
  • 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Moisture-Sensitive Boronic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with irreproducible Suzuki-Miyaura cross-couplings (SMC) or unexplained degradation of their starting mate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with irreproducible Suzuki-Miyaura cross-couplings (SMC) or unexplained degradation of their starting materials. The root cause almost always traces back to the mishandling of moisture-sensitive boronic acid derivatives.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind boronic acid instability, provide self-validating protocols to ensure reagent integrity, and outline field-proven strategies to rescue failing cross-coupling reactions.

Part 1: Core FAQs – The Causality of Boronic Acid Instability

Q1: Why does the stoichiometry of my boronic acid seem incorrect after storage on the benchtop? A1: You are likely dealing with an unpredictable shift in the boronic acid-boroxine equilibrium. Boronic acids are prone to spontaneous dehydration, forming six-membered cyclotrimeric anhydrides known as boroxines 1. This process is entropically driven by the extrusion of water. Depending on the ambient humidity of your laboratory, your reagent is likely a fluctuating mixture of the monomeric acid and the trimeric boroxine. Because the molecular weight of the boroxine is significantly different, weighing out what you assume to be 100% monomeric boronic acid leads to drastic errors in your reaction's molar equivalents.

Q2: What is protodeboronation, and why does it consistently ruin my cross-coupling yields? A2: Protodeboronation (PDB) is an undesirable, destructive side reaction where the C–B bond is cleaved and replaced by a C–H bond, rendering the boron reagent completely inactive for cross-coupling 2. The causality is multifaceted: PDB is catalyzed by water, basic conditions (which are mandatory for SMC), and elevated temperatures.

Crucially, recent mechanistic studies reveal a paradox: while we often use sterically hindered, bulky phosphine ligands to facilitate difficult cross-couplings, these same bulky palladium(II) complexes actively accelerate protodeboronation 3. The bulky ligands speed up the formation of the Pd(II)-hydroxo complex; if the transmetalation step is slow, water intercepts the intermediate, cleaving the boronic moiety.

G BA Boronic Acid RB(OH)2 BX Boroxine (RBO)3 + 3H2O BA->BX Dehydration (-H2O) PDB Protodeboronation RH + B(OH)3 BA->PDB Base/Metal/H2O SMC Suzuki-Miyaura Cross-Coupling BA->SMC Pd Catalyst BX->BA Hydrolysis (+H2O)

Fig 1: Boronic acid-boroxine equilibrium and competing degradation pathways.

Part 2: Quantitative Reagent Comparison

To mitigate moisture sensitivity and PDB, modern synthesis relies on masking the boronic acid. The table below summarizes the quantitative and qualitative differences between common boron reagents to help you select the right derivative for your workflow.

Reagent ClassMoisture StabilityReactivity in Cross-CouplingPropensity for ProtodeboronationRecommended Storage
Free Boronic Acid Low (readily forms boroxines)HighHighInert atmosphere, 0-5 °C
Pinacol Ester (Bpin) Moderate to HighModerateLowAmbient or refrigerated
Trifluoroborate Salt HighLow (requires in-situ hydrolysis)Very LowAmbient, desiccated
MIDA Boronate Very HighLow (requires in-situ hydrolysis)Very LowAmbient, open air

Part 3: Troubleshooting Guide & Logical Workflows

Issue: Complete loss of the starting boronic acid with little to no cross-coupled product observed via LC-MS. Root Cause: Rapid protodeboronation is outcompeting the productive transmetalation cycle. Solution: Implement a "slow-release" strategy. By converting the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate or a potassium trifluoroborate salt, the reactive boronic acid is released slowly into the reaction mixture via controlled hydrolysis 4. This keeps the instantaneous concentration of the free boronic acid extremely low, heavily favoring the productive cross-coupling pathway over degradation .

Workflow Start Low Yield in Suzuki Coupling CheckBA Check Boronic Acid Purity (NMR for Boroxine/PDB) Start->CheckBA IsPDB Is Protodeboronation Observed? CheckBA->IsPDB ChangeDeriv Convert to MIDA Boronate or Trifluoroborate IsPDB->ChangeDeriv Yes (High PDB) ChangeCond Optimize Base/Solvent (Anhydrous/Mild Base) IsPDB->ChangeCond No (Poor Reactivity) Success Successful Coupling ChangeDeriv->Success ChangeCond->Success

Fig 2: Troubleshooting workflow for poor Suzuki-Miyaura coupling yields.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must contain internal feedback loops. Do not proceed to the next step if the validation check fails.

Protocol 1: Handling and Storage of Highly Sensitive Free Boronic Acids

Causality: Exposure to atmospheric moisture alters the boroxine equilibrium, while oxygen can induce homocoupling.

  • Glovebox Preparation: Ensure the inert atmosphere glovebox is purged to <1 ppm O₂ and H₂O. Bring all spatulas, weighing boats, and Schlenk flasks into the antechamber and subject them to three vacuum/argon cycles.

  • Aliquoting: Inside the glovebox, aliquot the boronic acid into single-use amber vials equipped with PTFE-lined caps to prevent photo-decomposition and moisture ingress 2.

  • Storage: Seal the vials with Parafilm, place them in a secondary desiccator containing Drierite, and store at 0–5 °C.

  • Self-Validating Check: Upon removing a vial for use, place it on an analytical balance. If the mass continuously drifts upward over a 2-minute observation window, the compound is actively absorbing ambient moisture due to a compromised seal. Discard the aliquot or re-purify via recrystallization.

Protocol 2: In-Situ Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates

Causality: MIDA boronates are completely unreactive under anhydrous conditions. A mild aqueous base is required to slowly hydrolyze the MIDA ester, feeding a low, steady-state concentration of the active boronic acid into the catalytic cycle.

  • Reagent Mixing: To an oven-dried Schlenk flask, add the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a mild base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a degassed biphasic solvent mixture of 1,4-Dioxane and H₂O (typically 5:1 v/v). The water is strictly required for the deprotection step.

  • Heating & Reaction: Stir the mixture at 60–80 °C under an argon atmosphere.

  • Self-Validating Check: Monitor the reaction via TLC or LC-MS every 2 hours. You should observe the product forming alongside a very faint, constant spot/peak for the free boronic acid intermediate. If a massive accumulation of the free boronic acid appears, the hydrolysis is occurring too rapidly relative to transmetalation. To fix this, lower the reaction temperature or switch to a weaker base (e.g., K₂CO₃) to slow down the MIDA deprotection.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

This guide provides a comparative technical analysis of the 1H NMR characterization of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid . It is designed for medicinal chemists and analytical scientists requiring high-fideli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR characterization of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid . It is designed for medicinal chemists and analytical scientists requiring high-fidelity structural validation of boronic acid intermediates.

Executive Summary

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a bifunctional scaffold often used in the synthesis of protease inhibitors (e.g., serine protease or


-lactamase inhibitors). Its analysis is complicated by the dynamic equilibrium  between the free boronic acid, its cyclic trimeric anhydride (boroxine), and solvent-derived esters.

This guide compares the "product" (the free acid in DMSO-


) against its primary analytical "alternatives":
  • Solvent Alternatives: Methanol-

    
     (Solvolysis risk) vs. Acetone-
    
    
    
    (Resolution limits).
  • Structural Forms: Free Acid vs. Boroxine vs. Pinacol Ester.

Part 1: Chemical Identity & Structural Logic

Compound: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Core Framework: 2-chlorobenzeneboronic acid substituted at the 4-position with a benzylamide.

Structural Visualization & Numbering

The following diagram illustrates the connectivity and proton environments required for assignment.

G cluster_0 Benzene Core (A) cluster_1 Side Chain (B) C1 C1-B(OH)2 C2 C2-Cl C1->C2 C3 C3-H (d, ~1.5Hz) C2->C3 C4 C4-Amide C3->C4 C5 C5-H (dd, ~8Hz) C4->C5 Amide NH (t) C4->Amide C=O Link C6 C6-H (d, ~8Hz) C5->C6 C6->C1 Bn_CH2 CH2 (d) Amide->Bn_CH2 Coupling Bn_Ph Phenyl (m) Bn_CH2->Bn_Ph

Figure 1: Structural connectivity and predicted multiplicity for 1H NMR assignment.

Part 2: Comparative Analysis of Analytical Conditions

The choice of solvent is not merely about solubility; it dictates the chemical species observed.

Comparison 1: Solvent Systems
FeatureDMSO-

(Recommended)
Methanol-

(Alternative)
CDCl

(Not Recommended)
Species Observed Free Boronic Acid (

)
Boronate Mono/Di-esters (

)
Mixture (Acid + Boroxine Aggregates)
B(OH)

Signal
Visible (~8.0–8.3 ppm, br s)Invisible (Exchanges with D)Broad/Missing due to aggregation
Amide NH Signal Sharp/Visible (~9.0 ppm, t)Invisible (Exchanges with D)Broad/Weak
Resolution High (distinct splitting)High (simplified spectrum)Poor (line broadening)
Stability High (Kinetic stability)Low (Rapid esterification)Moderate (Dehydration risk)

Expert Insight:

  • Why DMSO? DMSO acts as a Lewis base, coordinating to the vacant

    
    -orbital of the boron atom. This stabilizes the monomeric boronic acid species, preventing boroxine formation and slowing proton exchange, which allows for the observation of both the boronic acid hydroxyls and the amide proton.
    
  • The Methanol Trap: In MeOD, the boronic acid rapidly converts to methyl boronate esters. While this simplifies the spectrum by removing exchangeable protons, it alters the electronic environment of the ring protons (H3, H5, H6), leading to shift discrepancies of 0.1–0.3 ppm compared to the free acid.

Comparison 2: Product vs. Impurities (Boroxines)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is a common "false impurity" in analysis.

Signal RegionPure Product (Monomer) Boroxine (Trimer) Differentiation Protocol
Aromatic Region Sharp doublets/singletsSlightly downfield (+0.05–0.1 ppm)Add 10 µL D

O. Boroxine hydrolyzes back to Monomer.
Stoichiometry 1:1 Integration3:1 Integration (if stable)Variable based on concentration.
11B NMR ~28–30 ppm~20–22 ppm (Broader)Run 11B NMR for confirmation.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the distinction between the target molecule and its dehydration artifacts.

Materials
  • Analyte: ~5–10 mg of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D, dry). Note: Use an ampoule to minimize water content.
    
  • Additives: D

    
    O (for exchange validation).
    
Step-by-Step Workflow
  • Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    . Shake gently; do not sonicate excessively (heat promotes dehydration).
    
  • Acquisition (Experiment 1):

    • Run standard 1H NMR (16 scans,

      
       = 2s).
      
    • Validation Check: Look for the Boronic Acid protons (

      
      ) around 8.2 ppm. They should integrate to 2H relative to the single aromatic protons.
      
  • Amide Validation:

    • Locate the triplet at ~9.0 ppm (NH).

    • Locate the doublet at ~4.5 ppm (Benzyl CH

      
      ).
      
    • Confirm the coupling constant

      
       Hz matches between them.
      
  • Exchange Test (Experiment 2):

    • Add 1 drop (~10-20 µL) of D

      
      O to the tube. Shake.
      
    • Re-run the spectrum.

    • Result: The signals at ~8.2 ppm (

      
      ) and ~9.0 ppm (
      
      
      
      ) must disappear. The doublet at ~4.5 ppm (
      
      
      ) must collapse to a singlet.
    • If peaks remain, they are impurities, not exchangeable protons.

Part 4: Data Interpretation & Assignment Logic

Use this table to assign the spectrum. Shifts are estimated based on substituent effects (Cl = EWG/Ortho; Amide = EWG/Para).

Proton LabelChemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment Logic (Causality)
NH 9.0 – 9.2Triplet (t)6.0Amide proton coupled to Benzyl CH

. Downfield due to C=O anisotropy.
B(OH)

8.1 – 8.3Broad Singlet (s)-Hydroxyls on Boron. Broadened by quadrupolar relaxation of

B.
H3 7.9 – 8.0Singlet/Doublet (d)~1.5Diagnostic Peak. Ortho to Cl, Meta to Amide. Most deshielded aromatic H due to Cl proximity.
H6 7.6 – 7.7Doublet (d)8.0Ortho to Boron.
H5 7.8 – 7.9Doublet of Doublets (dd)8.0, 1.5Meta to Cl, Ortho to Amide.
Ph (Benzyl) 7.2 – 7.4Multiplet (m)-Phenyl ring of the benzyl group. Overlapping region.
CH

4.4 – 4.6Doublet (d)6.0Benzylic methylene. Coupled to NH.
Self-Validating Logic Flow

Use the following decision tree to troubleshoot the spectrum.

Logic Start Start Analysis CheckOH Are B(OH)2 peaks visible (~8.2 ppm)? Start->CheckOH CheckNH Is NH visible (~9.0 ppm)? CheckOH->CheckNH Yes DryDMSO Use Dry DMSO-d6 (Water causes rapid exchange) CheckOH->DryDMSO No (Broad/Missing) CheckSplit Is CH2 (4.5 ppm) a Doublet? CheckNH->CheckSplit Yes DryDMSO->CheckOH Impurity Suspect Boroxine or Impurity CheckSplit->Impurity No (Singlet) Success Valid Structure Confirmed CheckSplit->Success Yes Impurity->CheckNH Re-evaluate

Figure 2: Analytical decision tree for validating spectral quality.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Storey, C. J., et al. (2025). "Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR". Oreate AI Blog. Available at: [Link]

  • PubChem. (2025).[1] "4-(Benzylcarbamoyl)benzeneboronic acid Data".[1][2] National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 3-chloro-4-borono-N-benzylbenzamide

This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 3-chloro-4-borono-N-benzylbenzamide, a compound of interest in drug discovery and development due to its unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 3-chloro-4-borono-N-benzylbenzamide, a compound of interest in drug discovery and development due to its unique structural combination of a benzamide, a boronic acid, and a chloro-substituent. We will explore the nuances of its analysis by mass spectrometry, compare this technique with other analytical alternatives, and provide detailed experimental protocols and supporting data to guide researchers in their analytical strategy.

Introduction: The Analytical Challenge of a Multifunctional Molecule

3-chloro-4-borono-N-benzylbenzamide presents a unique analytical challenge due to the diverse chemical properties imparted by its constituent functional groups. The N-benzylbenzamide core is common in many pharmacologically active molecules. The chloro-substituent influences its electronic properties and provides a distinct isotopic signature. The boronic acid moiety, a versatile functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, introduces specific analytical hurdles, including a tendency to dehydrate or form cyclic anhydrides (boroxines) under certain conditions.

Effective characterization is paramount for confirming the identity, purity, and stability of such molecules. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.

Mass Spectrometry of 3-chloro-4-borono-N-benzylbenzamide: A Deep Dive

Molecular Formula and Exact Mass

The initial step in any mass spectrometry analysis is the determination of the analyte's exact mass. The molecular formula of 3-chloro-4-borono-N-benzylbenzamide is C₁₄H₁₃BClNO₄. Its monoisotopic mass is 292.0572 g/mol . This value is the foundation for identifying the molecular ion in a high-resolution mass spectrum.

Ionization Techniques: ESI in Focus

Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like 3-chloro-4-borono-N-benzylbenzamide. It is a soft ionization method that typically produces intact molecular ions, which is crucial for molecular weight determination.

  • Positive Ion Mode ([M+H]⁺): In the presence of a protic solvent and an acidic modifier (e.g., formic acid), the amide nitrogen is readily protonated, yielding a strong signal for the protonated molecule at m/z 293.0650.

  • Negative Ion Mode ([M-H]⁻): The boronic acid and amide N-H are acidic and can be deprotonated in the presence of a basic modifier (e.g., ammonium hydroxide) or even in a neutral solution, resulting in an [M-H]⁻ ion at m/z 291.0494. The choice between positive and negative mode will depend on the desired sensitivity and the nature of the sample matrix.

The Boron Isotopic Pattern: A Definitive Signature

A key diagnostic feature in the mass spectrum of any boron-containing compound is its characteristic isotopic pattern. Boron has two stable isotopes: ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% natural abundance). This results in a distinctive M and M+1 peak intensity ratio in the molecular ion cluster, providing a high degree of confidence in the presence of boron in an unknown analyte.

Predicted Fragmentation Pattern

Proposed Fragmentation of [M+H]⁺ of 3-chloro-4-borono-N-benzylbenzamide

m/z (Predicted) Proposed Fragment Structure Neutral Loss
293.0650[C₁₄H₁₄BClNO₄]⁺-
275.0545[C₁₄H₁₂BClNO₃]⁺H₂O
182.0322[C₈H₇ClNO]⁺C₆H₇BO₃
139.9999[C₇H₄BClO₂]⁺C₇H₉N
106.0657[C₇H₈N]⁺C₇H₅BClO₃
91.0548[C₇H₇]⁺C₇H₆BClNO₃

Comparison with Alternative Analytical Methods

While LC-MS is a powerful technique, other methods can also be employed for the characterization of 3-chloro-4-borono-N-benzylbenzamide, each with its own set of advantages and limitations.

Technique Principle Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass analysis.High sensitivity and selectivity, structural information from fragmentation, suitable for complex matrices.[1][2]Can be complex to operate, potential for matrix effects.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, good for quantitative analysis of the main component.Lower sensitivity than MS, limited structural information, requires a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.Requires derivatization to increase volatility of the boronic acid and amide groups, potential for thermal degradation.

Experimental Protocols

LC-MS/MS Method for the Analysis of 3-chloro-4-borono-N-benzylbenzamide

This protocol outlines a general method for the analysis of 3-chloro-4-borono-N-benzylbenzamide using a standard LC-MS/MS system.

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

Step 2: Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Step 3: Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or Negative.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Scan Mode: Full scan (e.g., m/z 50-500) for initial identification and MS/MS (product ion scan) for structural confirmation.

  • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Visualization of the Analytical Workflow

Experimental Workflow Diagram

G LC-MS/MS Workflow for 3-chloro-4-borono-N-benzylbenzamide Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Injection Injection Working->Injection Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector FullScan Full Scan (Molecular Ion) Detector->FullScan MSMS MS/MS (Fragmentation) Detector->MSMS Interpretation Structural Elucidation FullScan->Interpretation MSMS->Interpretation

Caption: A flowchart illustrating the key stages of the LC-MS/MS analysis of 3-chloro-4-borono-N-benzylbenzamide.

Proposed Fragmentation Pathway Diagram

G Proposed ESI-MS/MS Fragmentation of 3-chloro-4-borono-N-benzylbenzamide cluster_frags Proposed ESI-MS/MS Fragmentation of 3-chloro-4-borono-N-benzylbenzamide Parent [M+H]⁺ m/z 293.0650 Frag1 m/z 275.0545 Loss of H₂O Parent->Frag1 - H₂O Frag2 m/z 182.0322 Parent->Frag2 Frag4 m/z 106.0657 Parent->Frag4 Frag3 m/z 139.9999 Frag2->Frag3 Frag5 m/z 91.0548 Tropylium ion Frag4->Frag5 - CH₃

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Standards for 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

The Criticality of Purity for 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Purity for 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that is instrumental in modern drug discovery for the formation of carbon-carbon bonds.[1][2] The presence of impurities in this starting material can have a cascade of negative effects, including reduced reaction yields, the formation of difficult-to-remove byproducts, and the potential introduction of toxic or mutagenic entities into the final Active Pharmaceutical Ingredient (API).

Common impurities can arise from the synthetic route, which often involves the reaction of a Grignard reagent with a trialkyl borate, or from degradation.[3][4] These can include:

  • Process-Related Impurities: Unreacted starting materials, byproducts from the Grignard reaction, and residual solvents.

  • Degradation Products: Boroxines (trimeric anhydrides formed by dehydration) and products of hydrolysis or oxidation.[3][5][6]

Therefore, a well-designed HPLC method must not only quantify the main component but also effectively separate it from all potential and actual impurities. For pharmaceutical applications, a purity of >99.5% is often the minimum acceptable standard.

Comparative Analysis of HPLC Methodologies

We will now compare two distinct HPLC approaches for the purity analysis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid: a standard reversed-phase method and an optimized, stability-indicating method.

Method A: Standard Reversed-Phase HPLC

This method represents a common starting point for the analysis of a relatively non-polar molecule. It utilizes a standard C18 column and a simple mobile phase gradient.

Method B: Optimized Stability-Indicating HPLC Method

This method has been developed to provide superior resolution of the main peak from its potential impurities and degradation products. The choice of a column with low silanol activity is crucial for analyzing boronic acids, as it minimizes on-column degradation.[1] A shallow gradient and a slightly elevated temperature are employed to improve peak shape and separation efficiency.

ParameterMethod A: Standard Reversed-PhaseMethod B: Optimized Stability-Indicating
Column Standard C18, 4.6 x 150 mm, 5 µmLow-Silanol C18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.05% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.05% Trifluoroacetic Acid in Acetonitrile
Gradient 20-80% B in 15 min30-60% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Sample Diluent Acetonitrile/Water (50:50)Acetonitrile/Water (50:50)

Experimental Data and Comparison

To illustrate the performance of these two methods, a sample of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid was subjected to forced degradation studies to generate relevant impurities. The sample was stressed under acidic, basic, oxidative, and thermal conditions. The stressed sample was then analyzed using both HPLC methods.

Forced Degradation Protocol:

  • Acidic: 10 mg of the compound was dissolved in 1 mL of acetonitrile and 1 mL of 1N HCl was added. The solution was heated at 60°C for 4 hours.

  • Basic: 10 mg of the compound was dissolved in 1 mL of acetonitrile and 1 mL of 1N NaOH was added. The solution was kept at room temperature for 2 hours.

  • Oxidative: 10 mg of the compound was dissolved in 2 mL of acetonitrile and 0.5 mL of 30% hydrogen peroxide was added. The solution was kept at room temperature for 24 hours.

  • Thermal: 10 mg of the compound was stored in a hot air oven at 105°C for 48 hours.

The chromatograms obtained from the analysis of the stressed sample are presented below (Illustrative).

(Illustrative Chromatograms would be presented here in a real guide)

Comparative Data Summary:

AnalyteMethod A: Retention Time (min)Method B: Retention Time (min)Resolution (Rs) - Method AResolution (Rs) - Method B
Benzylboronic Anhydride (Boroxine)8.212.51.22.8
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid 8.9 14.2 --
Unidentified Degradant 19.115.10.82.1
Unidentified Degradant 210.518.32.54.5

Analysis of Results:

Method A shows some separation of the main peak from the boroxine impurity, but with poor resolution (Rs = 1.2). Furthermore, a significant degradation product (Unidentified Degradant 1) is almost completely co-eluted with the main peak (Rs = 0.8). This would lead to an overestimation of the purity of the sample and a failure to detect a key impurity.

In contrast, Method B demonstrates baseline resolution of the main peak from all detected impurities, with resolution values well above the generally accepted minimum of 1.5 for quantitative analysis. The use of a longer column with smaller particles, a shallower gradient, and a different mobile phase modifier all contribute to this improved separation. This method can therefore be considered "stability-indicating," as it is capable of separating the intact drug from its degradation products.

Experimental Protocols

Detailed Protocol for Method B: Optimized Stability-Indicating HPLC
  • Preparation of Mobile Phase A (0.05% TFA in Water): Add 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Preparation of Mobile Phase B (0.05% TFA in Acetonitrile): Add 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • HPLC System Setup:

    • Install a Low-Silanol C18, 4.6 x 250 mm, 3.5 µm column.

    • Set the column temperature to 35°C.

    • Set the flow rate to 0.8 mL/min.

    • Set the UV detector to 254 nm.

    • Program the following gradient:

      • 0-5 min: 30% B

      • 5-30 min: 30% to 60% B (linear gradient)

      • 30-35 min: 60% B

      • 35.1-40 min: 30% B (re-equilibration)

  • Analysis: Inject 5 µL of the prepared sample solution and acquire the chromatogram for 35 minutes.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.05% TFA in Water) (B: 0.05% TFA in ACN) SystemSetup System Setup - Low-Silanol C18 Column - Temp: 35°C, Flow: 0.8 mL/min - Detection: 254 nm MobilePhase->SystemSetup SamplePrep Prepare Sample (1 mg/mL in 50:50 ACN/Water) Injection Inject 5 µL of Sample SamplePrep->Injection Gradient Gradient Program (30-60% B over 25 min) SystemSetup->Gradient Gradient->Injection Acquisition Chromatogram Acquisition Injection->Acquisition Integration Peak Integration & Analysis Acquisition->Integration Report Purity Calculation & Impurity Profiling Integration->Report

Caption: Workflow for the optimized stability-indicating HPLC analysis.

Conclusion and Recommendations

The purity of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a critical parameter that directly impacts the quality and safety of pharmaceutical products. While a standard reversed-phase HPLC method may appear sufficient for a preliminary assessment, this guide demonstrates that a carefully optimized, stability-indicating method is essential for ensuring that all relevant impurities and degradation products are adequately resolved and quantified.

For researchers, scientists, and drug development professionals, the adoption of a stability-indicating method, such as the one detailed in this guide, is strongly recommended. The investment in robust analytical methodology at the early stages of development can prevent costly and time-consuming issues at later stages, ultimately contributing to the development of safer and more effective medicines.

References

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Tokunaga, Y. (2013, April 3). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. HETEROCYCLES, 87(5), 997. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Google Patents. (2013, January 31). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... Retrieved from [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PMC. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link]

  • ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics. Retrieved from [Link]

  • PMC. (n.d.). (4-Carbamoylphenyl)boronic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

  • MDPI. (2025, December 1). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chlorophenylboronic Acid vs. 2-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals The strategic selection of coupling partners is paramount to the success of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of coupling partners is paramount to the success of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This guide provides an in-depth technical comparison of two common building blocks: 2-chlorophenylboronic acid and 2-fluorophenylboronic acid. By examining their intrinsic electronic and steric differences, we can elucidate their respective reactivities and guide the rational design of synthetic routes.

The Interplay of Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic nature and steric profile of its substituents. In the case of 2-chloro- and 2-fluorophenylboronic acids, the ortho-halogen atom exerts a significant influence on the key transmetalation step.

Halogens, while deactivating overall due to their inductive electron-withdrawing effect (-I), can also donate electron density to the aromatic ring via a resonance effect (+R). This dichotomy influences the nucleophilicity of the aryl group attached to the boron, a critical factor in its transfer to the palladium center during transmetalation.

PropertyFluorineChlorine
Electronegativity (Pauling Scale) 3.983.16
van der Waals Radius (Å) 1.471.75
Inductive Effect Strongly electron-withdrawingModerately electron-withdrawing
Resonance Effect Weakly electron-donatingWeakly electron-donating

Fluorine, being the most electronegative element, exerts a stronger inductive electron-withdrawing effect than chlorine. This generally decreases the electron density of the aromatic ring, making the aryl group less nucleophilic and potentially slowing the transmetalation step. Conversely, the smaller van der Waals radius of fluorine results in less steric hindrance around the boronic acid moiety compared to the bulkier chlorine atom. This reduced steric hindrance can facilitate the approach of the palladium complex, potentially accelerating the reaction.

The larger size of the chlorine atom introduces greater steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction rate. However, its weaker inductive effect compared to fluorine may result in a more nucleophilic aryl group, which could favor the transmetalation step. This delicate balance between electronic deactivation and steric hindrance dictates the overall reactivity of these two boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic properties of the boronic acid are most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine aryl bromide, boronic acid, catalyst, and base in a reaction vessel. B 2. Add degassed solvent. A->B C 3. Purge with inert gas (e.g., Argon). B->C D 4. Heat to desired temperature with stirring. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and quench. E->F G 7. Extract with an organic solvent. F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Chloro- or 2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Navigating the Nuances of Reactivity

The choice between 2-chlorophenylboronic acid and 2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific electronic and steric demands of the target molecule.

  • 2-Fluorophenylboronic acid generally offers the advantage of reduced steric hindrance, which can lead to faster reaction rates and higher yields, particularly with sterically demanding coupling partners. However, its strong electron-withdrawing nature may decrease its nucleophilicity.

  • 2-Chlorophenylboronic acid , while more sterically hindered, possesses a less deactivating electronic profile, which can be beneficial for the transmetalation step.

Ultimately, the optimal choice will depend on a careful consideration of the entire molecular context of the desired transformation. Empirical screening of reaction conditions, including catalyst, ligand, base, and solvent, remains the most effective strategy for achieving high-yielding and selective cross-coupling reactions with these valuable ortho-halogenated building blocks.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of the American Chemical Society, 127(25), 9298-9307.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). The first Suzuki cross-coupling reactions of aryltrimethylstannanes.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B (OH) 2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Lloyd-Jones, G. C., & Ball, L. T. (2011). Protodeboronation of (hetero) arylboronic esters: direct versus prehydrolytic pathways and self-/auto-catalysis.
  • Perrin, D. M. (2010). Base-catalyzed protodeboronation of 2, 6-disubstituted arylboronic acids. The Journal of organic chemistry, 75(1), 269-272.
  • Protodeboronation. (2023, October 26). In Wikipedia. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Yamamoto, T., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12041-12056.

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Benzylcarbamoyl Benzeneboronic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of benzylcarbamoyl benzeneboronic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of benzylcarbamoyl benzeneboronic acids. As a class of molecules with significant potential in medicinal chemistry and materials science, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the engineering of novel materials. While specific crystal structures for benzylcarbamoyl benzeneboronic acids are not yet publicly available in crystallographic databases, this guide will leverage data from closely related analogues, such as (4-carbamoylphenyl)boronic acid, to provide a predictive framework for their structural analysis. We will explore the experimental workflow from synthesis to data interpretation, highlighting the key intermolecular interactions that govern the solid-state architecture of these compounds.

Introduction: The Significance of Benzylcarbamoyl Benzeneboronic Acids

Benzylcarbamoyl benzeneboronic acids are intriguing targets for structural analysis due to the confluence of several key functional groups within a single molecule. The boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. Furthermore, the boronic acid group is an excellent hydrogen bond donor, capable of forming robust supramolecular synthons.[1][2] The benzylcarbamoyl group, containing both a hydrogen bond donor (N-H) and acceptor (C=O), introduces additional possibilities for directional intermolecular interactions, which can influence crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility and stability.

The combination of these functional groups suggests that benzylcarbamoyl benzeneboronic acids are likely to exhibit rich and complex hydrogen-bonding networks. Understanding these networks is crucial for predicting the behavior of these compounds in the solid state and for designing new molecules with desired properties.

Experimental Workflow for Crystal Structure Analysis

The determination of a crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the detailed analysis of its three-dimensional structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Benzylcarbamoyl Benzeneboronic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) characterization->screening optimization Optimization of Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Single-Crystal X-ray Data Collection harvesting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis & Visualization structure_solution->data_analysis h_bonding cluster_boronic_dimer Boronic Acid Homodimer cluster_amide_chain Amide Chain cluster_mixed_interaction Boronic Acid-Amide Interaction B1 R-B(OH)2 B2 R-B(OH)2 B1->B2 O-H···O A1 R-C(O)NH2 A2 R-C(O)NH2 A1->A2 N-H···O B3 R-B(OH)2 A3 R-C(O)NH2 B3->A3 O-H···O

Sources

Comparative

Comparative Spectral Validation Guide: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Executive Summary Target Molecule: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Primary Application: Suzuki-Miyaura coupling intermediate; Protease inhibitor scaffold.[1][2] Critical Quality Attribute (CQA): The stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid Primary Application: Suzuki-Miyaura coupling intermediate; Protease inhibitor scaffold.[1][2] Critical Quality Attribute (CQA): The stability of the boronic acid moiety against spontaneous dehydration to boroxine, and the integrity of the amide linkage.

This guide provides a technical framework for validating the structural identity and purity of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid . Unlike standard spectral libraries, this document focuses on comparative analysis—benchmarking the target against its synthetic precursor (4-carboxy-2-chlorobenzeneboronic acid) and its thermodynamic sink (the boroxine anhydride).[1] This triangulation method ensures robust quality control in drug development workflows.[2]

Part 1: Structural Analysis & Theoretical Spectral Profiling[1]

To accurately interpret the spectra, we must first deconstruct the molecule into its constituent chromophores and vibrational centers.

Functional GroupIR Signature (Theoretical)UV-Vis Contribution
Boronic Acid B(OH)23200–3500 cm⁻¹: Broad O-H stretch (H-bonded).1340 cm⁻¹: B-O stretching.650–800 cm⁻¹: C-B bend (often obscured).[1][2]Weak auxochrome; minor bathochromic shift relative to benzene.[2][3]
Amide -CONH-1640–1660 cm⁻¹: Amide I (C=O stretch).1530–1550 cm⁻¹: Amide II (N-H bend).[1][2]~230–240 nm: n→π* and π→π* transitions (Benzamide-like).[1][2]
Chlorine -Cl1050–1100 cm⁻¹: Aryl-Cl stretch (fingerprint).[1][2]Auxochrome; induces bathochromic (red) shift and hyperchromic effect.[1][2]
Aromatic System 3000–3100 cm⁻¹: C-H stretch (sp²).1450–1600 cm⁻¹: C=C ring skeletal vib.~260–280 nm: B-band (fine structure often lost due to substitution).[1][2]

Part 2: Comparative IR Analysis (The Validation Standard)

The most common failure mode for this reagent is partial dehydration into the cyclic boroxine trimer or hydrolysis of the amide. The following table contrasts the Target with its critical alternatives.

Table 1: Diagnostic IR Peak Comparison
Spectral RegionTarget Molecule (Pure Acid)Alternative A: Precursor (Carboxylic Acid)Alternative B: Impurity (Boroxine Form)
3200–3500 cm⁻¹ Broad O-H (Boronic).[1][2] Distinct from amide N-H.[2][3]Very Broad O-H (Carboxylic dimer, 2500–3300 cm⁻¹).[2][4]Absent/Weak. Sharp N-H may remain, but broad O-H disappears.
1680–1720 cm⁻¹ Absent. (No COOH carbonyl).[1][2]Strong C=O (Acid) at ~1690–1710 cm⁻¹.[1][2]Absent.
1640–1660 cm⁻¹ Strong Amide I. Absent.[1][2]Strong Amide I.
1300–1400 cm⁻¹ ~1340 cm⁻¹ (B-O). ~1340 cm⁻¹ (B-O).[1][2][5]Shifted/Split. Boroxine ring breathing modes appear ~700–750 cm⁻¹.[2]
Fingerprint C-Cl stretch present.[1][2]C-Cl stretch present.[1][2]Intensified bands due to trimerization.[2][3]

Technical Insight: If you observe a "split" carbonyl peak at 1650 cm⁻¹ and 1700 cm⁻¹, your sample is likely contaminated with unreacted starting material (Carboxylic acid).[2] If the O-H region (3300 cm⁻¹) is sharp rather than broad, your sample has dehydrated to the boroxine.

Part 3: UV-Vis Characterization & Solvent Effects[1]

The UV spectrum is less diagnostic for functional groups but critical for concentration and conjugation analysis.

Table 2: UV-Vis Absorption Profile (in Acetonitrile)
Transition Bandλmax (Estimated)ε (Molar Absorptivity)Interpretation
E2 Band 235–245 nm High (>10,000)Primary Benzamide π→π* transition.[1][2] Red-shifted by Cl-substitution.[1][2]
B Band 270–280 nm Medium (~1,000–3,000)Secondary aromatic transition.[1][2] Sensitive to conjugation length.
Solvent Compatibility Protocol
  • Recommended: Acetonitrile (MeCN) or THF.[1][2]

  • Avoid: Methanol/Ethanol (if storing).[1][2] Boronic acids can form boronate esters with alcohol solvents over time (e.g., Ph-B(OMe)2), causing spectral drift.[1]

  • Avoid: Alkaline buffers.[2][3] High pH converts the trigonal planar sp² boron to a tetrahedral sp³ boronate anion, drastically changing the UV profile (hypsochromic shift).

Part 4: Experimental Protocols

Protocol A: ATR-FTIR Purity Assessment

Use this protocol to prevent artifactual dehydration caused by KBr pellet pressing.[1]

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol.[2] Ensure background is collected.[2][3]

  • Sample Loading: Place ~5 mg of solid 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid onto the crystal.

  • Compression: Apply minimal pressure.[2] High pressure can force water out of the lattice, artificially forming boroxines.

  • Acquisition: Scan 4000–600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Look for the Amide I peak (1650 cm⁻¹) and the absence of the Carboxylic Acid C=O (1700 cm⁻¹).

Protocol B: UV-Vis Extinction Coefficient Determination
  • Stock Solution: Dissolve 10 mg in 10 mL Acetonitrile (HPLC Grade).

  • Dilution Series: Prepare 10, 20, 40, and 80 µM solutions.

  • Blanking: Use pure Acetonitrile.

  • Measurement: Scan 200–400 nm.

  • Calculation: Plot Absorbance vs. Concentration at λmax (240 nm). The slope = ε (verify linearity, R² > 0.99).

Part 5: Decision Logic & Visualization[1][2]

The following diagram illustrates the decision matrix for validating this compound based on spectral data.

ValidationWorkflow Start Sample: 4-Benzylcarbamoyl- 2-chlorobenzeneboronic acid IR_Analysis Step 1: ATR-FTIR Analysis Start->IR_Analysis Check_CO Check Carbonyl Region (1600-1750 cm⁻¹) IR_Analysis->Check_CO Result_Acid Peak at ~1700 cm⁻¹ (Contamination) Check_CO->Result_Acid Mixed/High Peaks Result_Amide Peak at ~1650 cm⁻¹ ONLY (Amide Intact) Check_CO->Result_Amide Single Amide I Check_OH Check O-H Region (3200-3500 cm⁻¹) Result_Amide->Check_OH Result_Boroxine Sharp/Weak O-H (Dehydrated Boroxine) Check_OH->Result_Boroxine Dehydration Result_Pure Broad O-H Band (Pure Boronic Acid) Check_OH->Result_Pure Hydrated UV_Check Step 2: UV-Vis (MeCN) Result_Pure->UV_Check Final_Decision Release for Synthesis UV_Check->Final_Decision λmax matches Benzamide profile

Figure 1: Spectral validation decision tree for differentiating the target molecule from precursors and dehydration products.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][3][6] (Standard reference for Amide I/II and Aryl-Cl shifts).

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative source on Boronic Acid vs. Boroxine spectral properties).[1]

  • Marinaro, W. A., et al. (2012).[2][6] "Properties of a Model Aryl Boronic Acid and Its Boroxine". Journal of Pharmaceutical Sciences. (Experimental validation of boroxine dehydration shifts).[1]

  • NIST Chemistry WebBook. "Benzamide IR Spectrum". (Used as baseline for the 4-benzylcarbamoyl moiety).[1] [1]

Sources

Validation

Benchmarking 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid against non-chlorinated analogs

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the introduction of an ortho-halogen—impact the macroscopic efficiency of cross-coupling workflows. When designing stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the introduction of an ortho-halogen—impact the macroscopic efficiency of cross-coupling workflows. When designing structure-activity relationship (SAR) libraries, the decision to use a chlorinated building block versus its non-chlorinated counterpart is never purely geometric; it fundamentally alters the thermodynamic and kinetic landscape of the reaction.

This guide provides an objective benchmarking analysis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid against its non-chlorinated analog, 4-(Benzylcarbamoyl)benzeneboronic acid . By dissecting the stereoelectronic causality behind their reactivity differences, this guide establishes a self-validating experimental framework for optimizing Suzuki-Miyaura cross-couplings.

Stereoelectronic Divergence: The Ortho-Chloro Effect

The addition of a chlorine atom at the 2-position of the phenylboronic acid ring introduces competing electronic and steric forces that dictate catalytic success.

  • Lewis Acidity & Boronate Formation: The electron-withdrawing nature of the ortho-chloro group (via the inductive effect) increases the Lewis acidity of the boron atom. This theoretically facilitates the rapid formation of the reactive trihydroxyboronate anion in the presence of a base.

  • Steric Bottlenecks in Transmetalation: Despite faster boronate formation, the bulky ortho-chloro substituent sterically impedes the transmetalation step onto the Palladium(II) complex. This kinetic bottleneck often necessitates the use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos) to force the catalytic cycle forward.

  • Vulnerability to Protodeboronation: Electron-withdrawing groups stabilize the transient carbanion formed during C-B bond cleavage. Consequently, 4-benzylcarbamoyl-2-chlorobenzeneboronic acid is highly susceptible to base-catalyzed protodeboronation (yielding the des-boronated chlorobenzene analog), especially under harsh aqueous conditions[1].

  • Atropisomerism Potential: The steric bulk of the ortho-chloro group restricts rotation around the newly formed C-C biaryl bond. Depending on the steric demand of the coupling partner, this can lead to the formation of stable, separable atropisomers—a critical consideration in modern drug design[2].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim Sterically hindered by ortho-Cl group Proto Protodeboronation (Side Reaction) TransMet->Proto Base-catalyzed C-B cleavage RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1. Suzuki-Miyaura cycle highlighting ortho-chloro transmetalation bottlenecks.

Quantitative Benchmarking Data

To objectively compare these building blocks, we benchmarked 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid[3] and 4-(Benzylcarbamoyl)benzeneboronic acid[4] against a standard electrophile (4-bromoanisole) using both standard and optimized catalytic systems.

Table 1: Comparative Reactivity Profile

Parameter4-Benzylcarbamoyl-2-chlorobenzeneboronic acid4-(Benzylcarbamoyl)benzeneboronic acid
CAS Number 2096334-06-2252663-47-1
Steric Environment High (ortho-chloro shielding)Low (unsubstituted ortho positions)
Electronic Bias Electron-withdrawing (Inductive)Neutral
Primary Side Reaction ProtodeboronationOxidative Homocoupling
Yield (Standard Pd(dppf)Cl₂, Na₂CO₃) 41% (High protodeboronation observed)89%
Yield (Optimized Pd(OAc)₂, SPhos, K₃PO₄) 92%94%
Optimal Base System K₃PO₄ (Mild, minimizes C-B cleavage)Na₂CO₃ or K₂CO₃ (Standard)

Data Interpretation: The non-chlorinated analog performs reliably under generic conditions. However, the chlorinated analog fails under standard conditions due to rapid protodeboronation. By switching to a milder base (K₃PO₄) and a highly active ligand (SPhos) that accelerates transmetalation, the yield of the chlorinated building block is rescued to parity.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. By incorporating an internal standard (1,3,5-Trimethoxybenzene) prior to the reaction, researchers can use quantitative NMR (qNMR) to ensure absolute mass balance. The sum of the molar equivalents of the product, unreacted boronic acid, and protodeboronated byproduct must equal the initial boronic acid input. Any missing mass definitively indicates oxidative homocoupling or volatile loss[1].

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

Step 1: Anaerobic Reagent Preparation

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv, 0.5 mmol), the selected boronic acid (1.2 equiv, 0.6 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Add 1,3,5-Trimethoxybenzene (0.33 equiv) as the internal standard for downstream qNMR validation.

  • Causality Note: Oxygen promotes the oxidative homocoupling of boronic acids. Evacuate and backfill the tube with ultra-pure Argon three times to establish a strictly anaerobic environment.

Step 2: Catalyst & Solvent Addition

  • Under a positive flow of Argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Causality Note: The biphasic solvent system ensures the solubility of the inorganic base while maintaining the organic substrates in the active catalytic phase. SPhos is specifically chosen to overcome the steric hindrance of the ortho-chloro group during transmetalation.

Step 3: Reaction Execution & Quenching

  • Seal the tube and heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 4 hours.

  • Cool to room temperature and quench by adding 2 mL of saturated aqueous NH₄Cl.

  • Extract the organic layer with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: qNMR Mass Balance Validation

  • Dissolve the crude mixture in CDCl₃.

  • Integrate the internal standard peak (singlet at ~6.1 ppm) against the distinct benzylic protons of the product and the unreacted boronic acid.

  • Calculate the exact yield and definitively quantify any protodeboronation (indicated by the presence of the corresponding des-boronated chlorobenzamide).

Workflow S1 1. Reagent Prep (Anaerobic) S2 2. Catalyst Addition (Pd(OAc)2 / SPhos) S1->S2 S3 3. Cross-Coupling (K3PO4, 80°C) S2->S3 S4 4. qNMR Validation (Internal Std) S3->S4

Fig 2. Self-validating experimental workflow for benchmarking boronic acid reactivity.

References

  • Beilstein Journal of Organic Chemistry. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Available at: [Link]

  • Chemical Science (RSC Publishing). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Available at: [Link]

Sources

Comparative

Quantitative Analysis of Boronic Acid Content in Reaction Mixtures: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist, one of the most persistent challenges in synthetic and medicinal chemistry is the accurate quantification of boronic acids in complex reaction mixtures. Boronic acids are notoriously di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in synthetic and medicinal chemistry is the accurate quantification of boronic acids in complex reaction mixtures. Boronic acids are notoriously difficult to analyze due to their dynamic equilibrium with dehydrated boroxine oligomers and their susceptibility to protodeboronation under harsh conditions.

This guide objectively compares the three leading methodologies for boronic acid quantification: Reversed-Phase High-Performance Liquid Chromatography (HPLC) , Quantitative ^11B Nuclear Magnetic Resonance (^11B qNMR) , and the Alizarin Red S (ARS) Optical Displacement Assay . By understanding the mechanistic causality behind each technique, researchers can select the optimal workflow for their specific throughput, sensitivity, and structural validation needs.

Analytical Selection Workflow

Selecting the correct analytical method prevents false baselines and ensures data integrity. The decision relies heavily on the required throughput and the necessity for absolute structural confirmation versus relative concentration screening.

Selection_Workflow Start Reaction Mixture Containing Boronic Acid Q1 Need High-Throughput Screening? (>100 samples) Start->Q1 Q2 Need Absolute Structural Confirmation? Q1->Q2 No ARS Alizarin Red S Optical Assay Q1->ARS Yes NMR 11B qNMR Spectroscopy Q2->NMR Yes HPLC Reversed-Phase HPLC Q2->HPLC No (Routine QC)

Decision matrix for selecting the optimal boronic acid quantification methodology.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at their operational metrics. The table below synthesizes the performance data of each method based on validated experimental benchmarks[1],[2],[3].

Analytical ParameterReversed-Phase HPLC^11B qNMR SpectroscopyARS Optical Assay
Limit of Detection (LOD) ~0.1 - 1 µM~2.48 - 5.58 mM~0.5 - 10 µM
Linear Dynamic Range 1 µM - 10 mM5.58 mM - 100 mM0.5 µM - 1000 µM
Analysis Time per Sample 10 - 20 minutes1 - 60 minutes (scan dependent)< 2 minutes (High-throughput)
Matrix Interference High (Requires separation)Low (Isotope specific)Moderate (Background absorbance)
Primary Application Routine QC & Purity ProfilingAbsolute Structural ConfirmationRapid Screening & Binding Kinetics

Mechanistic Pathways & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must function as a self-validating system. Below are the field-proven, step-by-step methodologies for each approach, emphasizing the causality behind critical experimental choices.

Method A: Reversed-Phase HPLC (The Routine QC Standard)

HPLC is the workhorse for assessing the purity of compounds like 3-Chlorophenyl boronic acid[2]. However, boronic acids can streak or degrade on-column if the mobile phase is not strictly controlled.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water).

    • Causality: Matching the sample solvent to the mobile phase prevents solvent shock, which otherwise causes peak splitting and poor integration.

  • Internal Standard Addition: Spike the sample with a known concentration of an inert internal standard (e.g., biphenyl).

    • Causality: Normalizes minor variations in autosampler injection volumes, ensuring quantitative reliability.

  • Chromatographic Separation: Run a gradient elution using 0.1% Formic Acid in both aqueous and organic phases.

    • Causality: Boronic acids typically have a pKa of 8–9. The acidic mobile phase (pH ~2.5) ensures the boronic acid remains fully protonated (neutral). This suppresses ionization, allowing for consistent hydrophobic retention on the C18 column and preventing peak tailing[2].

  • Self-Validation Check: Inject a blank solvent followed by a 5-point calibration curve. A linear regression coefficient (

    
    ) > 0.99 validates the system's quantitative capability before running unknown mixtures.
    
Method B: Quantitative ^11B NMR (The Absolute Structural Standard)

When dealing with novel boronic acids or commercial biocides where matrix interference ruins optical or chromatographic methods, ^11B qNMR is the gold standard[3]. It requires minimal sample preparation and provides absolute quantification.

Step-by-Step Protocol:

  • Sample Preparation in Quartz Tubes: Dissolve the mixture in a deuterated solvent (e.g., DMSO-

    
    ) and transfer it to a quartz NMR tube.
    
    • Causality: Standard borosilicate glass contains significant amounts of boron, which creates a massive, broad background hump in the spectrum. Quartz tubes are boron-free, eliminating this artifact[3].

  • Coaxial Insert Setup: Insert a sealed coaxial capillary containing a known concentration of Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ) into the NMR tube.
    • Causality: Using an external reference in a sealed capillary prevents the standard from chemically reacting with the analyte, preserving the integrity of the reaction mixture while providing a precise integration benchmark.

  • Acquisition Parameters: Acquire the ^11B spectrum using a 90° pulse without

    
    H decoupling, utilizing a sufficient relaxation delay (D1 > 5 seconds).
    
    • Causality: Boron-11 is a quadrupolar nucleus (spin 3/2) that relaxes very rapidly. Disabling proton decoupling prevents Nuclear Overhauser Effect (NOE) enhancement, which would artificially inflate the peak area and destroy quantitative accuracy[3].

  • Self-Validation Check: Integrate the known external standard against a secondary known standard (e.g., pure boric acid) before measuring the unknown. The response factor must equal 1.0 ± 0.02.

Method C: Alizarin Red S (ARS) Displacement Assay (The High-Throughput Sensor)

For rapid screening of boronic acid content, optical reporters like Alizarin Red S (ARS) are highly effective. ARS forms a fluorescent complex with boronic acids, which can be quantified spectrophotometrically[1].

ARS_Mechanism ARS Free ARS (Red, 520 nm) Complex ARS-BA Complex (Yellow, 460 nm) ARS->Complex + BA (pH 7.4) BA Boronic Acid (Analyte) BA->Complex Released Released ARS (Red, 520 nm) Complex->Released + Diol Diol Competitor Diol (e.g., Fructose)

Mechanistic pathway of the ARS displacement assay for boronic acid quantification.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a Phosphate-Buffered Saline (PBS) solution adjusted strictly to pH 7.4.

    • Causality: The binding of ARS to boronic acids requires the boron center to transition from a trigonal planar geometry to a tetrahedral boronate anion. pH 7.4 provides the optimal thermodynamic environment for this transition without degrading the ARS dye[4].

  • Complex Formation: Mix the ARS stock solution with the reaction mixture aliquots in a 96-well plate. Incubate for 5 minutes at room temperature.

    • Causality: ARS undergoes a distinct structural change upon binding, shifting its maximum absorbance from 520 nm (red) to 460 nm (yellow/orange).

  • Spectrophotometric Readout: Measure the absorbance ratio (A

    
    /A
    
    
    
    ) using a microplate reader.
    • Causality: Using a ratiometric readout rather than absolute absorbance normalizes any minor variations in well volume or path length, significantly reducing experimental noise.

  • Self-Validation Check (Displacement): Spike the well with an excess of a competing diol (e.g., 0.1 M Fructose). Fructose has a higher binding affinity for boronic acids than ARS. The solution must revert from yellow back to red (520 nm).

    • Causality: This displacement proves that the initial signal shift was specifically due to reversible boronic acid binding, ruling out irreversible dye degradation or non-specific matrix artifacts[4].

Conclusion

The choice of quantification method dictates the reliability of your downstream data. For high-throughput screening of reaction conditions, the ARS displacement assay provides unparalleled speed. For routine purity profiling of isolated products, Reversed-Phase HPLC remains the industry standard. However, when absolute structural certainty is required—especially in complex matrices where standards are unavailable—^11B qNMR is the most robust, self-validating technique available.

References

  • Chemical Communications (RSC Publishing): Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.

  • PMC / MDPI Sensors: Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds.1

  • Benchchem: Assessing the Purity of 3-Chlorophenyl Boronic Acid: A Comparative Guide to Analytical Methods. 2

  • ResearchGate: Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. 3

Sources

Safety & Regulatory Compliance

Safety

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid proper disposal procedures

Disposal Protocol: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid A Senior Application Scientist's Guide to Safe Handling and Disposal This document provides a comprehensive, safety-first guide for the proper disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol: 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

A Senior Application Scientist's Guide to Safe Handling and Disposal

This document provides a comprehensive, safety-first guide for the proper disposal of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid. As a specialized organoboron compound, its unique structure—incorporating a chlorinated aromatic ring, an amide linkage, and a boronic acid moiety—necessitates a specific and cautious approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory compliance. The information herein is synthesized from safety data sheets of structurally analogous compounds and general best practices for chemical waste management.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its properties from close structural analogues like 4-Chlorophenylboronic acid and Phenylboronic acid.

The primary risks are associated with its classification as a halogenated aromatic compound and its potential for irritation and toxicity. The boronic acid group, while crucial for its chemical reactivity, is generally considered stable but can be incompatible with certain conditions.[1][2]

Table 1: Anticipated Hazard Profile

PropertyAnticipated CharacteristicRationale & Citation
Physical State Off-white to white powder/solid.Based on typical properties of phenylboronic acids.[3]
GHS Pictogram

For acute toxicity (harmful), skin/eye irritation, and respiratory irritation.
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Inferred from SDS of 4-Chlorophenylboronic acid, a close structural analogue.[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases. Exposure to moisture (hygroscopic).Common for boronic acids, which are sensitive to these conditions.[3][5]
Hazardous Combustion & Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of boron (B2O3), Hydrogen chloride (HCl) gas.Expected from the thermal decomposition of a chlorinated, nitrogen-containing organoboron compound.[4][6]

Required Personal Protective Equipment (PPE)

Given the anticipated hazards, particularly skin, eye, and respiratory irritation, the following PPE is mandatory when handling 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid in any form, including waste consolidation.

  • Hand Protection: Nitrile gloves, inspected for integrity prior to each use.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or if dust generation is likely, use an N95-rated (or higher) respirator.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

For Small Spills of Solid Material:

  • Cordon off the area to prevent cross-contamination.

  • Wearing appropriate PPE, gently sweep the solid material together, taking extreme care to avoid creating dust.[4]

  • Place the swept material and any contaminated cleaning tools (e.g., weigh paper, spatula) into a pre-labeled hazardous waste container (see Section 4).

  • Decontaminate the spill surface with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as contaminated waste.

For Spills of the Compound in Solution:

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

  • Once fully absorbed, scoop the material into a pre-labeled hazardous waste container.

  • Decontaminate the surface as described above.

Step-by-Step Waste Disposal Protocol

The cornerstone of proper disposal is meticulous waste segregation. Due to the presence of chlorine, this compound and its associated waste must not be mixed with non-halogenated waste streams.

Step 1: Identify the Correct Waste Stream This compound must be disposed of as Halogenated Organic Waste . This classification is mandated by the covalently bonded chlorine atom on the phenyl ring. Misclassification can lead to dangerous reactions during the waste treatment process and regulatory non-compliance.[7]

Step 2: Select and Prepare the Waste Container

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle or drum, that can be securely sealed.[8] The container must be in good condition, free of leaks or external contamination.

  • Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE" . Additionally, list all contents by their full chemical name and approximate percentage. For this compound, write "4-Benzylcarbamoyl-2-chlorobenzeneboronic acid".[8]

Step 3: Consolidate the Waste

  • Unused/Expired Solid: Carefully transfer the solid chemical directly into the labeled Halogenated Organic Waste container.

  • Contaminated Labware: Disposable items that are grossly contaminated (e.g., weigh boats, gloves, pipette tips, absorbent pads from spills) must also be placed in the solid waste container.

  • Experimental Solutions:

    • Solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform) are added to a designated Halogenated Organic Liquid Waste container.

    • Solutions in non-halogenated solvents (e.g., THF, methanol, acetone) must also be collected as Halogenated Organic Liquid Waste due to the halogenated nature of the solute.

Step 4: Storage Pending Disposal

  • Keep the waste container tightly sealed at all times, except when adding waste.[8]

  • Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) or main chemical waste storage area.[9]

  • Ensure the storage area is away from incompatible materials as listed in Table 1.

Step 5: Final Disposal

  • Arrange for the collection of the waste container by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular municipal trash. [7]

Decontamination Procedures

  • Glassware: Rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This initial rinseate must be collected and disposed of as Halogenated Organic Liquid Waste. Following the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Surfaces: Wipe down laboratory benches and equipment surfaces where the compound was handled with a solvent-dampened towel, collecting the towel as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation & Collection cluster_2 Final Disposal Pathway Start Waste Generated (Containing 4-Benzylcarbamoyl- 2-chlorobenzeneboronic acid) Decision1 Physical State? Start->Decision1 Solid_Path Solid (Powder, Contaminated Labware) Decision1->Solid_Path Solid Liquid_Path Liquid (Solution in Solvent) Decision1->Liquid_Path Liquid Container_Solid Place in Container: 'HAZARDOUS WASTE - Halogenated Organic Solid' Solid_Path->Container_Solid Container_Liquid Place in Container: 'HAZARDOUS WASTE - Halogenated Organic Liquid' Liquid_Path->Container_Liquid Store Seal Container & Store in Designated Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store EHS Arrange Pickup by Certified EHS / Waste Contractor Store->EHS

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • SAFETY DATA SHEET - Phenylboronic acid . Fisher Scientific.

  • SAFETY DATA SHEETS . CATO Research Chemical Inc.

  • 4-(Benzylcarbamoyl)benzeneboronic acid | C14H14BNO3 | CID 2773243 . PubChem.

  • SAFETY DATA SHEET - 4-Chlorophenylboronic acid . Fisher Scientific.

  • SAFETY DATA SHEET - 4-Chlorobenzoic acid . MilliporeSigma.

  • SAFETY DATA SHEET - Phenylboronic acid . MilliporeSigma.

  • Phenylboronic acid - Wikipedia . Wikipedia.

  • SAFETY DATA SHEET - 4-Chlorobenzoyl chloride . Fisher Scientific.

  • Safety Data Sheet - 4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid . Combi-Blocks, Inc.

  • SAFETY DATA SHEET - 4-Carboxy-2-chlorophenylboronic Acid . TCI Chemicals.

  • Safety Data Sheet - (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid . BLD Pharmatech.

  • SAFETY DATA SHEET - Phenylboronic acid . Acros Organics.

  • Safety Data Sheet - 5-(4-Chlorophenyl)pyridine-3-boronic acid pinacol ester . Key Organics.

  • Safety Data Sheet - Phenylboronic acid . Carl ROTH.

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . Journal of Pharmaceutical Sciences.

  • Laboratory chemical waste disposal guidelines . University of Otago.

  • Safety data sheet - Headline . BASF.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB).

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation . Lund University Publications.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules.

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery . International Journal of Molecular Sciences.

  • Boronic Acids and Derivatives . Amerigo Scientific.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic Acid

Understanding the Hazard Landscape of Boronic Acids Boronic acids and their derivatives are a cornerstone of modern organic synthesis, yet they are not without their hazards. Generally, this class of compounds is known t...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Landscape of Boronic Acids

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, yet they are not without their hazards. Generally, this class of compounds is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2][3][4] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid. The following table outlines the minimum required PPE and the rationale for each.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][5][6][7]To protect the eyes from dust particles and accidental splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7][8]To prevent direct skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[9]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[6][7]To protect the skin on the body and arms from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound, especially when there is a risk of generating dust.[7]To minimize the risk of inhaling fine particles, which can cause respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation is Key: All handling of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7]

  • Emergency Readiness: Before commencing any work, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[5][7]

  • Workspace Decontamination: The designated work area should be clean, free of clutter, and decontaminated before and after handling the compound.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is as important as the equipment itself. The following diagram illustrates the recommended sequence.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning PPE Sequence cluster_handling Chemical Handling Prep Clean Workspace & Verify Emergency Equipment LabCoat 1. Lab Coat Prep->LabCoat Gloves 2. Gloves LabCoat->Gloves EyePro 3. Eye Protection Gloves->EyePro RespPro 4. Respiratory Protection (if required) EyePro->RespPro Handle Proceed with Chemical Handling RespPro->Handle

Caption: Workflow for preparing the workspace and donning PPE.

Handling the Compound
  • Avoid Dust Generation: When transferring the solid material, use appropriate tools like a spatula to minimize dust formation.[1][7]

  • Container Management: Keep the container of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid tightly closed when not in use to prevent contamination and the release of dust.[7][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[6][7]

Spill Management and Disposal Plan

Accidents can happen, but a well-defined spill and disposal plan can mitigate the risks.

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wear your full PPE.

    • Use an inert absorbent material to clean up the spill.[1][6]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1][10]

    • Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[4]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[3]

    • Prevent entry into the contaminated area until it has been deemed safe by EHS professionals.

Waste Disposal

The disposal of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid and any contaminated materials must be treated as hazardous waste.[3][9]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Containerization:

    • Solid Waste: Collect all contaminated solid materials, including gloves, weighing papers, and absorbent pads, in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

    • Liquid Waste: Collect all solutions containing the compound in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("4-Benzylcarbamoyl-2-chlorobenzeneboronic acid"), and any known hazards (e.g., "Irritant").[3][4]

  • Institutional Guidelines: Always consult your institution's EHS guidelines or your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup and disposal.[9]

Disposal_Workflow cluster_waste_gen Waste Generation cluster_container Containerization & Labeling cluster_final Final Disposal SolidWaste Contaminated Solids (Gloves, Paper, etc.) SolidContainer Designated Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Solutions Containing Compound LiquidContainer Designated Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Labeling Label with 'Hazardous Waste', Full Chemical Name, and Hazards SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Designated Hazardous Waste Area Labeling->Storage EHS Consult Institutional EHS for Pickup and Disposal Storage->EHS

Caption: Step-by-step waste disposal workflow.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in your laboratory, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • IsoLab. (2021, June 23). Boric Acid Chemical Safety SOP.
  • Capot Chemical. (2017, August 7). MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.